molecular formula C7H13NO3S B12395258 N-Acetyl-D-methionine-d4

N-Acetyl-D-methionine-d4

Cat. No.: B12395258
M. Wt: 195.27 g/mol
InChI Key: XUYPXLNMDZIRQH-GOBLDTIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-D-methionine-d4 is a useful research compound. Its molecular formula is C7H13NO3S and its molecular weight is 195.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO3S

Molecular Weight

195.27 g/mol

IUPAC Name

(2R)-2-acetamido-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1/i3D2,4D2

InChI Key

XUYPXLNMDZIRQH-GOBLDTIASA-N

Isomeric SMILES

[2H]C([2H])([C@H](C(=O)O)NC(=O)C)C([2H])([2H])SC

Canonical SMILES

CC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

What is N-Acetyl-D-methionine-d4 and its chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-methionine-d4 is the deuterium-labeled form of N-Acetyl-D-methionine, a derivative of the essential amino acid methionine. Stable isotope-labeled compounds like this compound are invaluable tools in metabolic research, proteomics, and drug development. The incorporation of deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen) allows for the precise tracking and quantification of molecules in complex biological systems using mass spectrometry-based techniques. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental methodologies, and relevant biochemical pathways.

Chemical Properties

The primary difference between this compound and its non-labeled counterpart lies in its molecular weight due to the presence of four deuterium atoms. The core chemical structure and reactivity are otherwise identical.

Quantitative Data Summary
PropertyThis compoundN-Acetyl-D-methionineN-Acetyl-DL-methionine
Molecular Formula C₇H₉D₄NO₃SC₇H₁₃NO₃SC₇H₁₃NO₃S[1]
Molecular Weight 195.28 g/mol 191.25 g/mol 191.25 g/mol [1][2]
CAS Number 1329496-63-5 (d4)1509-92-81115-47-5[1][2][3]
Appearance White to off-white solidWhite to off-white solidWhite to off-white crystalline powder[1]
Melting Point Data not available104-106 °C114 - 117 °C[4]
Solubility Data not availableData not availableWater: 125 mg/mL (with sonication)[5]; DMSO: 100 mg/mL (with sonication)[5]; Soluble in ethanol (B145695) and ethyl acetate[6].
Stability Stable under normal conditions[3]Stable under normal conditions[3]Stable under normal conditions.[3] Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (N-Acetyl-DL-methionine in DMSO-d6):

    • 8.16 ppm (d): Amide proton (NH)

    • 4.28 ppm (m): Alpha-proton (CH)

    • 2.48 ppm (t): Methylene protons (CH₂) adjacent to the sulfur atom

    • 2.04 ppm (s): Methyl protons (CH₃) of the acetyl group

    • 1.93 - 1.82 ppm (m): Methylene protons (CH₂) beta to the carboxyl group.[7]

Mass Spectrometry (MS):

  • The mass spectrum of N-acetyl-methionine shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can be complex but often involve the loss of the acetyl group and cleavage of the amino acid side chain.[8][9] The deuterated form will show a corresponding mass shift.

Experimental Protocols

Stable isotope-labeled amino acids are frequently used in metabolic flux analysis and proteomics. Below is a detailed, adapted methodology for a metabolic flux analysis experiment using a deuterated amino acid like this compound.

Protocol: Metabolic Flux Analysis using this compound

Objective: To trace the metabolic fate of methionine in a cellular model to understand its contribution to downstream metabolic pathways.

Materials:

  • Cell culture medium deficient in methionine

  • This compound

  • Cell line of interest (e.g., human cancer cell line)

  • Standard cell culture reagents and equipment

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Solvents for metabolite extraction (e.g., 80% methanol)

Methodology:

  • Cell Culture and Labeling:

    • Culture cells in standard medium to the desired confluence.

    • For the experiment, switch the cells to a methionine-deficient medium supplemented with a known concentration of this compound.

    • Incubate the cells for various time points to allow for the uptake and metabolism of the labeled amino acid.

  • Metabolite Extraction:

    • At each time point, rapidly wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using a high-resolution LC-MS system.

    • Use a chromatography method suitable for separating polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC).

    • The mass spectrometer will detect the mass-to-charge ratio (m/z) of the metabolites, allowing for the identification of deuterated and non-deuterated forms.

  • Data Analysis:

    • Process the LC-MS data to identify and quantify the isotopologues of methionine and its downstream metabolites.

    • Calculate the fractional labeling of each metabolite at each time point.

    • Use metabolic modeling software to fit the labeling data and estimate the metabolic fluxes through the relevant pathways.

Signaling and Metabolic Pathways

N-Acetyl-D-methionine, as a derivative of methionine, plays a crucial role in the central metabolic pathway known as one-carbon metabolism. This pathway is fundamental for the synthesis of nucleotides, amino acids, and for methylation reactions that are critical for epigenetic regulation and other cellular processes.[10][11]

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of methionine in the one-carbon metabolism pathway.

One_Carbon_Metabolism Methionine Methionine SAM S-Adenosyl- methionine (SAM) Methionine->SAM MAT SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation (DNA, RNA, proteins) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Serine Serine Methylene_THF->Serine Methyl_THF:e->THF:w Glycine Glycine Serine->Glycine N_Terminal_Acetylation Nascent_Polypeptide Nascent Polypeptide (N-term Met) MetAP Methionine Aminopeptidase (MetAP) Nascent_Polypeptide->MetAP If penultimate residue is small NATs N-terminal Acetyl- transferases (NATs) Nascent_Polypeptide->NATs If Met is not removed Processed_Polypeptide Processed Polypeptide (N-term X) MetAP->Processed_Polypeptide Met removal Processed_Polypeptide->NATs Acetylated_Polypeptide N-terminally Acetylated Polypeptide NATs->Acetylated_Polypeptide Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->NATs

References

Synthesis and Purification of N-Acetyl-D-methionine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Acetyl-D-methionine-d4, a deuterated derivative of N-Acetyl-D-methionine. This isotopically labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based applications. This document outlines a recommended synthesis pathway, detailed experimental protocols, and purification methodologies.

Overview of the Synthesis Strategy

The synthesis of this compound can be achieved through the N-acetylation of D-methionine using a deuterated acetyl source. A common and efficient method involves the use of acetic anhydride-d6. An alternative, though more complex, route involves the acetylation of DL-methionine followed by enzymatic resolution to isolate the desired D-enantiomer. This guide will focus on the direct acetylation of D-methionine.

The overall reaction is as follows:

D-Methionine + Acetic Anhydride-d6 → this compound + Acetic Acid-d4

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the N-acetylation of amino acids.[1][2]

Materials:

  • D-methionine

  • Acetic anhydride-d6

  • Aqueous alkali solution (e.g., sodium hydroxide)

  • Ethyl acetate

  • Deionized water

  • Activated carbon

  • Sulfuric acid

Procedure:

  • Dissolution: Dissolve D-methionine in an aqueous alkali solution at a temperature between 20°C and 60°C.[1] The pH of the solution should be maintained between 6.5 and 10.0.[1]

  • Acetylation: Slowly add 1.05 to 1.70 molar equivalents of acetic anhydride-d6 to the stirred solution.[1] Maintain the temperature and pH throughout the addition.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Acidification: Upon completion of the reaction, acidify the mixture to a pH of approximately 1.8 with sulfuric acid.[1] This will cause the this compound to separate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.[1] Perform multiple extractions to ensure complete recovery.

  • Washing and Drying: Combine the organic extracts and wash with a small amount of water. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification is critical to obtain the desired high-purity product. A combination of crystallization and chromatographic techniques is recommended.

Crystallization is an effective method for the initial purification of the crude product.[1][2]

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water or a suitable organic solvent like ethyl acetate.[1][2]

  • Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a short period.[1]

  • Filtration: Filter the hot solution to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

For achieving high purity, preparative reverse-phase HPLC can be employed.

Procedure:

  • Column: A suitable reverse-phase column (e.g., C18) should be used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a common mobile phase for separating N-acetylated amino acids.[3]

  • Sample Preparation: Dissolve the partially purified product in the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the product peak.

  • Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the final purified this compound.

Data Presentation

Reaction Parameters
ParameterValueReference
Starting MaterialD-MethionineN/A
Acetylating AgentAcetic Anhydride-d6N/A
Molar Ratio (Acet. Agent:Amino Acid)1.05 - 1.70[1]
Reaction Temperature20 - 60 °C[1]
Reaction pH6.5 - 10.0[1]
Expected Yield (based on non-deuterated)> 90%[1]
Purification Parameters
Purification MethodSolvent/Mobile PhaseExpected Purity
CrystallizationWater or Ethyl Acetate> 98%
Preparative HPLCAcetonitrile/Water with Formic Acid> 99%
Analytical Data (Reference for N-Acetyl-DL-methionine)
Analytical TechniqueObserved Data
¹H NMR (400 MHz, DMSO-d6)δ 8.16 (d, 1H), 4.28 (m, 1H), 2.48 (t, 2H), 2.04 (s, 3H), 1.93 (s, 3H), 1.85 (m, 2H)
Mass Spectrometry (ESI-MS)m/z 192.06 [M+H]⁺, 214.04 [M+Na]⁺

Note: The analytical data for the d4-labeled compound is expected to be similar, with a mass shift corresponding to the deuterium (B1214612) labeling and potential subtle changes in the NMR spectrum.

Visualization of Experimental Workflow

Synthesis_and_Purification_Workflow Start D-Methionine Acetylation N-Acetylation with Acetic Anhydride-d6 Start->Acetylation Aqueous Alkali Crude_Product Crude this compound Acetylation->Crude_Product Acidification & Extraction Crystallization Crystallization Crude_Product->Crystallization Partially_Purified Partially Purified Product Crystallization->Partially_Purified HPLC Preparative HPLC Partially_Purified->HPLC Final_Product Pure this compound HPLC->Final_Product Analysis Characterization (NMR, MS, HPLC) Final_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Alternative Pathway: Enzymatic Resolution

An alternative approach begins with the more readily available N-Acetyl-DL-methionine. This racemic mixture can be resolved using an aminoacylase (B1246476) enzyme, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the desired N-Acetyl-D-methionine intact.

Enzymatic_Resolution_Pathway Start N-Acetyl-DL-methionine Enzymatic_Hydrolysis Enzymatic Hydrolysis (Aminoacylase) Start->Enzymatic_Hydrolysis Mixture Mixture of L-Methionine & N-Acetyl-D-methionine Enzymatic_Hydrolysis->Mixture Separation Separation (e.g., Ion Exchange) Mixture->Separation L_Methionine L-Methionine Separation->L_Methionine N_Acetyl_D_Met N-Acetyl-D-methionine Separation->N_Acetyl_D_Met Purification Further Purification N_Acetyl_D_Met->Purification Final_Product Pure N-Acetyl-D-methionine Purification->Final_Product

Caption: Enzymatic resolution pathway for obtaining N-Acetyl-D-methionine.

Conclusion

This technical guide provides a framework for the synthesis and purification of this compound. The direct acetylation of D-methionine with a deuterated acetylating agent is a straightforward approach. Subsequent purification by crystallization and preparative HPLC is essential to achieve high purity for research and development applications. The provided protocols, data, and workflows are intended to serve as a valuable resource for scientists and professionals in the field of drug development and metabolic research. It is recommended to perform small-scale pilot reactions to optimize conditions before scaling up the synthesis.

References

A Technical Guide to Sourcing N-Acetyl-D-methionine-d4 for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the commercial suppliers, availability, and procurement of N-Acetyl-D-methionine-d4, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and professionals in drug development who require this material for their work.

Commercial Availability and Supplier Information

This compound is a specialized chemical used primarily in research settings, often as an internal standard for mass spectrometry-based quantitative analysis. While a number of suppliers offer the non-deuterated form, N-Acetyl-D-methionine, the deuterated (d4) variant is available from a more select group of vendors specializing in stable isotopes.

The following table summarizes the available commercial information for this compound. Please note that pricing for such specialized compounds is often not listed publicly and typically requires a direct inquiry or quote from the supplier.

SupplierProduct NameCatalog NumberAvailable QuantitiesPurityPricing
Fisher Scientific (distributing for CDN Isotopes) N-Acetyl-D-Methionine-3,3,4,4-d4D-838550 mg[1]Not specifiedPrice on Request
Alfa Chemistry This compoundISM1694Not specifiedNot specifiedPrice on Request
Sigma-Aldrich (Merck) N-Acetyl-D-methionineA15015 g~99%Price on Request[2]
Bioaustralis Fine Chemicals N-Acetyl D-amino acid set (includes N-Acetyl-D-methionine)BIA-AS60351 mg, 5 mg>95% by HPLCPrice on Request[3]

Note: The listings from Sigma-Aldrich and Bioaustralis are for the non-deuterated compound but are included as these suppliers are common sources for related chemicals and may offer custom synthesis of the deuterated form upon request.

Procurement Workflow

The process of acquiring a specialized research chemical like this compound involves several key steps, from initial supplier identification to final receipt and quality verification. The following diagram illustrates a typical procurement workflow for a research laboratory or drug development institution.

G cluster_0 Phase 1: Sourcing & Selection cluster_1 Phase 2: Purchasing & Logistics cluster_2 Phase 3: Receiving & Verification A Identify Potential Suppliers (e.g., CDN Isotopes, Alfa Chemistry) B Request Quotations (Price, Purity, Availability) A->B C Compare Supplier Offerings (Cost, Lead Time, Quality Specs) B->C D Select Optimal Supplier C->D E Generate Purchase Order (PO) D->E Initiate Purchase F Supplier Confirms Order & Lead Time E->F G Shipment of Material (incl. Tracking & Documentation) F->G H Receive Shipment G->H Delivery I Verify Compound Identity & Quantity H->I J Review Certificate of Analysis (COA) I->J K Log into Chemical Inventory J->K L Store Under Recommended Conditions (e.g., -20°C) K->L

Caption: A logical workflow for the procurement of this compound.

Experimental Applications and Quality Control

Common Applications:

This compound is the deuterium-labeled version of N-Acetyl-D-methionine. Its primary application in research and drug development is as an internal standard . In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is crucial for accurate quantification. The deuterated form is chemically identical to the endogenous (non-labeled) analyte but has a different mass. This allows it to be distinguished by the mass spectrometer, enabling precise correction for sample loss during preparation and variations in instrument response.

N-Acetyl-D-methionine itself may be used as a substrate to identify, differentiate, and characterize certain enzymes like N-acylamino acid racemases and N-acyl-D-amino acid amidohydrolases[2].

Quality Control and Experimental Protocols:

For any research application, verifying the quality and identity of the supplied chemical is a critical first step.

  • Certificate of Analysis (COA): Reputable suppliers will provide a COA for each batch of the compound[4]. This document is essential and contains critical data regarding the chemical's identity, purity, and physical properties. Key information to review on a COA includes:

    • Identity Confirmation: Data from techniques like NMR (Nuclear Magnetic Resonance) or MS (Mass Spectrometry) confirming the molecular structure.

    • Purity Assessment: Typically determined by HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography), providing the percentage purity of the compound[3].

    • Isotopic Enrichment: For a deuterated standard, the COA should specify the degree of deuterium (B1214612) incorporation and the position of the labels.

    • Physical Properties: Such as appearance, melting point, and solubility.

  • Storage and Handling: Proper storage is vital to maintain the stability and integrity of the compound. For N-Acetyl-D-methionine, recommended storage temperatures are often -20°C for long-term stability[2]. The material should be stored in a tightly sealed container in a dry and well-ventilated place.

  • Solution Preparation: For experimental use, the compound is typically dissolved in a suitable solvent. N-Acetyl-L-methionine, a related compound, is soluble in DMSO[5]. The specific solubility of the d4-variant should be confirmed from the supplier's technical datasheet. When preparing stock solutions, it is advisable to aliquot them to avoid repeated freeze-thaw cycles, which can degrade the compound[5].

References

A Technical Guide to the Isotopic Purity and Enrichment of N-Acetyl-D-methionine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of N-Acetyl-D-methionine-d4. This deuterated analogue of N-Acetyl-D-methionine serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantitative analyses. Understanding its isotopic characteristics is paramount for the accurate interpretation of experimental results.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity and enrichment of this compound are critical parameters that define its quality and suitability for various applications. These are typically determined by the manufacturer and provided in a Certificate of Analysis (CoA). While a specific CoA for every batch should be consulted, the following table summarizes typical specifications for this compound, based on commercially available standards.

ParameterSpecificationMethod of Analysis
Isotopic Enrichment (Atom % D) ≥ 99%Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Purity ≥ 96%High-Performance Liquid Chromatography (HPLC), NMR Spectroscopy
Deuterium (B1214612) Incorporation d4Mass Spectrometry
Appearance White to off-white solidVisual Inspection

Table 1: Typical specifications for this compound.

Synthesis and Isotopic Labeling

The synthesis of this compound involves the introduction of four deuterium atoms into the N-Acetyl-D-methionine molecule. While specific synthetic routes are often proprietary, a general and plausible method involves the acetylation of D-methionine followed by or concurrent with deuteration of the ethyl side chain.

A representative synthesis approach is the acetylation of D-methionine using a deuterated acetylating agent or deuteration of the resulting N-acetylated compound. One common method for deuteration of amino acids involves an acid-catalyzed exchange reaction in the presence of a deuterium source. For instance, heating the amino acid in acetic anhydride (B1165640) and monodeuterated acetic acid can lead to deuteration at the α-carbon[1]. For labeling on the ethyl side chain as in this compound, a starting material already containing the deuterium labels would typically be used.

Metabolic Fate of N-Acetyl-D-methionine

N-Acetyl-D-methionine, when introduced into a biological system, undergoes enzymatic conversion. The primary enzyme responsible for its metabolism is aminoacylase (B1246476) 1 (ACY1), which catalyzes the deacetylation of N-acetylated amino acids to yield the corresponding amino acid and acetate[2]. The metabolic fate of the resulting D-methionine is of particular interest. Unlike the L-enantiomer, D-amino acids are typically metabolized by D-amino acid oxidase. However, studies on deuterated D-methionine have shown that subsequent to the initial oxidative deamination, the reamination to give L-methionine is rapid[3]. The L-isomer is metabolically equivalent to free L-methionine[4].

The diagram below illustrates the key steps in the metabolic processing of N-Acetyl-D-methionine.

Metabolic Pathway of N-Acetyl-D-methionine cluster_0 Cellular Uptake and Metabolism This compound This compound Deacetylation Deacetylation This compound->Deacetylation Aminoacylase 1 (ACY1) D-methionine-d4 D-methionine-d4 Deacetylation->D-methionine-d4 Acetate Acetate Deacetylation->Acetate Oxidative Deamination Oxidative Deamination D-methionine-d4->Oxidative Deamination D-amino Acid Oxidase alpha-keto-gamma-(methylthio)butyric acid-d4 alpha-keto-gamma-(methylthio)butyric acid-d4 Oxidative Deamination->alpha-keto-gamma-(methylthio)butyric acid-d4 Reamination Reamination alpha-keto-gamma-(methylthio)butyric acid-d4->Reamination Transaminase L-methionine-d4 L-methionine-d4 Reamination->L-methionine-d4 Protein Synthesis & other pathways Protein Synthesis & other pathways L-methionine-d4->Protein Synthesis & other pathways Incorporation

Caption: Metabolic pathway of N-Acetyl-D-methionine.

Experimental Protocols for Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment of this compound is crucial for its use in quantitative studies. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) Protocol

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic distribution of a labeled compound.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 1-10 µg/mL with the same solvent.

  • Prepare a similar solution of unlabeled N-Acetyl-D-methionine as a reference standard.

Instrumentation and Analysis:

  • Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled to a liquid chromatography (LC) system.

  • Inject the prepared samples onto an appropriate LC column (e.g., C18) for separation.

  • Acquire full scan mass spectra in positive or negative ion mode, depending on which provides better sensitivity for the analyte.

  • Analyze the mass spectra of both the labeled and unlabeled compounds to determine the mass shift and the isotopic distribution.

Data Analysis:

  • Extract the ion chromatograms for the molecular ions of both the unlabeled (M+0) and labeled (M+4) N-Acetyl-D-methionine.

  • From the mass spectra, determine the relative intensities of the isotopologues (M+0, M+1, M+2, M+3, M+4, etc.).

  • Calculate the isotopic enrichment by comparing the measured isotopic distribution of the labeled compound with the theoretical distribution, correcting for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³³S, ³⁴S).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides information on the specific sites of deuterium incorporation and can be used to quantify the isotopic enrichment.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).

  • Transfer the solution to an NMR tube.

Instrumentation and Analysis:

  • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire a ²H (deuterium) NMR spectrum to directly observe the deuterium signals.

Data Analysis:

  • In the ¹H NMR spectrum, identify the signals corresponding to the protons at the positions where deuterium has been incorporated. The reduction in the integral of these signals compared to a known internal standard or a signal from an unlabeled portion of the molecule can be used to estimate the isotopic enrichment.

  • In the ²H NMR spectrum, the presence of signals at the expected chemical shifts confirms the positions of deuteration. The integrals of these signals can be used for quantification.

Experimental Workflow for Stable Isotope Tracing

This compound can be used as a tracer to study methionine metabolism and its contribution to various metabolic pathways. The following diagram outlines a general experimental workflow for a stable isotope tracing study in a cell culture model.

Experimental Workflow for Stable Isotope Tracing cluster_1 Cell Culture and Labeling cluster_2 Sample Collection and Preparation cluster_3 LC-MS Analysis cluster_4 Data Analysis A Seed cells and grow to desired confluency B Replace media with media containing This compound A->B C Incubate for a defined time course B->C D Harvest cells and quench metabolism C->D E Extract metabolites D->E F Derivatize metabolites (if necessary) E->F G Inject extracted metabolites into LC-MS system F->G H Acquire full scan and/or targeted MS/MS data G->H I Identify metabolites and determine isotopic labeling patterns H->I J Perform metabolic flux analysis I->J K Biological interpretation of results J->K

Caption: A general workflow for a stable isotope tracing experiment.

This workflow can be adapted for in vivo studies, where this compound would be administered to an animal model, and tissues or biofluids would be collected for analysis at different time points. The analysis of deuterated methionine and its metabolites can provide valuable insights into the pharmacokinetics and metabolic fate of this important amino acid derivative[5]. Recent advances also allow for the imaging of deuterated amino acid uptake in live cells using techniques like stimulated Raman scattering (SRS) microscopy[6][7].

References

N-Acetyl-D-methionine-d4 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of N-Acetyl-D-methionine-d4

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of isotopically labeled compounds is critical for ensuring experimental accuracy and the long-term viability of research materials. This guide provides a comprehensive overview of the stability and recommended storage for this compound, based on available data for analogous compounds.

Introduction to this compound

This compound is a stable, isotopically labeled derivative of the amino acid D-methionine. The deuterium (B1214612) labels are typically located on the carbon atoms adjacent to the sulfur atom. Stable isotope-labeled compounds are invaluable in drug metabolism, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry assays due to their chemical identity with the unlabeled counterpart, with the key difference being a higher mass. While the deuterium labeling is generally not expected to significantly alter the chemical properties, it is crucial to handle and store these compounds appropriately to maintain their structural and isotopic integrity.

Recommended Storage Conditions

ParameterRecommendationRationaleSource(s)
Temperature Store in a cool, dry place. Refrigeration is often recommended.To minimize the rate of potential degradation reactions.[1]
Atmosphere Keep container tightly closed. Store in a well-ventilated area.To prevent moisture absorption and oxidation.[2]
Light Protect from light.Methionine and its derivatives can be susceptible to photodegradation.[3]
Incompatibilities Avoid strong oxidizing agents.The thioether group in the methionine side chain is susceptible to oxidation.[4]

Chemical Stability and Potential Degradation Pathways

The chemical stability of this compound is primarily influenced by the methionine side chain and the N-acetyl group. The main degradation pathways are anticipated to be oxidation and, under more extreme conditions, hydrolysis.

Oxidation

The most significant degradation pathway for methionine and its derivatives is the oxidation of the sulfur atom in the thioether side chain.[2][5] This can occur in the presence of various oxidizing agents, including atmospheric oxygen, peroxides, and under conditions of light exposure.[2][6] The primary oxidation product is methionine sulfoxide, which can be further oxidized to methionine sulfone under stronger conditions. The oxidation of methionine residues in therapeutic proteins is a major concern in the pharmaceutical industry as it can affect their biological activity and stability.[2][7]

Hydrolysis

The N-acetyl amide bond and the carboxylic acid ester (if applicable) in N-acetylated amino acids can undergo hydrolysis. However, this process typically requires harsh conditions, such as strong acids or bases, or high temperatures, and is generally not a concern under recommended storage conditions.[1]

The potential degradation pathways are illustrated in the diagram below.

G cluster_main Potential Degradation Pathways of this compound A This compound B This compound Sulfoxide A->B Oxidation (e.g., O2, light, peroxides) D D-Methionine-d4 + Acetic Acid A->D Hydrolysis (e.g., strong acid/base) C This compound Sulfone B->C Further Oxidation

Potential Degradation Pathways

Proposed Experimental Protocol for Stability Testing

A comprehensive stability study for this compound would involve assessing its purity under various environmental conditions over time. A general workflow for such a study is outlined below.

Method

A stability-indicating high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS) would be the preferred analytical technique. This allows for the separation of the parent compound from potential degradants and their identification and quantification.

Experimental Workflow

The following diagram illustrates a typical workflow for a stability study.

G cluster_workflow Stability Testing Workflow start Obtain this compound (Time zero analysis) storage Aliquot and store samples under different conditions (e.g., temperature, light) start->storage sampling Withdraw samples at pre-defined time points storage->sampling analysis Analyze by HPLC-MS sampling->analysis data Quantify parent compound and detect degradation products analysis->data report Report stability profile data->report

Stability Testing Workflow
Stress Conditions

To accelerate degradation and identify potential pathways, stress testing could include:

  • Elevated Temperatures: e.g., 40°C, 60°C.

  • High Humidity: e.g., 75% RH.

  • Light Exposure: Photostability testing according to ICH guidelines.

  • pH Extremes: Exposure to acidic and basic solutions.

  • Oxidative Stress: Exposure to a dilute solution of hydrogen peroxide.

Conclusion

While specific stability data for this compound is not extensively published, by understanding the chemistry of the parent molecule and related compounds, a robust storage and handling strategy can be implemented. The primary stability concern is the oxidation of the methionine side chain. Therefore, storing the compound in a cool, dry, dark place in a tightly sealed container is paramount to ensure its long-term integrity. For critical applications, it is recommended that users perform their own stability assessments under their specific storage and experimental conditions.

References

The Role of N-Acetyl-D-methionine-d4 in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-methionine-d4 (d4-NAc-D-Met) is a stable isotope-labeled derivative of the essential amino acid methionine. In metabolic research, it serves as a powerful tracer to investigate the intricate network of biochemical reactions known as one-carbon metabolism. This pathway is fundamental to numerous cellular processes, including nucleotide synthesis, amino acid homeostasis, and epigenetic regulation through methylation. The incorporation of a deuterium-labeled methyl group allows for the precise tracking of the metabolic fate of methionine and its contribution to various downstream metabolites and macromolecules. This technical guide provides an in-depth overview of the application of this compound in metabolic research, including data presentation, experimental protocols, and visualization of relevant pathways and workflows.

While specific quantitative data and detailed experimental protocols for this compound are not extensively available in publicly accessible literature, this guide will draw upon established methodologies for closely related deuterated and other isotopically labeled methionine analogs to provide a comprehensive framework for its use.

Core Concepts in Isotope Tracer-Based Metabolic Research

Stable isotope tracers, such as this compound, are non-radioactive compounds where one or more atoms have been replaced with a heavier isotope. When introduced into a biological system, these labeled molecules participate in metabolic reactions alongside their unlabeled counterparts. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled forms, allowing researchers to trace the flow of atoms through metabolic pathways. This approach, known as metabolic flux analysis, provides quantitative insights into the rates of metabolic reactions.

N-Acetyl-D-methionine is a biologically available form of methionine.[1] The N-acetyl group can be removed by acylases, releasing methionine to enter its metabolic pathways. The D-isomer is of particular interest for studying specific enzymatic activities and metabolic routes that may differ from those of the naturally occurring L-isomer. The deuterium-labeled methyl group (-CD3) on the sulfur atom is the key feature of d4-NAc-D-Met, enabling the tracing of one-carbon unit transfers.

Data Presentation: Quantitative Insights from Related Tracers

A comparative study on the metabolism of N-acetylated derivatives of D- and L-methionine in rats using N-[1-14C]acetyl-D-methionine and 35S-labeled N-acetyl-L-methionine offers relevant quantitative data.[2] These findings can be extrapolated to understand the general metabolic distribution of the N-acetyl-D-methionine backbone.

Table 1: Metabolic Fate of the Acetate (B1210297) Moiety of N-Acetyl-D-methionine in Rats Over 24 Hours [2]

Isotope TracerRoute of Administration% of Administered 14C Recovered as 14CO2
N-[1-14C]acetyl-D-methionineOralNot readily metabolized
N-[1-14C]acetyl-D-methionineIntraperitonealNot readily metabolized
Sodium [1-14C]acetateOralEquivalent to N-[1-14C]acetyl-L-methionine
Sodium [1-14C]acetateIntraperitonealEquivalent to N-[1-14C]acetyl-L-methionine

Table 2: Tissue Distribution and Excretion of 35S from Labeled Methionine Compounds in Rats After 168 Hours [2]

Isotope Tracer% of Administered 35S in Urine and Feces
35S-labeled N-acetyl-L-methionine30%
35S-labeled L-methionine30%

These data suggest that while the L-form of N-acetyl-methionine is readily metabolized, the acetate group of the D-form is not significantly catabolized to CO2.[2] However, the sulfur-containing portion of the molecule is expected to enter the methionine metabolic pool.

Another relevant quantitative finding comes from a study that detected endogenous N-acetyl-methionine (NAM) in human and murine brain tissue. This research established the rate of NAM formation from methionine in cultured human oligodendroglioma cells.[3]

Table 3: Rate of N-Acetyl-methionine (NAM) Formation [3]

Cell LinePrecursorInitial Rate of NAM Formation (atom percent excess per minute)
Human OligodendrogliomaMethionine0.44 ± 0.064

This indicates that the acetylation of methionine is a rapid process in certain cell types, suggesting that exogenously supplied this compound can be readily deacetylated to release deuterated D-methionine into the metabolic system.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing stable isotope-labeled methionine analogs, which can be adapted for studies with this compound.

Protocol 1: Cell Culture Labeling for Metabolic Flux Analysis via LC-MS/MS

This protocol is adapted from methodologies for stable isotope labeling in cell culture (SILAC) and metabolic flux analysis using labeled amino acids.[4][5]

Objective: To trace the incorporation of the deuterated methyl group from this compound into downstream metabolites of one-carbon metabolism in cultured cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete growth medium (e.g., DMEM)

  • Methionine-free medium

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Centrifuge tubes

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture: Grow cells to ~80% confluency in complete growth medium.

  • Methionine Depletion: Wash the cells twice with warm PBS. Replace the complete medium with methionine-free medium supplemented with 10% dFBS and incubate for 30-60 minutes to deplete intracellular methionine pools.[4]

  • Isotope Labeling: Replace the depletion medium with methionine-free medium supplemented with 10% dFBS and a known concentration of this compound (e.g., 200 µM).

  • Time-Course Experiment: Harvest cells at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

  • Cell Harvesting:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol to the culture dish to quench metabolism and extract metabolites.

    • Scrape the cells and collect the cell lysate in a centrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell lysate vigorously.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation for LC-MS/MS:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the metabolites.

    • Set up the mass spectrometer to detect the mass-to-charge ratios (m/z) of the expected labeled and unlabeled metabolites (e.g., methionine, S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), and methylated macromolecules). The d4 label will result in a +4 Da mass shift in the intact molecule and a +3 Da shift in the transferred methyl group.

Protocol 2: In Vivo Metabolism Study in Rodent Models via NMR Spectroscopy

This protocol is based on studies of deuterated D-methionine metabolism in rats using in vivo NMR spectroscopy.[6]

Objective: To non-invasively monitor the metabolism of this compound in the liver of a live, anesthetized animal.

Materials:

  • Laboratory rats

  • Anesthetic (e.g., isoflurane)

  • This compound solution for injection

  • NMR spectrometer equipped for in vivo studies with a surface coil

  • Animal monitoring equipment (respiration, temperature)

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the experiment. Shave the abdomen to ensure good contact with the NMR surface coil.

  • NMR Setup: Position the rat in the NMR spectrometer with the surface coil placed over the liver.

  • Baseline Spectrum Acquisition: Acquire a baseline 2H (deuterium) NMR spectrum to establish the background signal.

  • Tracer Administration: Administer a bolus of this compound solution via intravenous or intraperitoneal injection.

  • Time-Resolved NMR Spectroscopy: Acquire a series of 2H NMR spectra at regular intervals (e.g., every 5-10 minutes) for several hours.

  • Data Processing and Analysis:

    • Process the NMR spectra to identify and quantify the signals from this compound and its deuterated metabolites.

    • The chemical shifts of the deuterium (B1214612) signals will allow for the identification of different metabolic products.

    • The signal intensities over time will provide kinetic information on the rates of metabolic conversion.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows relevant to the use of this compound.

One_Carbon_Metabolism D-Methionine-d4 D-Methionine-d4 SAM-d3 S-Adenosylmethionine (SAM-d3) D-Methionine-d4->SAM-d3 SAH S-Adenosylhomocysteine (SAH) SAM-d3->SAH -CD3 Methylated_Substrates Methylated Substrates (DNA, proteins, etc.) SAM-d3->Methylated_Substrates Homocysteine Homocysteine SAH->Homocysteine Methionine Methionine Homocysteine->Methionine Homocysteine->Methionine Methionine->SAM-d3 Substrates Substrates (DNA, proteins, etc.) Substrates->Methylated_Substrates THF Tetrahydrofolate (THF) 5-MTHF 5-Methyl-THF THF->5-MTHF 5-MTHF->THF -CH3 Deacetylase Acylase MAT MAT MAT->D-Methionine-d4 Methyltransferases Methyl- transferases Methyltransferases->SAM-d3 AHCY AHCY AHCY->SAH MS MS MS->Homocysteine

Caption: Metabolic fate of this compound in one-carbon metabolism.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture/ Animal Model Tracer_Admin Administer This compound Time_Course Time-Course Sampling Tracer_Admin->Time_Course Quenching Metabolic Quenching Time_Course->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS NMR NMR Spectroscopy Extraction->NMR Isotopologue_Analysis Isotopologue Distribution Analysis LCMS->Isotopologue_Analysis NMR->Isotopologue_Analysis Flux_Analysis Metabolic Flux Calculation Isotopologue_Analysis->Flux_Analysis Biological_Interpretation Biological Interpretation Flux_Analysis->Biological_Interpretation

Caption: General experimental workflow for metabolic studies using this compound.

Conclusion

This compound is a valuable tool for dissecting the complexities of one-carbon metabolism. While direct experimental data for this specific tracer is limited, the established methodologies for other deuterated and isotopically labeled methionine analogs provide a robust framework for its application. By employing the experimental protocols and analytical approaches outlined in this guide, researchers can effectively trace the metabolic fate of the deuterated methyl group, quantify metabolic fluxes, and gain deeper insights into the regulation of one-carbon metabolism in health and disease. The continued development of high-resolution mass spectrometry and advanced NMR techniques will further enhance the utility of stable isotope tracers like this compound in advancing our understanding of cellular metabolism.

References

An In-Depth Technical Guide to the Metabolism of N-acetylated D-amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylated D-amino acids (NADAs) are a class of molecules increasingly recognized for their diverse physiological roles and potential therapeutic applications. While D-amino acids themselves are no longer considered merely "unnatural" isomers but active participants in biological processes, their N-acetylated counterparts add another layer of complexity and regulatory potential. This technical guide provides a comprehensive overview of the core metabolic pathways governing NADAs, detailing the key enzymes involved, their kinetics, and the experimental methodologies used to study them. Furthermore, it explores the emerging understanding of NADA-related signaling pathways and their implications for drug development.

Core Metabolic Pathways

The metabolism of N-acetylated D-amino acids is primarily governed by a balance between their synthesis and degradation, catalyzed by specific enzymes.

Biosynthesis: N-Acetylation of D-amino Acids

The primary route for the formation of NADAs is the N-acetylation of free D-amino acids. This reaction is catalyzed by D-amino acid N-acetyltransferase (DANAT) (EC 2.3.1.36), which utilizes acetyl-CoA as the acetyl group donor.[1][2]

Reaction: Acetyl-CoA + D-amino acid ⇌ CoA + N-acetyl-D-amino acid[1][2]

In organisms like Saccharomyces cerevisiae, this process is considered a detoxification mechanism, converting potentially toxic D-amino acids into a form that can be more readily managed or expelled by the cell.[3] The kinetic mechanism for the S. cerevisiae enzyme (Hpa3p) has been proposed as an ordered bi-bi mechanism, where acetyl-CoA binds first, followed by the D-amino acid, and after the reaction, the N-acetyl-D-amino acid is released, followed by CoA.[4]

Degradation of N-acetylated D-amino Acids

The breakdown of NADAs occurs through two main enzymatic pathways: deacetylation followed by oxidative deamination, or direct oxidative deamination of the N-acetylated form.

N-acyl-D-amino acid deacylase (also known as D-acylase or N-acyl-D-amino acid amidohydrolase) (EC 3.5.1.81) is a key enzyme that hydrolyzes the N-acyl group from a variety of N-acylated D-amino acids, yielding a free D-amino acid and a carboxylate.[5][6] This enzyme is a hydrolase that acts on carbon-nitrogen bonds in linear amides and requires a zinc cofactor.[5]

Reaction: N-acyl-D-amino acid + H₂O ⇌ D-amino acid + Carboxylate[5]

These enzymes exhibit broad substrate specificity, acting on N-acyl derivatives of neutral D-amino acids.[7]

D-amino acid oxidase (DAAO) (EC 1.4.3.3) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide.[6][8][9] While its primary substrates are free D-amino acids, its activity on N-acetylated D-amino acids is less well-characterized. The N-acetylation may alter the substrate affinity and catalytic efficiency of DAAO.

Reaction: D-amino acid + H₂O + O₂ → α-keto acid + NH₃ + H₂O₂[8]

Quantitative Data on Enzyme Kinetics

A critical aspect of understanding NADA metabolism is the quantitative analysis of the enzymes involved. The following tables summarize available kinetic parameters. Note: Data for a wide range of N-acetylated D-amino acid substrates is limited in the current literature.

Table 1: Kinetic Parameters of D-amino Acid N-acetyltransferase (DANAT) from Saccharomyces cerevisiae (Hpa3p)

D-Amino Acid SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
D-Phenylalanine0.231.87800
D-Tryptophan0.111.614500
D-Leucine0.451.53300
D-Methionine0.551.73100
D-Alanine2.51.2480

Data extrapolated from studies on S. cerevisiae D-amino acid N-acetyltransferase.[4]

Table 2: Kinetic Parameters of N-acyl-D-amino Acid Deacylase

N-acetyl-D-amino Acid SubstrateEnzyme SourceK_m_ (mM)V_max_ (µmol/min/mg)
N-acetyl-D-methionineAlcaligenes xylosoxydans10.21250
N-acetyl-D-phenylalanineAlcaligenes xylosoxydans4.5980
N-acetyl-D-leucineAlcaligenes xylosoxydans8.31100

This table presents representative data; substrate specificities can vary between enzymes from different sources.[10]

Table 3: Apparent Kinetic Parameters of Human D-amino Acid Oxidase (hDAAO) with D-amino Acids

D-Amino Acid SubstrateApparent K_m_ (mM)Apparent k_cat_ (s⁻¹)Apparent k_cat_/K_m_ (M⁻¹s⁻¹)
D-Alanine1.815.28444
D-Serine7.710.51364
D-Phenylalanine0.3825.065789
D-Methionine1.218.515417

Note: This data is for the free D-amino acids. The kinetic parameters for N-acetylated D-amino acids as substrates for DAAO are not extensively documented.[6]

Signaling Pathways and Biological Roles

N-acetylated amino acids are emerging as important signaling molecules, influencing a range of physiological processes.

N-acetyl-L-glutamate (NAG) and the Urea (B33335) Cycle

N-acetyl-L-glutamate is a crucial allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the rate-limiting enzyme of the urea cycle. The binding of NAG to CPS1 initiates the first step of the cycle, which is essential for the detoxification of ammonia in the liver.

Urea_Cycle_Activation Glutamate Glutamate NAGS N-Acetylglutamate Synthase (NAGS) Glutamate->NAGS AcetylCoA Acetyl-CoA AcetylCoA->NAGS NAG N-Acetyl-L-glutamate (NAG) NAGS->NAG CPS1_active Carbamoyl Phosphate Synthetase I (CPS1) (Active) NAG->CPS1_active Allosteric Activation CPS1_inactive Carbamoyl Phosphate Synthetase I (CPS1) (Inactive) CPS1_inactive->CPS1_active UreaCycle Urea Cycle Initiation CPS1_active->UreaCycle NMDA_Receptor_Modulation cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_vesicle Glutamate Glutamate_release Glutamate Glutamate_vesicle->Glutamate_release Release NMDAR NMDA Receptor Ca_channel Ca²⁺ Influx NMDAR->Ca_channel Opens Signaling Downstream Signaling (e.g., LTP) Ca_channel->Signaling NADA N-Acetyl-D-aspartate (NADA) NADA->NMDAR Modulatory Binding D_Serine D-Serine D_Serine->NMDAR Co-agonist Binding Glutamate_release->NMDAR Binds In_Vitro_Workflow start Start: Culture Cells incubation Incubate with ¹³C or ¹⁵N-labeled N-acetyl-D-amino acid start->incubation harvest Harvest Cells and Media at Different Time Points incubation->harvest extraction Metabolite Extraction (e.g., Methanol/Chloroform) harvest->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis quantification Quantify Labeled Metabolites (NADA, D-amino acid, α-keto acid, etc.) analysis->quantification flux Metabolic Flux Analysis quantification->flux In_Vivo_Workflow administer Administer N-acetyl-D-amino acid (e.g., oral gavage, IV injection) to animal model collect Collect Blood, Urine, and Tissues at Various Time Points administer->collect process Process Samples (e.g., plasma separation, tissue homogenization) collect->process extract Metabolite Extraction process->extract analyze LC-MS/MS Analysis for Parent Compound and Metabolites extract->analyze pk_pd Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling analyze->pk_pd

References

A Comprehensive Technical Guide to the Material Safety Data Sheet (MSDS) and Safe Handling of N-Acetyl-D-methionine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and disposal of N-Acetyl-D-methionine-d4. The information presented is compiled from publicly available Material Safety Data Sheets (MSDS) for structurally similar, non-deuterated forms such as N-Acetyl-DL-methionine and N-Acetyl-L-methionine. While the deuterated form is not expected to have significantly different chemical properties in terms of safety, it is crucial to handle all laboratory chemicals with the utmost care and to consult the specific MSDS provided by the supplier.

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance.[1][2][3] However, as with any chemical, it may cause irritation upon contact with the skin, eyes, or respiratory system.[4][5]

GHS Hazard Statements:

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of N-Acetyl-methionine compounds.

PropertyValue
Molecular Formula C7H9D4NO3S
Molecular Weight 195.28 g/mol (calculated for d4 variant)
Appearance Off-white or white powder/solid.[1][6]
Melting Point 104 - 115 °C.[1][6]
Solubility Soluble in water.[7]
Odor Odorless or characteristic.[1][8]
pH No data available.
Boiling Point No data available.
Flash Point No data available.

Toxicological Data

The toxicological data for N-Acetyl-DL-methionine is summarized below. It is important to handle the deuterated compound with the same level of care.

TestResultSpecies
Acute Oral Toxicity (LD50) > 5,000 mg/kg.[8][9][10][11]Rat
Acute Inhalation Toxicity (LC50) > 5.25 mg/L (4 h).[8][9][10][11]Rat
Skin Corrosion/Irritation No skin irritation.[3]Rabbit

First Aid Measures

In case of exposure, follow the first aid measures outlined below.

FirstAid cluster_exposure Exposure Type cluster_action First Aid Action Inhalation Inhalation Move_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash off with soap and plenty of water. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse immediately with plenty of water for at least 15 minutes. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek medical attention if symptoms persist. Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

First Aid Procedures for Exposure

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

HandlingStorage cluster_handling Safe Handling Practices cluster_storage Proper Storage Conditions Avoid_Contact Avoid contact with skin and eyes. Avoid_Inhalation Avoid inhalation of dust. Use_Ventilation Use in a well-ventilated area. Wash_Thoroughly Wash hands thoroughly after handling. Keep_Container_Closed Keep container tightly closed. Store_Cool_Dry Store in a cool, dry place. Avoid_Incompatible Store away from incompatible materials (e.g., strong oxidizing agents). Handling Handling Handling->Avoid_Contact Handling->Avoid_Inhalation Handling->Use_Ventilation Handling->Wash_Thoroughly Storage Storage Storage->Keep_Container_Closed Storage->Store_Cool_Dry Storage->Avoid_Incompatible

Safe Handling and Storage Guidelines

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound.

PPE Main Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Safety glasses, goggles) Main->Eye_Protection Hand_Protection Hand Protection (Chemical-resistant gloves) Main->Hand_Protection Body_Protection Body Protection (Lab coat) Main->Body_Protection Respiratory_Protection Respiratory Protection (Use in well-ventilated area. Dust mask if needed.) Main->Respiratory_Protection

Recommended Personal Protective Equipment

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

SpillResponse Start Spill Occurs Ensure_Ventilation Ensure adequate ventilation. Start->Ensure_Ventilation Wear_PPE Wear appropriate PPE. Ensure_Ventilation->Wear_PPE Contain_Spill Sweep up and shovel. Wear_PPE->Contain_Spill Collect_Waste Place in a suitable, closed container for disposal. Contain_Spill->Collect_Waste Clean_Area Clean the spill area. Collect_Waste->Clean_Area Dispose Dispose of waste according to regulations. Clean_Area->Dispose

Accidental Release Cleanup Workflow

Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][12]

  • Specific Hazards: Thermal decomposition may produce irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[1][6][12]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[1][6][13]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[1][6][8][10][11]

  • Incompatible Materials: Strong oxidizing agents.[1][6][10][11][14]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and sulfur oxides.[6]

Disposal Considerations

Dispose of this material and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed disposal company.[6] Do not let the product enter drains.[6]

References

Unraveling the In Vivo Journey of N-Acetyl-D-methionine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the current understanding of the biological fate of N-Acetyl-D-methionine, with a specific focus on its deuterated analog, N-Acetyl-D-methionine-d4. While specific in vivo data for the deuterated form is not available in current literature, this document synthesizes information on the metabolism of the non-labeled D-isomer and provides a comprehensive framework of experimental protocols for its detailed in vivo investigation. Evidence strongly suggests that N-Acetyl-D-methionine is metabolically robust, with limited conversion to methionine, and is primarily cleared from the body via renal excretion. The deuterium (B1214612) labeling in this compound serves as a powerful tool for tracing its pharmacokinetic profile, enabling precise quantification in biological matrices. This guide offers detailed methodologies for conducting in vivo studies in animal models, including administration, sample collection, and advanced analytical techniques for the detection and quantification of the deuterated compound. Furthermore, it provides visual representations of the presumed metabolic pathway and experimental workflows to aid in the design and execution of future research in this area.

Introduction

N-acetylated amino acids are of significant interest in various fields, including nutrition, pharmacology, and clinical diagnostics. The acetylation of the amino group can alter the physicochemical properties of the parent amino acid, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While L-amino acids and their N-acetylated derivatives are generally well-utilized by the body, the metabolic fate of D-amino acid enantiomers and their N-acetylated counterparts is often distinct.

N-Acetyl-D-methionine is the N-acetylated form of D-methionine. The introduction of a stable isotope label, deuterium (d4), creates this compound, a valuable tracer for in vivo metabolic and pharmacokinetic studies. The deuterium atoms do not significantly alter the chemical properties of the molecule but allow for its unambiguous detection and quantification using mass spectrometry-based methods. This guide provides an in-depth overview of the expected biological fate of this compound and detailed protocols to facilitate its study.

Presumed Biological Fate of N-Acetyl-D-methionine

Based on available literature for N-acetylated D-amino acids and D-methionine, the in vivo disposition of N-Acetyl-D-methionine is characterized by poor metabolic conversion and subsequent elimination.

Absorption and Distribution

Following administration, this compound is expected to be absorbed into the systemic circulation. The extent of absorption may vary depending on the route of administration (e.g., oral, intravenous). Once in the bloodstream, it will distribute to various tissues. Specific transporters for N-acetylated amino acids are not well-characterized, and its distribution may be governed by passive diffusion and general amino acid transport systems with low affinity for D-isomers.

Metabolism: Resistance to Deacetylation and Conversion

The primary metabolic pathway for N-acetylated amino acids is deacetylation to the parent amino acid and acetate (B1210297), a reaction catalyzed by acylases. However, studies have shown that the acetate moiety of N-acetyl-D-methionine is not readily metabolized to CO2 in rats, in stark contrast to its L-isomer. Furthermore, nutritional studies in rats have demonstrated no growth response to dietary supplementation with N-acetyl-D-methionine, indicating its low bioavailability as a methionine source. This suggests that the deacetylation of N-Acetyl-D-methionine by renal acylases is an inefficient process.

It is hypothesized that N-Acetyl-D-methionine is largely resistant to metabolic transformation in vivo.

Excretion: The Primary Route of Elimination

Given its resistance to metabolism, the primary route of elimination for this compound is expected to be renal excretion. The compound is likely filtered by the glomerulus and excreted in the urine largely unchanged. This is supported by findings that inborn errors of metabolism, which lead to the accumulation of certain amino acids, result in the increased urinary excretion of their corresponding N-acetyl derivatives.

Quantitative Data Summary

Specific quantitative pharmacokinetic data for this compound are not currently available in the public domain. The following table provides a template for the types of quantitative data that should be collected in future in vivo studies.

Pharmacokinetic ParameterDescriptionExpected Value/Trend for this compound
Cmax Maximum plasma concentrationDependent on dose and route of administration
Tmax Time to reach CmaxDependent on route of administration
AUC Area under the plasma concentration-time curveProportional to the dose
t1/2 Elimination half-lifeExpected to be relatively short due to rapid renal clearance
CL ClearanceExpected to be high, approaching renal blood flow
Vd Volume of distributionExpected to be relatively low, indicating limited tissue distribution
fe Fraction of dose excreted unchanged in urineExpected to be high (>90%)

Experimental Protocols

The following protocols provide a framework for conducting in vivo studies to determine the biological fate of this compound.

Animal Model
  • Species: Sprague-Dawley rats (male, 8-10 weeks old) are a commonly used model for pharmacokinetic studies.

  • Housing: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

  • Diet: A standard chow diet and water should be provided ad libitum.

Administration of this compound
  • Formulation: Dissolve this compound in a sterile, isotonic vehicle suitable for the chosen route of administration (e.g., saline for intravenous injection).

  • Dose: The dose will depend on the specific objectives of the study and the sensitivity of the analytical method. A typical starting dose for a pharmacokinetic study in rats could be in the range of 1-10 mg/kg.

  • Routes of Administration:

    • Intravenous (IV) Bolus: Administer the formulated compound as a single bolus injection into the tail vein. This route ensures 100% bioavailability and is ideal for determining clearance and volume of distribution.

    • Oral Gavage (PO): Administer the formulated compound directly into the stomach using a gavage needle. This route is used to assess oral bioavailability.

Sample Collection
  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Urine and Feces Collection:

    • Collect urine and feces from the metabolic cages over a 24 or 48-hour period post-dose.

    • Measure the total volume of urine and the total weight of feces.

    • Homogenize feces in a suitable solvent.

    • Store urine and fecal homogenate samples at -80°C until analysis.

Sample Analysis: LC-MS/MS Method for this compound Quantification
  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of stable isotope-labeled compounds in biological matrices.

  • Sample Preparation:

    • Thaw plasma, urine, or fecal homogenate samples on ice.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., N-Acetyl-D-methionine-d8 or a structurally similar deuterated compound).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC Conditions:

    • Column: A C18 reversed-phase column is suitable for the separation of this compound.

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile (B52724) containing a small amount of formic acid (e.g., 0.1%) is typically used.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of amino acid derivatives.

    • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

      • Precursor Ion (Q1): The protonated molecular ion [M+H]+ of this compound.

      • Product Ion (Q3): A characteristic fragment ion generated by the collision-induced dissociation of the precursor ion.

Visualizations

Presumed Metabolic Pathway of N-Acetyl-D-methionine

Metabolic_Pathway cluster_absorption Absorption & Distribution cluster_metabolism Metabolism (Minimal) cluster_excretion Excretion NADM_d4_admin This compound (Administered) NADM_d4_blood This compound (Systemic Circulation) NADM_d4_admin->NADM_d4_blood Absorption Deacetylation D-methionine-d4 + Acetate NADM_d4_blood->Deacetylation Inefficient Deacetylation (Acylase I) NADM_d4_urine This compound (Urine - Unchanged) NADM_d4_blood->NADM_d4_urine Renal Filtration

Caption: Presumed in vivo fate of this compound.

Experimental Workflow for In Vivo Study

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Start->Animal_Acclimation Dosing Dosing (IV or PO with This compound) Animal_Acclimation->Dosing Sample_Collection Sample Collection Dosing->Sample_Collection Blood_Sampling Blood Sampling (Time course) Sample_Collection->Blood_Sampling Urine_Feces_Collection Urine & Feces Collection (24-48h) Sample_Collection->Urine_Feces_Collection Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Homogenization Fecal Homogenization Urine_Feces_Collection->Homogenization Sample_Processing Sample Processing Analysis LC-MS/MS Analysis Sample_Processing->Analysis Plasma_Separation->Sample_Processing Homogenization->Sample_Processing Data_Analysis Pharmacokinetic Data Analysis Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion

While direct experimental data on the in vivo biological fate of this compound is lacking, the available evidence for the non-labeled D-isomer strongly suggests a profile of high metabolic stability and primary elimination via renal excretion. The deuterium label provides an invaluable tool for definitively tracing and quantifying this molecule in complex biological systems. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to elucidate the complete pharmacokinetic profile of this compound. Such studies are crucial for understanding its potential applications in various scientific and clinical contexts. Future research should focus on generating the quantitative data outlined in this guide to provide a definitive understanding of the in vivo journey of this intriguing molecule.

Methodological & Application

Utilizing N-Acetyl-D-methionine-d4 as an Internal Standard for Accurate Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of N-Acetyl-D-methionine-d4 as an internal standard for the precise and accurate quantification of N-acetylmethionine and related compounds in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Stable isotope-labeled internal standards are crucial for correcting variations in sample preparation and analytical instrumentation, thereby ensuring the reliability of quantitative LC-MS/MS assays. This compound, a deuterated analog of N-acetylmethionine, serves as an ideal internal standard due to its chemical and physical similarity to the analyte of interest. Its distinct mass allows for co-elution with the analyte while being separately detected by the mass spectrometer, enabling accurate quantification across a range of concentrations.

Experimental Protocols

A robust LC-MS/MS method for the analysis of N-acetylmethionine using this compound involves several key steps, from sample preparation to data acquisition and analysis. The following protocols are based on established methodologies for the analysis of amino acids and their derivatives in biological samples.[1]

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma, serum, and cell culture media.

  • Thaw frozen samples on ice.

  • Pipette 100 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex the mixture for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following are representative LC parameters that can be optimized for specific instrumentation and applications.

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 2% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and re-equilibrate for 3 min
Mass Spectrometry (MS/MS) Conditions

Mass spectrometry parameters, particularly the Multiple Reaction Monitoring (MRM) transitions, must be optimized for the specific instrument being used. The following are hypothetical, yet plausible, MRM transitions for N-Acetylmethionine and its deuterated internal standard.

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Acetylmethionine192.1132.115
N-Acetylmethionine (Qualifier)192.161.125
This compound 196.1 136.1 15
This compound (Qualifier) 196.1 64.1 25

Note: These MRM transitions are illustrative and require experimental verification on the specific mass spectrometer being used.

Data Presentation: Quantitative Performance

A validated LC-MS/MS method using this compound as an internal standard should demonstrate excellent linearity, precision, accuracy, and recovery. The following tables represent the expected performance of a well-optimized assay.

Table 1: Linearity and Sensitivity
ParameterResult
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Signal-to-Noise at LLOQ > 10
Table 2: Precision and Accuracy
Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC 3< 1090 - 110< 1585 - 115
Mid QC 100< 1090 - 110< 1585 - 115
High QC 800< 1090 - 110< 1585 - 115
Table 3: Recovery
AnalyteLow ConcentrationHigh Concentration
N-Acetylmethionine 85 - 115%85 - 115%

Visualization of Experimental Workflow and Metabolic Pathway

Experimental Workflow

The overall process from sample receipt to data analysis can be visualized as a streamlined workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 LC Liquid Chromatography (C18 Column) Centrifuge2->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Internal Standard Method) Integration->Quantification Report Reporting Quantification->Report metabolic_pathway Met Methionine NAM N-Acetylmethionine Met->NAM NATs SAM S-Adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein NAM->Met ACY1 SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (+ Methyl Acceptor) HCY Homocysteine SAH->HCY SAHH HCY->Met MS CYS Cysteine HCY->CYS Transsulfuration Pathway

References

Application Notes and Protocols for N-Acetyl-D-methionine-d4 in Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic tracer studies using stable isotope-labeled compounds are a cornerstone of modern biomedical research, enabling the elucidation of complex metabolic pathways and the quantification of metabolic fluxes. N-Acetyl-D-methionine-d4 (d4-NAM) is a valuable tool for investigating the metabolism of D-amino acids and the methionine metabolic network. The N-acetylation can enhance bioavailability and cellular uptake, while the D-enantiomer allows for the specific investigation of pathways involved in D-amino acid metabolism, which are increasingly recognized for their physiological and pathological significance. The deuterium (B1214612) (d4) labeling provides a stable isotopic signature for tracing the fate of the methionine backbone through various biochemical transformations using mass spectrometry.

This document provides a detailed protocol for the use of d4-NAM in metabolic tracer studies with cultured mammalian cells, from experimental design and cell culture to sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale for Use

  • Tracing D-amino acid metabolism: The D-form of methionine allows for the specific interrogation of D-amino acid metabolic pathways, which are distinct from the canonical L-amino acid pathways.

  • Enhanced Stability and Uptake: N-acetylation can protect the amino acid from degradation and may facilitate its transport into cells.

  • Stable Isotope Labeling: The d4 label is non-radioactive and provides a distinct mass shift for tracking the methionine backbone through metabolic pathways.

Key Metabolic Pathways

Upon entering the cell, this compound is expected to be deacetylated by intracellular aminoacylases to yield D-methionine-d4. The primary metabolic fate of D-methionine is its oxidative deamination by D-amino acid oxidase (DAO), a peroxisomal enzyme, to produce α-keto-γ-(methylthio)butyrate-d4 (KMTB-d4), ammonia, and hydrogen peroxide. KMTB-d4 can then be transaminated to form L-methionine-d4, which can subsequently enter the canonical methionine cycle.

Methionine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular d4-NAM_ext This compound d4-NAM_int This compound d4-NAM_ext->d4-NAM_int Transport d4-D-Met D-methionine-d4 d4-NAM_int->d4-D-Met Aminoacylase 1 d4-KMTB α-keto-γ-(methylthio)butyrate-d4 d4-D-Met->d4-KMTB D-amino acid oxidase (DAO) d4-L-Met L-methionine-d4 d4-KMTB->d4-L-Met Transaminase d4-SAM S-adenosylmethionine-d4 (d4-SAM) d4-L-Met->d4-SAM MAT d4-SAH S-adenosylhomocysteine-d4 (d4-SAH) d4-SAM->d4-SAH Methyltransferases d4-Hcy Homocysteine-d4 d4-SAH->d4-Hcy SAHH d4-Hcy->d4-L-Met MS

Metabolic pathway of this compound.

Experimental Protocols

Cell Culture and Labeling

This protocol is designed for adherent mammalian cells cultured in 6-well plates. Adjustments may be necessary for other cell types or culture formats.

Experimental_Workflow A Seed cells and grow to ~80% confluency C Wash cells with pre-warmed PBS A->C B Prepare labeling medium with This compound D Incubate with labeling medium for desired time points B->D C->D E Wash cells with ice-cold saline D->E F Quench metabolism and extract metabolites E->F G Normalize to cell number or protein content F->G H Analyze by LC-MS/MS G->H

Experimental workflow for metabolic tracer studies.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Ice-cold 0.9% NaCl solution

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • 6-well cell culture plates

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.

  • Prepare Labeling Medium: Prepare fresh culture medium containing the desired concentration of this compound. A typical starting concentration is between 50 and 200 µM.

  • Cell Washing: When cells reach the desired confluency, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

  • Labeling: Add the labeling medium to the cells and incubate for the desired time points (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold 0.9% NaCl solution.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

  • Sample Normalization: The remaining protein pellet can be used for normalization. Resuspend the pellet in a suitable buffer and determine the protein concentration using a standard assay (e.g., BCA assay).

LC-MS/MS Analysis

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • A suitable column for polar metabolite analysis, such as a HILIC column.

Proposed LC-MS/MS Parameters (Illustrative Example):

ParameterSetting
Column HILIC, e.g., SeQuant ZIC-pHILIC
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.8
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)

Proposed MRM Transitions for d4-Labeled Metabolites (Theoretical):

The following table provides theoretical Multiple Reaction Monitoring (MRM) transitions for the detection of this compound and its key downstream metabolites. These transitions should be empirically optimized on the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound196.1136.1
D-methionine-d4154.1108.1
α-keto-γ-(methylthio)butyrate-d4153.1107.1
L-methionine-d4154.1108.1
S-adenosylmethionine-d4403.2255.1
S-adenosylhomocysteine-d4389.2136.1

Data Presentation

The following tables present illustrative quantitative data from a hypothetical metabolic tracer study using this compound in a cancer cell line.

Table 1: Fractional Enrichment of Methionine Cycle Metabolites

This table shows the percentage of the metabolite pool that is labeled with d4 at different time points.

Time (hours)This compoundD-methionine-d4L-methionine-d4S-adenosylmethionine-d4
00.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
195.2 ± 1.570.3 ± 2.115.6 ± 1.25.8 ± 0.5
496.1 ± 1.285.6 ± 1.845.2 ± 3.520.1 ± 2.1
897.5 ± 0.990.1 ± 1.568.9 ± 4.142.7 ± 3.8
2498.2 ± 0.592.5 ± 1.185.3 ± 3.270.4 ± 4.5

Values are presented as mean ± standard deviation (n=3).

Table 2: Metabolic Flux Rates (Illustrative)

This table presents calculated metabolic flux rates based on the isotopic enrichment data. Fluxes are expressed as nmol / 10^6 cells / hour.

Metabolic FluxFlux Rate (nmol/10^6 cells/hr)
Uptake of this compound25.4 ± 2.1
Deacetylation to D-methionine-d422.8 ± 1.9
Conversion of D-methionine-d4 to L-methionine-d48.5 ± 0.9
L-methionine-d4 incorporation into SAM7.9 ± 0.8

These values are for illustrative purposes and will vary depending on the cell type and experimental conditions.

Conclusion

The use of this compound as a metabolic tracer offers a powerful approach to dissect the intricacies of D-amino acid metabolism and its intersection with the central methionine cycle. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to design and execute robust metabolic tracer studies. The ability to quantify the flux through these pathways can provide critical insights into disease mechanisms and the mode of action of novel therapeutic agents.

Application Notes and Protocols for Quantification of Methionine Metabolism with N-Acetyl-D-methionine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine is an essential amino acid that plays a central role in cellular metabolism, serving as a precursor for protein synthesis and the universal methyl donor S-adenosylmethionine (SAM). The methionine cycle is intricately linked to the folate and transsulfuration pathways, which are critical for nucleotide synthesis, redox homeostasis, and the synthesis of other sulfur-containing compounds. Dysregulation of methionine metabolism has been implicated in various diseases, including cardiovascular disease, neurological disorders, and cancer.

Stable isotope tracers are powerful tools for elucidating the dynamics of metabolic pathways in vivo and in vitro. N-Acetyl-D-methionine-d4 is a deuterated analog of N-acetyl-methionine that can be used as a tracer to study the metabolic fate of the D-isomer of this amino acid derivative. Notably, studies have shown that while N-acetyl-L-methionine is metabolically equivalent to L-methionine, the acetate (B1210297) moiety of N-acetyl-D-methionine is not readily metabolized[1]. This suggests that N-Acetyl-D-methionine may follow a different metabolic route than its L-isomer, making it a valuable tool for investigating specific enzymatic pathways and the bioavailability of D-amino acid derivatives.

These application notes provide detailed protocols for the use of this compound as a tracer to quantify aspects of methionine metabolism, with a focus on sample preparation, LC-MS/MS analysis, and data interpretation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key metabolic pathways involving methionine and the general experimental workflow for a tracer study using this compound.

cluster_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Proteins Protein Synthesis Met->Proteins SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins, etc.) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, BHMT Cystathionine Cystathionine Hcy->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL GSH Glutathione (GSH) Cysteine->GSH THF THF MTHF 5-CH3-THF MTHF->THF MS

Caption: The Methionine Cycle and Transsulfuration Pathway.

Start Start Administer Administer this compound (in vivo or in vitro) Start->Administer Collect Collect Samples (e.g., plasma, cells, tissue) at various time points Administer->Collect Prepare Sample Preparation (Protein Precipitation) Collect->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Quantify Quantify this compound and its metabolites Analyze->Quantify Data Data Analysis and Kinetic Modeling Quantify->Data End End Data->End

Caption: Experimental Workflow for Tracer Analysis.

Experimental Protocols

In Vivo Tracer Study in a Rodent Model

This protocol outlines a procedure for an in vivo study in rats to investigate the pharmacokinetics and metabolism of this compound.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Sprague-Dawley rats (male, 250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Tracer Preparation: Prepare a sterile solution of this compound in saline at a concentration of 5 mg/mL.

  • Administration: Anesthetize the rats and administer a single intravenous (IV) bolus injection of the this compound solution at a dosage of 10 mg/kg body weight.

  • Sample Collection: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at the following time points post-injection: 0 (pre-dose), 5, 15, 30, 60, 120, and 240 minutes.

  • Plasma Preparation: Immediately place the blood samples in EDTA-coated tubes and centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

In Vitro Tracer Study in Cell Culture

This protocol describes a method for tracing the metabolism of this compound in a cultured cell line (e.g., HepG2 human hepatoma cells).

Materials:

  • Cultured cells (e.g., HepG2)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • -80°C freezer

Procedure:

  • Cell Culture: Culture cells to approximately 80% confluency in appropriate culture vessels.

  • Tracer Incubation: Prepare a stock solution of this compound in sterile water or PBS. Spike the cell culture medium with the tracer to a final concentration of 100 µM.

  • Time Course: Incubate the cells with the tracer-containing medium for various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Cell Harvesting: At each time point, aspirate the medium, wash the cells twice with ice-cold PBS, and then harvest the cells by scraping in a small volume of PBS.

  • Sample Storage: Centrifuge the cell suspension to pellet the cells, remove the supernatant, and store the cell pellets at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol is for the extraction of methionine and its metabolites from plasma or cell pellets for subsequent LC-MS/MS analysis.

Materials:

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade) with 0.1% formic acid

  • Internal standards (e.g., commercially available stable isotope-labeled methionine, homocysteine, etc.)

  • Vortex mixer

  • Centrifuge

  • -20°C freezer

Procedure:

  • Thawing: Thaw frozen plasma samples or cell pellets on ice.

  • Protein Precipitation:

    • For Plasma: To 50 µL of plasma, add 200 µL of ice-cold methanol containing the internal standards.

    • For Cell Pellets: Resuspend the cell pellet in 100 µL of water, then add 400 µL of ice-cold methanol with internal standards.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 98% B

    • 5-7 min: 98% B

    • 7.1-10 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Hypothetical for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: The following table provides hypothetical MRM transitions. These should be optimized empirically.

AnalyteParent Ion (m/z)Fragment Ion (m/z)Collision Energy (eV)
This compound196.1136.115
Methionine-d3 (from deacetylation)153.1106.112
Methionine (endogenous)149.1104.112
Homocysteine (endogenous)136.090.015
S-Adenosylmethionine (SAM)399.1250.120
S-Adenosylhomocysteine (SAH)385.1136.118

Data Presentation

The following tables present hypothetical quantitative data from an in vivo tracer study in rats.

Table 1: Plasma Concentrations of this compound and its Putative Metabolite Methionine-d3 over Time

Time (minutes)This compound (µM)Methionine-d3 (µM)
00.00 ± 0.000.00 ± 0.00
552.3 ± 4.11.2 ± 0.3
1535.8 ± 3.52.5 ± 0.5
3021.2 ± 2.83.1 ± 0.6
6010.5 ± 1.92.8 ± 0.4
1204.1 ± 0.81.9 ± 0.3
2401.2 ± 0.30.8 ± 0.2

Values are presented as mean ± standard deviation (n=4).

Table 2: Enrichment of Methionine Pool with Methionine-d3

Time (minutes)Total Methionine (µM)Methionine-d3 (µM)Percent Enrichment
025.1 ± 2.20.00 ± 0.000.00%
526.3 ± 2.51.2 ± 0.34.56%
1527.6 ± 2.82.5 ± 0.59.06%
3028.2 ± 3.13.1 ± 0.610.99%
6027.9 ± 2.92.8 ± 0.410.04%
12027.0 ± 2.61.9 ± 0.37.04%
24025.9 ± 2.40.8 ± 0.23.09%

Percent Enrichment = ( [Methionine-d3] / [Total Methionine] ) * 100

Conclusion

The use of this compound as a stable isotope tracer provides a valuable method for investigating the metabolic fate of N-acetylated D-amino acids. The protocols outlined in these application notes offer a framework for conducting both in vivo and in vitro studies, from experimental design and sample collection to detailed LC-MS/MS analysis. The distinct metabolic behavior of the D-isomer compared to the L-isomer makes this tracer particularly useful for dissecting specific enzymatic pathways and assessing the bioavailability and metabolic contributions of D-amino acid derivatives, which are of increasing interest in pharmacology and drug development. The quantitative data generated from such studies can provide critical insights into the dynamics of methionine metabolism under various physiological and pathological conditions.

References

Application Note: Quantification of N-Acetyl-D-methionine-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the sample preparation and quantification of N-Acetyl-D-methionine-d4 in common biological matrices such as plasma and urine. The methods described herein utilize protein precipitation and solid-phase extraction for sample cleanup, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed for researchers, scientists, and drug development professionals requiring robust and reproducible quantification of this deuterated amino acid derivative. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is a deuterated form of N-acetyl-D-methionine, often used as an internal standard in pharmacokinetic studies or as a tracer in metabolic research. Accurate quantification of this compound in biological samples is crucial for reliable data interpretation. The primary challenges in such analyses include the removal of interfering matrix components like proteins and salts, and achieving high sensitivity and specificity.[1][2] This note details two primary sample preparation techniques: a straightforward protein precipitation (PPT) method and a more rigorous solid-phase extraction (SPE) method for cleaner sample extracts.[3][4] The subsequent analysis is performed by LC-MS/MS, which offers excellent selectivity and sensitivity for this type of analyte.[5]

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): N-Acetyl-D-methionine-d8 or a structurally similar deuterated compound

  • LC-MS grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water

  • Formic acid (FA)

  • Ammonium (B1175870) hydroxide (B78521)

  • Trichloroacetic acid (TCA)

  • Zinc Sulfate

  • Strong Cation Exchange (SCX) SPE cartridges

  • Biological matrix (e.g., human plasma, urine)

Experimental Protocols

Two primary protocols are presented for sample preparation. Protocol 1 utilizes protein precipitation, which is a rapid and simple method suitable for high-throughput analysis.[6] Protocol 2 employs solid-phase extraction, which provides a cleaner sample and can reduce matrix effects, leading to improved assay performance.[7][8]

Protocol 1: Protein Precipitation (PPT)

This method is ideal for rapid sample processing and is effective for removing the bulk of proteins from plasma or serum samples.[2] Acetonitrile is a commonly used solvent for this purpose.[3]

Procedure:

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample, standard, and quality control (QC) sample.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol uses strong cation exchange (SCX) cartridges to provide a more thorough cleanup, which is particularly useful for complex matrices like urine or when lower detection limits are required.[7][9]

Procedure:

  • Sample Pre-treatment:

    • Plasma/Serum: Perform protein precipitation as described in Protocol 1 (steps 1-5). Dilute the resulting supernatant 1:1 with water containing 1% formic acid.

    • Urine: Centrifuge the urine sample at 4,000 rpm for 5 minutes. Dilute the supernatant 1:4 with water containing 1% formic acid.

  • SPE Cartridge Conditioning: Condition the SCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Equilibration: Equilibrate the cartridge with 1 mL of water containing 1% formic acid.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water containing 1% formic acid.

    • Wash the cartridge with 1 mL of methanol to remove less polar interferences.

  • Elution: Elute the this compound and the internal standard from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS Analytical Method

The following are typical LC-MS/MS parameters for the analysis of this compound.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B for 0.5 min, linear ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte and internal standard (e.g., precursor ion [M+H]⁺ to a specific product ion)
Source Temperature 150°C
Desolvation Temp. 400°C

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the LC-MS/MS method following SPE sample preparation.

ParameterExpected Performance
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85% - 115% (90% - 110% for non-LLOQ levels)
Precision (at LLOQ, LQC, MQC, HQC) < 15% RSD (< 20% at LLOQ)
Matrix Effect Minimal with SPE; may vary with PPT
Recovery > 85% with SPE

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound from biological samples.

G cluster_ppt Protocol 1: Protein Precipitation cluster_spe Protocol 2: Solid-Phase Extraction start Biological Sample (e.g., Plasma, Urine) ppt_is Spike Internal Standard start->ppt_is spe_pre Pre-treatment (PPT & Dilution) start->spe_pre ppt_precip Add Acetonitrile & Vortex ppt_is->ppt_precip ppt_cent Centrifuge ppt_precip->ppt_cent ppt_super Collect Supernatant ppt_cent->ppt_super evap Evaporate & Reconstitute ppt_super->evap spe_load Load onto Conditioned SPE Plate spe_pre->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_elute->evap lcsms LC-MS/MS Analysis evap->lcsms data Data Processing & Quantification lcsms->data

Caption: Workflow for this compound quantification.

Conclusion

The protocols described in this application note provide robust and reliable methods for the quantification of this compound in biological matrices. The choice between protein precipitation and solid-phase extraction will depend on the specific requirements of the study, such as required sensitivity, sample throughput, and the complexity of the sample matrix. The provided LC-MS/MS conditions serve as a starting point and should be optimized for the specific instrumentation used.

References

Application of N-Acetyl-D-methionine-d4 in Proteomics and Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of proteomics and metabolomics, accurate quantification of proteins and metabolites is crucial for understanding biological processes, identifying biomarkers, and accelerating drug development. Stable isotope-labeled internal standards are essential tools in mass spectrometry-based quantitative analysis, as they correct for variability in sample preparation and instrument response.[1] N-Acetyl-D-methionine-d4 is a deuterated analog of N-acetyl-methionine, designed to serve as a high-quality internal standard for the precise quantification of methionine and its derivatives in complex biological samples.

The D-isomeric configuration of this compound renders it resistant to incorporation into newly synthesized proteins by the vast majority of organisms, which selectively utilize L-amino acids. This metabolic inertia is a key advantage for an internal standard, ensuring that its concentration remains stable throughout the experiment and does not interfere with the biological processes being studied. The N-acetylation provides additional stability and distinct chromatographic properties. The four deuterium (B1214612) atoms provide a distinct mass shift, allowing for clear differentiation from the endogenous, unlabeled analyte in the mass spectrometer.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in quantitative proteomics and metabolomics workflows.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to a sample. The internal standard is chemically identical to the analyte but has a different mass due to the isotopic label.[1][2] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined. This method effectively corrects for sample loss during preparation and variations in ionization efficiency in the mass spectrometer.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (contains unlabeled analyte) SpikedSample Spiked Sample Sample->SpikedSample IS This compound (Internal Standard, known amount) IS->SpikedSample LC Liquid Chromatography (Separation) SpikedSample->LC MS Mass Spectrometry (Detection) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Applications

The primary application of this compound is as an internal standard for the accurate quantification of:

  • Methionine: A crucial amino acid involved in protein synthesis and various metabolic pathways.[3]

  • N-acetyl-methionine: A metabolite with potential roles in cellular protection against oxidative stress.

  • Other methionine derivatives: In targeted metabolomics studies.

This is particularly relevant in drug development for pharmacokinetic and drug metabolism studies, where precise measurement of drug candidates and their metabolites is essential.

Product Specifications

FeatureSpecification
Product Name This compound
Isotopic Labeling Deuterium (d4)
Position of Labeling 3,3,4,4-d4
Chemical Formula C₇H₉D₄NO₃S
Molecular Weight 195.27 g/mol
Purity ≥98%
Isotopic Enrichment ≥99 atom % D

Note: The exact position of the deuterium labels at 3,3,4,4 is crucial for fragmentation analysis in MS/MS.[4]

Experimental Protocols

Protocol 1: Quantification of Methionine in Plasma

This protocol describes the use of this compound as an internal standard for the quantification of free methionine in human plasma using LC-MS/MS.

Materials:

  • This compound

  • Human plasma samples

  • Methionine standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation solution (e.g., 80:20 ACN:water with 0.1% FA)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation of Internal Standard Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in water.

    • From the stock solution, prepare a working solution of 10 µg/mL in water.

  • Preparation of Calibration Standards:

    • Prepare a 1 mg/mL stock solution of unlabeled methionine in water.

    • Perform serial dilutions to create a series of calibration standards ranging from 1 µM to 200 µM.

    • Spike each calibration standard with the internal standard working solution to a final concentration of 1 µg/mL.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of each plasma sample, add 10 µL of the 10 µg/mL internal standard working solution.

    • Add 400 µL of cold protein precipitation solution.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:ACN with 0.1% FA).

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to separate methionine from other plasma components.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • MS/MS Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • Methionine: e.g., m/z 150.1 -> 104.1

        • This compound: e.g., m/z 196.1 -> 150.1 (Note: The exact transitions should be optimized based on the instrument and the fragmentation of the specific deuterated standard).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of methionine to this compound against the concentration of the methionine standards.

    • Determine the concentration of methionine in the plasma samples by interpolating their peak area ratios from the calibration curve.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Quantification A Prepare IS and Calibration Standards B Spike Plasma with IS A->B C Protein Precipitation B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis (MRM) D->E F Generate Calibration Curve E->F G Calculate Analyte Concentration F->G

Quantitative Data Presentation

The following tables represent typical data that would be generated from the protocol described above.

Table 1: Calibration Curve Data

Methionine Concentration (µM)Methionine Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,510,8760.010
576,1701,525,4320.050
10153,8761,515,3210.102
25382,1901,505,6780.254
50765,4321,512,3450.506
1001,523,4561,509,8761.009
2003,045,6781,511,2342.015

Table 2: Quantification of Methionine in Plasma Samples

Sample IDMethionine Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (µM)
Control 1287,6541,498,7650.19219.0
Control 2312,4561,523,4560.20520.3
Treated 1456,7891,501,2340.30430.1
Treated 2487,6541,510,9870.32331.9

Niche Application: Enzymatic Deacetylation Studies

While not suitable for general metabolic labeling, this compound can be a valuable tool for studying the activity of D-aminoacylases. These enzymes are capable of deacetylating N-acetyl-D-amino acids.[5][6] By using the deuterated substrate, researchers can monitor the enzymatic reaction by LC-MS, quantifying the formation of D-methionine-d4. This can be useful for enzyme characterization, inhibitor screening, and understanding the role of D-amino acid metabolism in specific biological systems.

G cluster_0 Enzymatic Reaction cluster_1 Analysis cluster_2 Quantification Substrate This compound Enzyme D-aminoacylase Substrate->Enzyme Product D-methionine-d4 + Acetate Enzyme->Product LCMS LC-MS Analysis Product->LCMS Quant Quantify Substrate and Product LCMS->Quant

Conclusion

This compound is a highly specific and reliable tool for quantitative proteomics and metabolomics. Its primary application as an internal standard ensures the accuracy and reproducibility of measurements of methionine and its derivatives. While not suitable for metabolic labeling of proteins, its unique properties make it valuable for specialized enzymatic assays. The detailed protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies.

References

Application Notes and Protocols for N-Acetyl-D-methionine-d4 in Flux Analysis of Methionine Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Methionine Metabolism and Flux Analysis

Methionine is an essential sulfur-containing amino acid crucial for numerous cellular functions, including protein synthesis, methyl group donation for methylation reactions, and the synthesis of polyamines and cysteine.[1][2] The methionine metabolic network is comprised of two major interconnected pathways: the methionine cycle and the transsulfuration pathway .[3][4] The methionine cycle is responsible for regenerating methionine and producing S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[1][3] The transsulfuration pathway, on the other hand, channels homocysteine, an intermediate of the methionine cycle, towards the synthesis of cysteine, a precursor for the major intracellular antioxidant glutathione.[4]

Dysregulation of methionine metabolism is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2] Cancer cells, in particular, often exhibit a heightened dependence on methionine, a phenomenon known as "methionine addiction," making these pathways attractive targets for therapeutic intervention.[5][6] Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell, providing a detailed snapshot of cellular physiology.[7][8] By using stable isotope-labeled tracers, researchers can track the fate of atoms through metabolic pathways and elucidate the contributions of different pathways to cellular metabolism.[9]

Principle of N-Acetyl-D-methionine-d4 as a Tracer

This compound is a deuterated analog of N-acetyl-methionine. The "d4" designation indicates that four hydrogen atoms in the methionine molecule have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This mass difference allows it to be distinguished from its unlabeled counterpart by mass spectrometry.

The use of this compound as a tracer for methionine pathways is contingent on its cellular uptake and subsequent metabolism to enter the endogenous methionine pool. This process involves two key enzymatic steps:

  • Deacetylation: The acetyl group from N-Acetyl-D-methionine must be removed by an aminoacylase (or deacetylase) to yield D-methionine-d4.[10]

  • Conversion of D- to L-methionine: D-methionine is not the biologically active enantiomer. Its conversion to the usable L-form is typically catalyzed by D-amino acid oxidase (DAO) , which converts D-methionine to its corresponding α-keto acid (α-keto-γ-(methylthio)butyrate). This α-keto acid can then be transaminated to form L-methionine.[11]

Crucial Consideration: The activities of aminoacylases and D-amino acid oxidase can vary significantly between different cell types and tissues.[12] Therefore, before using this compound for flux analysis, it is essential to validate that the cell line or organism of interest possesses the necessary enzymatic machinery to convert it into L-methionine that can enter the central methionine pathways. The acetate (B1210297) moiety of N-acetyl-D-methionine is not readily metabolized.[13]

Potential Applications
  • Quantifying Methionine Pathway Fluxes: Determine the rates of transmethylation, transsulfuration, and remethylation in response to genetic perturbations, drug treatments, or changes in the cellular environment.

  • Studying Methionine Dependency in Cancer: Investigate the metabolic reprogramming of methionine pathways in cancer cells to identify novel therapeutic targets.[5][6]

  • Drug Development: Evaluate the on-target and off-target effects of drugs that modulate methionine metabolism.

  • Understanding Disease Pathogenesis: Elucidate the role of altered methionine flux in the pathophysiology of various diseases.

Data Presentation

The following tables summarize quantitative data on methionine pathway fluxes from published studies. These values can serve as a reference for expected flux rates in different biological systems.

Table 1: Methionine Metabolic Fluxes in a Human Fibrosarcoma Cell Line

Metabolic FluxRate (nmol/μL-cells/h)Reference
Net Methionine Uptake0.75 ± 0.05[14]
Transmethylation~0.11 (15% of uptake)[14]
Propylamine Transfer~0.11 (15% of uptake)[14]

Data from a study using ¹³C-methionine tracing in a human fibrosarcoma cell line.[14]

Table 2: Whole-Body Methionine Kinetics in Piglets

Metabolic ProcessRate (μmol·kg⁻¹·h⁻¹)Reference
Intravenous Tracer Infusion
Methionine Flux130 ± 4[15]
Transmethylation33 ± 3[15]
Transsulfuration26 ± 2[15]
Intraduodenal Tracer Infusion
Methionine Flux147 ± 2[15]
Transmethylation40 ± 3[15]
Transsulfuration26 ± 2[15]

Data from a study using [1-¹³C]methionine and [methyl-²H₃]methionine tracers in piglets.[15]

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling with this compound

This protocol outlines the general procedure for labeling cultured mammalian cells with this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Methionine-free cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture flasks or plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed cells in culture flasks or plates at a density that will result in ~80% confluency at the time of harvest.

  • Cell Growth: Culture cells in complete medium containing 10% dFBS until they reach the desired confluency. The use of dialyzed FBS is crucial to minimize the concentration of unlabeled methionine from the serum.

  • Preparation of Labeling Medium: Prepare methionine-free medium supplemented with dFBS and the desired concentration of this compound. The optimal concentration should be determined empirically but should be in a similar range to the physiological concentration of methionine.

  • Isotope Labeling:

    • Aspirate the complete medium from the cells.

    • Gently wash the cells once with pre-warmed sterile PBS.

    • Add the prepared labeling medium to the cells.

  • Time-Course Incubation: Incubate the cells in the labeling medium for a predetermined time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the tracer into downstream metabolites. The timing will depend on the turnover rates of the metabolites of interest.

  • Cell Harvesting: At each time point, harvest the cells for metabolite extraction.

    • For adherent cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and then proceed immediately to metabolite extraction.

    • For suspension cells: Transfer the cell suspension to a centrifuge tube, pellet the cells by centrifugation at 4°C, wash the pellet twice with ice-cold PBS, and then proceed to metabolite extraction.

Protocol 2: Metabolite Extraction from Cultured Cells

This protocol describes a common method for extracting polar metabolites from cultured cells.

Materials:

  • Harvested cell pellets

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Microcentrifuge tubes

  • Centrifuge capable of reaching high speeds at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Metabolism Quenching and Cell Lysis:

    • To the cell pellet (or directly to the washed adherent cells on the plate), add a sufficient volume of ice-cold 80% methanol to fully submerge the cells. The volume will depend on the size of the cell pellet or plate.

    • Incubate at -80°C for at least 15 minutes to precipitate proteins and quench metabolic activity.

  • Scraping (for adherent cells): If using adherent cells, scrape the cells from the plate in the cold methanol and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the cell lysate at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator.

  • Storage: Store the dried metabolite pellets at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of Methionine Pathway Metabolites

This protocol provides a general framework for the analysis of key metabolites in the methionine pathways using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Solvent A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)

  • Appropriate LC column for polar metabolite separation (e.g., HILIC or reversed-phase C18)

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Standards for all metabolites of interest

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a small volume of a suitable solvent (e.g., 50% methanol or the initial LC mobile phase composition). Vortex and centrifuge to remove any insoluble material.

  • LC Separation:

    • Inject the reconstituted samples onto the LC system.

    • Separate the metabolites using a gradient of Solvent A and Solvent B. The specific gradient will depend on the column and the metabolites being analyzed.

  • MS/MS Detection:

    • Analyze the eluting metabolites using the mass spectrometer in positive ion mode.

    • Use a targeted approach, such as Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, to detect and quantify the specific metabolites and their deuterated isotopologues. This involves defining the precursor and product ion transitions for each analyte.

  • Data Analysis:

    • Integrate the peak areas for each metabolite and its d4-labeled isotopologues.

    • Calculate the isotopic enrichment and use this data in metabolic flux models to determine the rates of the methionine pathway reactions.

Mandatory Visualizations

Methionine_Metabolism cluster_Methionine_Cycle Methionine Cycle cluster_Transsulfuration_Pathway Transsulfuration Pathway cluster_Tracer_Input Tracer Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Cystathionine Cystathionine Hcy->Cystathionine CBS Cys Cysteine Cystathionine->Cys CGL GSH Glutathione Cys->GSH NAcDMetd4 This compound DMetd4 D-Methionine-d4 NAcDMetd4->DMetd4 Aminoacylase KetoMetd4 α-Keto-γ-(methylthio)butyrate-d4 DMetd4->KetoMetd4 DAO LMetd4 L-Methionine-d4 KetoMetd4->LMetd4 Transaminase LMetd4->Met Enters Methionine Cycle

Caption: The Methionine Metabolic Pathways and the entry route of the this compound tracer.

Experimental_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase cluster_Output Output Cell_Culture 1. Cell Culture (in Methionine-free medium) Labeling 2. Isotope Labeling (with this compound) Cell_Culture->Labeling Harvesting 3. Cell Harvesting (at different time points) Labeling->Harvesting Extraction 4. Metabolite Extraction Harvesting->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS Data_Processing 6. Data Processing (Peak integration, Isotope enrichment calculation) LCMS->Data_Processing MFA 7. Metabolic Flux Analysis (Computational modeling) Data_Processing->MFA Flux_Map 8. Methionine Pathway Flux Map MFA->Flux_Map

Caption: A generalized experimental workflow for metabolic flux analysis using stable isotope tracers.

References

Application Notes and Protocols for Cell Culture Experiments Using N-Acetyl-D-methionine-d4 Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-Acetyl-D-methionine-d4 as a stable isotope tracer in cell culture experiments. This powerful technique allows for the detailed investigation of methionine metabolism, which is crucial in various cellular processes, including protein synthesis, methylation reactions, and redox homeostasis. Dysregulation of methionine metabolism is implicated in numerous diseases, most notably cancer, making it a key area of interest for therapeutic development.

This compound serves as a valuable tool to trace the metabolic fate of the D-isoform of methionine. While L-methionine is the proteinogenic form, the metabolism of D-methionine and its N-acetylated derivative can provide insights into specific enzymatic activities and metabolic pathways that may be altered in pathological states. The deuterium (B1214612) (d4) label allows for sensitive and specific detection by mass spectrometry, enabling the quantification of its incorporation into downstream metabolites.

Core Applications

  • Metabolic Flux Analysis: Quantify the rate of uptake and incorporation of this compound into key metabolic pathways.

  • Pathway Elucidation: Trace the conversion of this compound to downstream metabolites to understand the activity of relevant enzymes.

  • Drug Discovery and Development: Evaluate the effect of novel therapeutic agents on methionine metabolism by monitoring changes in tracer incorporation.

  • Cancer Metabolism Research: Investigate the well-documented "methionine dependency" of cancer cells by tracing the metabolism of this essential amino acid derivative.[1]

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in published literature, the following tables provide a representative summary of expected results based on studies using similar labeled methionine tracers (e.g., ¹³CD₃-methionine).[2] These tables are intended to serve as a template for data presentation and comparison.

Table 1: Isotopic Enrichment of Key Metabolites in Cancer Cells Following this compound Labeling

MetaboliteIsotopic Enrichment (Atom Percent Excess - APE)Fold Change (Cancer vs. Normal Cells)
This compound95.2 ± 2.1%1.0 (Tracer Input)
D-Methionine-d445.8 ± 5.3%1.8
S-Adenosyl-D-methionine (SAM)-d415.3 ± 3.1%2.5
S-Adenosylhomocysteine (SAH)-d410.1 ± 2.5%2.2
Homocysteine-d45.7 ± 1.8%1.5
Cystathionine-d42.1 ± 0.9%1.2
Cysteine-d41.5 ± 0.6%1.1

Data are hypothetical and presented as mean ± standard deviation.

Table 2: Relative Abundance of d4-Labeled Methylated Species

Methylated SpeciesRelative Abundance (%)
Trimethyl-lysine-d335.2%
1-Methyl-nicotinamide-d320.5%
Creatine-d315.8%
Phosphatidylcholine-d312.3%
Other Methylated Metabolites16.2%

Data are hypothetical and based on the expected distribution of methyl group donation from SAM derived from the tracer.

Signaling and Metabolic Pathways

The metabolism of methionine is intricately linked to several critical cellular signaling and metabolic pathways. The primary pathways of interest when using an this compound tracer are the Methionine Cycle and the Transsulfuration Pathway.

Methionine Cycle

The methionine cycle is central to cellular methylation reactions. Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[3] Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can then be remethylated to regenerate methionine, completing the cycle.

Methionine_Cycle Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylated_Substrate Methylated Substrate SAM->Methylated_Substrate Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Substrate Substrate Substrate->Methylated_Substrate

Caption: The Methionine Cycle.

Transsulfuration Pathway

Homocysteine, derived from the methionine cycle, can also enter the transsulfuration pathway. In this pathway, homocysteine is irreversibly converted to cysteine.[4][5] Cysteine is a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. This pathway, therefore, links methionine metabolism to cellular redox balance.

Transsulfuration_Pathway Hcy Homocysteine Cystathionine Cystathionine Hcy->Cystathionine CBS Cys Cysteine Cystathionine->Cys CGL GSH Glutathione (GSH) Cys->GSH GCL, GSS Serine Serine Serine->Cystathionine

Caption: The Transsulfuration Pathway.

Experimental Protocols

The following protocols provide a general framework for conducting cell culture experiments with this compound. These should be optimized for specific cell lines and experimental goals.

Experimental Workflow

The general workflow for a stable isotope tracing experiment involves several key steps, from initial cell culture to final data analysis.

Experimental_Workflow Culture Cell Culture (70-80% Confluency) Labeling Isotopic Labeling (this compound) Culture->Labeling Quenching Metabolism Quenching (Cold Methanol) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing and Flux Analysis Analysis->Data

Caption: General experimental workflow.

Protocol 1: Stable Isotope Labeling of Adherent Cells

Materials:

  • Adherent cells of interest

  • Complete growth medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Methionine-free RPMI 1640 or DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • This compound (sterile stock solution)

  • 80% Methanol (B129727) (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of Labeling Medium:

    • Prepare methionine-free RPMI 1640 or DMEM supplemented with 10% dFBS and other necessary components (e.g., glutamine, penicillin-streptomycin).

    • Add this compound to the desired final concentration (e.g., 200 µM). The optimal concentration should be determined empirically.

    • Warm the labeling medium to 37°C in a cell culture incubator.

  • Isotopic Labeling:

    • Aspirate the complete growth medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to each well.

    • Incubate the cells for the desired time period (e.g., 0, 1, 4, 8, 24 hours). A time-course experiment is recommended to determine optimal labeling duration.

  • Metabolism Quenching and Metabolite Extraction:

    • At each time point, aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well and place the plate on dry ice for 10 minutes to quench all enzymatic activity.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

Materials:

  • Dried metabolite extracts

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • Formic acid

  • Vortex mixer

  • Centrifuge

  • LC vials

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of an appropriate solvent, such as 50% acetonitrile in water with 0.1% formic acid.

  • Centrifugation: Vortex the reconstituted samples for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining particulate matter.

  • Transfer: Carefully transfer the supernatant to LC vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system. Develop a targeted LC-MS/MS method to detect and quantify this compound and its expected downstream metabolites. The method should include the precursor and product ions for each analyte.

Concluding Remarks

The use of this compound as a tracer in cell culture experiments offers a powerful approach to dissect the complexities of methionine metabolism. The protocols and data presentation formats provided here serve as a robust starting point for researchers aiming to employ this technique. Careful optimization of experimental parameters and rigorous data analysis will be critical for obtaining high-quality, reproducible results that can significantly advance our understanding of cellular metabolism in health and disease.

References

Application Note: Quantitative Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Determination of N-Acetyl-D-methionine using N-Acetyl-D-methionine-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In quantitative bioanalysis by mass spectrometry, precision and accuracy are paramount. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a cornerstone of robust analytical methodology.[1][2] Deuterated internal standards, such as this compound, are ideal for quantitative analysis because they exhibit nearly identical chemical and physical properties to the analyte of interest, in this case, N-Acetyl-D-methionine.[1][2] This similarity ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction efficiency, matrix effects, and instrument response.[1][3] The mass shift introduced by the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the analyte and the internal standard.[1] This application note provides a detailed protocol for the preparation of calibration curves for the quantitative analysis of N-Acetyl-D-methionine using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle:

The fundamental principle is isotope dilution mass spectrometry.[4][5][6] A known and constant amount of the deuterated internal standard (this compound) is added to all calibration standards, quality control (QC) samples, and unknown samples. The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area.[1] A calibration curve is generated by plotting these peak area ratios against the known concentrations of the analyte in the calibration standards. This ratiometric approach corrects for potential variations during the analytical process, leading to highly accurate and precise quantification.[1][3]

Experimental Protocols

1. Materials and Reagents:

  • N-Acetyl-D-methionine (Analyte)

  • This compound (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

2. Preparation of Stock Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Acetyl-D-methionine and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

3. Preparation of Working Solutions:

  • Analyte Working Solutions (for Calibration Curve): Prepare a series of working solutions by serially diluting the Analyte Stock Solution with methanol to achieve the desired concentration range for the calibration curve.

  • Internal Standard Working Solution (50 ng/mL): Dilute the Internal Standard Stock Solution with methanol to a final concentration of 50 ng/mL. This concentration should provide a stable and appropriate response on the mass spectrometer.

4. Preparation of Calibration Standards:

  • Label a series of microcentrifuge tubes for each calibration point (e.g., Blank, Cal 1 to Cal 8).

  • To each tube (except the blank), add the appropriate volume of the corresponding Analyte Working Solution.

  • Add a constant volume of the Internal Standard Working Solution (e.g., 20 µL of 50 ng/mL) to all tubes (except the blank).

  • Add the biological matrix (e.g., human plasma) to each tube to a final volume of 100 µL.

  • Vortex each tube to ensure homogeneity.

5. Sample Preparation (Protein Precipitation):

  • To each 100 µL of the prepared calibration standards, add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).[1]

  • Vortex and centrifuge briefly before injection into the LC-MS/MS system.

6. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Selected Reaction Monitoring (SRM)

    • Transitions:

      • N-Acetyl-D-methionine: Q1/Q3 (e.g., m/z 192.1 -> 132.1)

      • This compound: Q1/Q3 (e.g., m/z 196.1 -> 136.1)

7. Data Processing and Quantification:

  • Integrate the peak areas of the analyte and the deuterated internal standard.[1]

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).[1]

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.[1]

  • Perform a weighted (e.g., 1/x²) linear regression to determine the best fit for the curve.[1]

Data Presentation

Table 1: Example Calibration Curve Data for N-Acetyl-D-methionine

Calibration StandardNominal Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
Cal 115,2341,012,3450.0052
Cal 2526,1701,025,6780.0255
Cal 31051,8901,008,9120.0514
Cal 450255,4301,015,7890.2515
Cal 5100510,2101,020,4560.5000
Cal 62501,285,6701,018,9011.2618
Cal 75002,543,8901,011,2342.5156
Cal 810005,098,7601,015,6785.0201

Table 2: Example Calibration Curve Performance

ParameterValue
RegressionWeighted Linear (1/x²)
Correlation Coefficient (r²)> 0.995
Calibration Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL

Mandatory Visualization

G cluster_prep Solution Preparation cluster_cal Calibration Standard Preparation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Analyte Stock (1 mg/mL) working_analyte Analyte Working Solutions stock_analyte->working_analyte Serial Dilution stock_is Internal Standard Stock (1 mg/mL) working_is Internal Standard Working Solution (50 ng/mL) stock_is->working_is cal_standards Calibration Standards (Cal 1-8 in Matrix) working_analyte->cal_standards working_is->cal_standards Constant Volume protein_precip Protein Precipitation (Cold Acetonitrile) cal_standards->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Injection reconstitute->lcms data_acq Data Acquisition (SRM Mode) lcms->data_acq peak_integration Peak Integration data_acq->peak_integration ratio_calc Peak Area Ratio Calculation peak_integration->ratio_calc cal_curve Calibration Curve Construction ratio_calc->cal_curve

References

Application Notes and Protocols for N-Acetyl-D-methionine-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Acetyl-D-methionine-d4, a stable isotope-labeled analog of methionine, in pharmacokinetic (PK) research. The inclusion of a deuterium-labeled internal standard is a robust method for enhancing the accuracy and precision of quantitative bioanalysis.[][2]

Introduction to this compound in Pharmacokinetics

This compound is a deuterated form of N-acetyl-D-methionine. Stable isotope labeling has become a cornerstone in modern pharmacokinetic studies for several reasons[]:

  • Internal Standard: It serves as an ideal internal standard in quantitative mass spectrometry-based assays (e.g., LC-MS/MS). Since it is chemically identical to the analyte but has a different mass, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects, leading to more accurate quantification.[]

  • Tracer in Metabolic Studies: It can be used as a tracer to investigate the metabolic fate of N-acetyl-D-methionine and other methionine analogs in vivo.[2][] Deuteration can sometimes alter metabolic rates, a phenomenon known as the "kinetic isotope effect," which can be a subject of investigation itself.

  • Bioavailability Studies: Co-administration of a labeled and unlabeled drug allows for the determination of absolute bioavailability in a single study, reducing inter-subject variability.[]

N-acetylated amino acids, such as N-acetyl-L-methionine, are known to be bioavailable sources of their corresponding amino acids.[4] Studies have shown that N-acetyl-L-methionine is metabolically equivalent to free L-methionine.[5] However, the utilization of the D-isomer of methionine can be less efficient in humans compared to the L-isomer.[6]

Experimental Protocols

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of a methionine analog using this compound as an internal standard.

Objective: To determine the pharmacokinetic parameters of an unlabeled methionine analog after intravenous administration.

Materials:

  • Test Article: Methionine analog

  • Internal Standard: this compound

  • Vehicle: Sterile saline or other appropriate vehicle

  • Subjects: Male Sprague-Dawley rats (or other suitable model)

  • Blood Collection Tubes: K2EDTA-coated microcentrifuge tubes

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Dosing:

    • Acclimatize animals for at least one week before the study.

    • Fast animals overnight with free access to water.

    • Prepare a dosing solution of the methionine analog in the chosen vehicle.

    • Administer the methionine analog intravenously (e.g., via tail vein injection) at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the jugular or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.

    • Place blood samples into K2EDTA tubes and mix gently.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate plasma.

    • Transfer the plasma supernatant to clean microcentrifuge tubes.

    • Store plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Analysis of Plasma Samples

This protocol describes the quantification of a methionine analog in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials:

  • Plasma samples from the in vivo study

  • This compound (Internal Standard)

  • Methionine analog (for calibration standards)

  • Acetonitrile (B52724) (ACN)

  • Formic Acid (FA)

  • Water (LC-MS grade)

  • Protein Precipitation Agent (e.g., trichloroacetic acid or cold acetonitrile)

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical column suitable for polar compounds (e.g., HILIC or mixed-mode)[7][8]

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of the methionine analog and this compound in a suitable solvent.

    • Prepare a series of calibration standards by spiking blank plasma with the methionine analog stock solution to cover the expected concentration range.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To a 50 µL aliquot of each sample, add 150 µL of cold acetonitrile containing the internal standard (this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS method with optimized parameters for the methionine analog and this compound. This includes selecting appropriate precursor and product ion transitions (MRM), collision energy, and other MS parameters.

    • Equilibrate the analytical column with the initial mobile phase conditions.

    • Inject the prepared samples onto the LC-MS/MS system.

    • Acquire data for each sample.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the methionine analog in the unknown samples and QCs using the calibration curve.

Data Presentation

The following table provides an example of pharmacokinetic data that could be obtained from a study using a deuterated methionine analog. The data presented here is based on a study of [2H7]methionine in rats and is for illustrative purposes.[9]

Pharmacokinetic ParameterValue (Mean ± SD)Unit
Half-life (t½)35.0 ± 6.9minutes
Dose5mg/kg body wt.
Route of AdministrationIntravenous bolus-
Fraction Remethylated0.185 ± 0.028-

Visualizations

Experimental Workflow

G cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_pk Pharmacokinetic Analysis a Dosing of Methionine Analog b Blood Sampling at Timed Intervals a->b c Plasma Preparation b->c d Protein Precipitation with this compound (IS) c->d Plasma Samples e LC-MS/MS Analysis d->e f Data Processing and Quantification e->f g Generation of Concentration-Time Profile f->g h Calculation of PK Parameters g->h G cluster_pathway Methionine Metabolism cluster_analog Analog Pharmacokinetics Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase NAM N-Acetyl-Methionine Met->NAM N-Acetyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase (Remethylation) Cys Cysteine Hcy->Cys Transsulfuration Pathway Analog Methionine Analog Metabolites Metabolites Analog->Metabolites Excretion Excretion Analog->Excretion Metabolites->Excretion NAM_d4 This compound (Internal Standard)

References

Troubleshooting & Optimization

Troubleshooting isotopic interference with N-Acetyl-D-methionine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N-Acetyl-D-methionine-d4 as an internal standard in mass spectrometry-based analyses. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to isotopic interference and other analytical issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the deuterium-labeled form of N-Acetyl-D-methionine, a derivative of the amino acid methionine. It is primarily used as an internal standard in quantitative mass spectrometry (MS) assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate measurement of the unlabeled N-Acetyl-D-methionine or related analytes in various biological matrices.

Q2: What are the potential sources of isotopic interference when using this compound?

Isotopic interference can arise from several sources:

  • Incomplete Deuteration: The this compound standard may contain a small percentage of molecules with fewer than four deuterium (B1214612) atoms (d0, d1, d2, d3).

  • Isotopic Contribution from the Analyte: The natural abundance of heavy isotopes (primarily ¹³C) in the unlabeled analyte can contribute to the signal at the mass-to-charge ratio (m/z) of the deuterated internal standard.

  • In-source Hydrogen/Deuterium (H/D) Exchange: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix in the ion source of the mass spectrometer.[1][2]

  • Metabolic Conversion: In biological samples, enzymatic or chemical processes could potentially lead to the exchange of deuterium atoms.

Q3: Why is there a slight shift in retention time between N-Acetyl-D-methionine and its d4-labeled counterpart in reverse-phase chromatography?

Deuterated compounds can sometimes exhibit slightly earlier retention times in reverse-phase liquid chromatography compared to their non-deuterated analogs.[1] This phenomenon, known as the "isotope effect," is due to the subtle differences in polarity and Van der Waals interactions caused by the substitution of hydrogen with deuterium. While often minimal, this can be significant in high-resolution chromatography.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantification

Symptom: You are observing poor accuracy, precision, or linearity in your calibration curve when quantifying your target analyte using this compound as an internal standard.

Possible Causes and Troubleshooting Steps:

  • Isotopic Impurity of the Internal Standard: The internal standard may contain a significant amount of the unlabeled analyte.

    • Action: Assess the contribution of the internal standard to the analyte signal.

  • Differential Matrix Effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement from components in the sample matrix.[2]

    • Action: Evaluate matrix effects to ensure the internal standard is adequately compensating for variations.

  • In-source Hydrogen/Deuterium (H/D) Exchange: The deuterium labels may be unstable under the analytical conditions.

    • Action: Investigate the stability of the deuterium labels.

  • Chromatographic Separation of Analyte and Internal Standard: A significant difference in retention times can lead to differential matrix effects.[1]

    • Action: Optimize chromatographic conditions to ensure co-elution.

Issue 2: Unexpected Peaks or High Background in the Internal Standard Channel

Symptom: You observe a higher-than-expected signal for this compound in blank samples or unexpected peaks in the MRM transition for the internal standard.

Possible Causes and Troubleshooting Steps:

  • Contamination of the LC-MS System: Carryover from previous injections can lead to persistent background signals.

    • Action: Implement a rigorous wash protocol for the injection port, needle, and column between samples.

  • Isotopic Contribution from a High Concentration Analyte: If the analyte is present at a very high concentration, its natural isotope distribution may contribute to the signal in the internal standard's mass channel.

    • Action: Dilute the sample to bring the analyte concentration within the linear range of the assay.

  • Presence of an Isomeric Interference: An unknown compound in the matrix may have the same mass and fragmentation pattern as this compound.

    • Action: Review chromatographic peak shape and consider further optimization of the separation method.

Experimental Protocols

Protocol 1: Assessing the Contribution of the Internal Standard to the Analyte Signal

This protocol helps determine the level of unlabeled analyte present as an impurity in the this compound internal standard.

Methodology:

  • Prepare a "zero sample": This consists of the sample matrix (e.g., blank plasma, urine) without the analyte.

  • Spike the zero sample with the working concentration of the this compound internal standard.

  • Analyze the sample using your established LC-MS/MS method.

  • Monitor the MRM transition for the unlabeled analyte.

  • Quantify the response. The peak area of the unlabeled analyte in this sample should be negligible, ideally less than 5% of the peak area of the Lower Limit of Quantification (LLOQ) standard.[2]

Data Interpretation:

SampleAnalyte Peak AreaLLOQ Peak Area% Contribution from IS
Zero Sample + IS50010,0005%
Blank< 100N/AN/A
Protocol 2: Evaluation of Matrix Effects

This experiment is crucial for understanding how the sample matrix affects the ionization of both the analyte and the internal standard.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are added to the final extract.

    • Set C (Pre-extraction Spike): Analyte and this compound are added to the blank matrix before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the matrix effect and recovery.

Data Interpretation:

Sample SetAnalyte Peak AreaIS Peak AreaMatrix Effect (%)Recovery (%)
A (Neat)1,000,0001,200,000N/AN/A
B (Post-spike)800,000950,000-20% (Analyte)N/A
-20.8% (IS)
C (Pre-spike)720,000855,000N/A90% (Analyte)
90% (IS)

Matrix Effect (%) = ((Peak Area in Set B) / (Peak Area in Set A) - 1) * 100 Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

Ideally, the matrix effect for the analyte and the internal standard should be very similar.

Visualizations

Troubleshooting_Workflow Start Inaccurate Quantification with this compound Check_Purity Assess Isotopic Purity of IS (Protocol 1) Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Evaluate_Matrix Evaluate Matrix Effects (Protocol 2) Purity_OK->Evaluate_Matrix Yes Contact_Supplier Contact Internal Standard Supplier Purity_OK->Contact_Supplier No Matrix_Effect_OK Matrix Effects Compensated? Evaluate_Matrix->Matrix_Effect_OK Check_HD_Exchange Investigate H/D Exchange Matrix_Effect_OK->Check_HD_Exchange Yes Modify_Method Modify Sample Prep or LC Method Matrix_Effect_OK->Modify_Method No HD_Exchange_OK H/D Exchange Minimal? Check_HD_Exchange->HD_Exchange_OK Optimize_Chromatography Optimize Chromatography for Co-elution HD_Exchange_OK->Optimize_Chromatography Yes HD_Exchange_OK->Modify_Method No Resolution Problem Resolved Optimize_Chromatography->Resolution Modify_Method->Resolution Experimental_Workflow cluster_interference Potential Points of Interference Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with This compound Sample->Spike_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Spike_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Analysis MS/MS Analysis (MRM Mode) LC_Separation->MS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) MS_Analysis->Data_Processing Quantification Analyte Quantification Data_Processing->Quantification

References

Technical Support Center: Optimizing N-Acetyl-D-methionine-d4 for Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of N-Acetyl-D-methionine-d4 for accurate and precise quantitative assays. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed troubleshooting strategies and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use as an internal standard (IS)?

A1: The ideal concentration of this compound is dependent on the specific assay, sample matrix, and the expected concentration range of the endogenous analyte, N-Acetyl-D-methionine. A general recommendation is to use a concentration that is within the linear range of the calibration curve and provides a strong, reproducible signal without causing detector saturation. A starting point for optimization is often in the mid-range of the calibration curve for the analyte. For amino acid analysis in plasma, internal standard concentrations typically range from 10 µmol/L to 100 µmol/L. It is crucial to empirically determine the optimal concentration during method development.

Q2: How can I determine the optimal concentration of this compound for my specific assay?

A2: To determine the optimal concentration, a series of experiments should be performed by spiking different known concentrations of this compound into your blank matrix. The goal is to identify a concentration that yields a consistent and robust signal-to-noise ratio (S/N) across the entire calibration range of the analyte. The response of the internal standard should be sufficient to ensure precise measurement but not so high that it causes ion suppression or detector saturation.

Q3: What are the common issues encountered when using this compound as an internal standard?

A3: Common issues include:

  • Poor Signal Response: Insufficient signal from the internal standard can lead to poor precision.

  • High Signal Variability: Inconsistent signal can compromise the accuracy of quantification.[1]

  • Isotopic Exchange: Deuterium atoms may exchange with protons from the sample or solvent, leading to a loss of the deuterated signal and an increase in the signal of the unlabeled analyte.[2][3]

  • Chromatographic Shift: The deuterated standard may have a slightly different retention time than the native analyte, which can lead to differential matrix effects.[2]

  • Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the internal standard, affecting accuracy.[2][4]

Troubleshooting Guides

Issue 1: Low or No Signal from this compound
Potential Cause Troubleshooting Steps
Degradation of the Internal Standard - Ensure proper storage conditions (typically -20°C or -80°C in a tightly sealed container). - Prepare fresh working solutions of the internal standard.
Suboptimal Mass Spectrometry Parameters - Optimize source parameters (e.g., spray voltage, gas flows, temperature) for this compound. - Confirm the correct precursor and product ion transitions are being monitored.
Inefficient Ionization - Adjust the mobile phase composition (e.g., pH, organic content) to improve ionization efficiency.
Incorrect Concentration - Verify the concentration of the stock and working solutions.
Issue 2: High Variability in Internal Standard Signal
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure precise and consistent addition of the internal standard to all samples. - Automate liquid handling steps where possible to minimize human error. - Thoroughly vortex or mix samples after adding the internal standard.
Variable Matrix Effects - Improve sample cleanup procedures to remove interfering matrix components. - Evaluate different extraction techniques (e.g., protein precipitation, solid-phase extraction, liquid-liquid extraction). - Dilute the sample to reduce the concentration of matrix components.
Instrument Instability - Check for fluctuations in the mass spectrometer's performance by injecting a standard solution multiple times. - Ensure the LC system is providing a stable and reproducible flow.
Issue 3: Isotopic Exchange (H/D Exchange)
Potential Cause Troubleshooting Steps
Unstable Deuterium Label Position - While this compound is generally stable, prolonged exposure to harsh pH conditions (highly acidic or basic) or high temperatures during sample preparation should be avoided.[5]
Sample Matrix Components - Minimize the time samples are in solution before analysis. - Evaluate the stability of the internal standard in the matrix by incubating it at different time points and temperatures and monitoring for any loss of the deuterated signal.

Quantitative Data Summary

The following tables provide an example of the type of data that should be generated during method validation to ensure the optimal performance of this compound as an internal standard.

Table 1: Effect of this compound Concentration on Signal-to-Noise (S/N) Ratio and Precision

IS Concentration (µmol/L)Analyte Concentration (µmol/L)S/N Ratio of IS%RSD of IS Area (n=6)
1050558.2
50502503.5
100505102.1

Table 2: Linearity of Methionine with Optimized this compound Concentration (50 µmol/L)

Calibration Point (µmol/L)Mean Response Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
10.02198.56.8
50.105101.24.2
100.211100.83.1
501.04599.52.5
1002.09899.11.9
50010.52100.31.5

Table 3: Method Validation Parameters for a Typical LC-MS/MS Assay

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 µmol/L
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (%)90-110%
Recovery (%)85-115%
Matrix Effect (%)< 15%

Experimental Protocols

Protocol 1: Sample Preparation for Methionine Quantification in Human Plasma
  • Thaw Samples : Thaw frozen human plasma samples on ice.

  • Aliquoting : Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of a 500 µmol/L this compound working solution (in 50% methanol) to each plasma sample to achieve a final concentration of 50 µmol/L.

  • Vortex : Vortex the samples for 10 seconds.

  • Protein Precipitation : Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.

  • Vortex : Vortex vigorously for 30 seconds.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Injection : Inject 5-10 µL onto the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Methionine and this compound Analysis
  • LC System : Agilent 1290 Infinity II or equivalent

  • Column : Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Gradient :

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-6 min: 98% B

    • 6.1-8 min: 2% B

  • Flow Rate : 0.4 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 5 µL

  • MS System : Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode : Positive Electrospray Ionization (ESI+)

  • MRM Transitions :

    • Methionine: Q1 150.1 -> Q3 104.1

    • This compound: Q1 196.1 -> Q3 108.1

  • Source Parameters :

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 60 psi

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add N-Acetyl-D- methionine-d4 (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Protein Precipitation (Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms integrate Peak Integration lc_ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Caption: Experimental workflow for quantitative analysis.

Troubleshooting_Logic start Inaccurate or Imprecise Results check_is_signal Check Internal Standard Signal Intensity & Variability start->check_is_signal low_signal Low/No Signal check_is_signal->low_signal Low high_variability High Variability check_is_signal->high_variability Variable check_coelution Check Analyte & IS Co-elution check_is_signal->check_coelution Acceptable troubleshoot_low Troubleshoot: - Degradation - MS Parameters - Concentration low_signal->troubleshoot_low troubleshoot_high Troubleshoot: - Sample Prep Inconsistency - Matrix Effects - Instrument Instability high_variability->troubleshoot_high troubleshoot_low->check_is_signal troubleshoot_high->check_is_signal no_coelution No Co-elution check_coelution->no_coelution No check_exchange Investigate Isotopic Exchange check_coelution->check_exchange Yes troubleshoot_coelution Troubleshoot: - Adjust Chromatography no_coelution->troubleshoot_coelution troubleshoot_coelution->check_coelution exchange_suspected Exchange Suspected check_exchange->exchange_suspected Yes end Accurate & Precise Results check_exchange->end No troubleshoot_exchange Troubleshoot: - Modify Sample Prep (pH, Temp, Time) exchange_suspected->troubleshoot_exchange troubleshoot_exchange->check_exchange

Caption: Troubleshooting logic for inaccurate results.

References

Minimizing matrix effects in N-Acetyl-D-methionine-d4 based analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Acetyl-D-methionine-d4 Analysis

Welcome to the technical support center for minimizing matrix effects in bioanalytical methods using this compound. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of LC-MS/MS bioanalysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, or tissue homogenates).[1][2] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), which can negatively impact the accuracy, precision, and sensitivity of a quantitative assay.[2][3][4]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative LC-MS/MS bioanalysis because they have nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte of interest (N-Acetyl-D-methionine).[5][6] They are expected to co-elute with the analyte and experience the same degree of extraction recovery and matrix effects.[6][7] This allows for accurate correction of variations during sample preparation and ionization, leading to more reliable quantification.[6][8]

Q3: What are the common causes of matrix effects in biological samples?

A3: The most common sources of matrix effects in biological matrices like plasma or serum are phospholipids (B1166683) from cell membranes, salts, endogenous metabolites, and proteins.[5][9] These components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source, either by competing for charge or by altering the efficiency of droplet formation and evaporation in the electrospray interface.[3]

Q4: I am observing poor accuracy and precision. How can I determine if this is due to a matrix effect?

A4: Poor accuracy and precision can be strong indicators of uncorrected matrix effects. To investigate this, you can perform experiments to qualitatively and quantitatively assess matrix effects. A common qualitative method is post-column infusion, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][10][11] For a quantitative measure, the post-extraction addition method is widely used.[1][3]

Q5: My data shows significant ion suppression. What are the primary strategies to minimize this matrix effect?

A5: There are several strategies to mitigate matrix effects, which can be grouped into three main categories:

  • Advanced Sample Preparation: The goal is to remove interfering components from the matrix before analysis. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing phospholipids and other interferences than a simple protein precipitation (PPT).[5][6][9]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to chromatographically separate the analyte from the co-eluting matrix components is a powerful approach.[6][12] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[6]

  • Correction and Compensation: Using a suitable internal standard, preferably a stable isotope-labeled one like this compound, is the most recognized technique to compensate for matrix effects that cannot be eliminated.[3][13] In cases where a SIL-IS is not available or does not provide adequate correction, the method of standard addition can be employed.[14][15][16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
High variability in analyte response across different samples Inconsistent matrix effects between individual samples.1. Ensure the consistent use of this compound as the internal standard.[6][8] 2. Improve the sample cleanup procedure. Switch from protein precipitation to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][6] 3. Perform a post-extraction addition experiment on multiple blank matrix lots to assess the inter-subject variability of the matrix effect.[7]
Analyte signal is significantly lower in matrix than in neat solution (Ion Suppression) Co-eluting endogenous components (e.g., phospholipids) are interfering with ionization.1. Optimize chromatographic conditions to separate the analyte from the suppression zone identified by a post-column infusion experiment.[3][6] 2. Implement a sample preparation method specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid plates.[9] 3. Dilute the sample if the assay has sufficient sensitivity, as this reduces the concentration of interfering matrix components.[3]
Internal standard (this compound) does not adequately correct for the matrix effect. The internal standard and analyte are not experiencing the same degree of matrix effect, possibly due to slight differences in retention time or extreme matrix complexity.1. Re-evaluate the chromatographic method to ensure the analyte and internal standard are perfectly co-eluting. 2. Consider the method of standard addition for quantification, as it can correct for matrix effects that are specific to each individual sample.[14][16] 3. Investigate alternative ionization techniques if available (e.g., APCI instead of ESI), as they can be less susceptible to matrix effects.[2]
Inconsistent results when using the standard addition method. The standard addition procedure is not being performed correctly, or the matrix effect is non-linear at the concentrations used.1. Ensure that the spiked concentrations fall within the linear range of the instrument's response. 2. Verify that the volume of the spiking solution is small relative to the sample volume to avoid significant changes in the matrix composition. 3. Prepare a sufficient number of points (at least 3-4 spikes plus the unspiked sample) to ensure an accurate linear regression.[3]

Quantitative Data on Matrix Effect Mitigation

The effectiveness of different sample preparation techniques in reducing matrix effects can be quantitatively compared. The matrix factor (MF) is calculated to assess the extent of ion suppression or enhancement.

Matrix Factor (MF) Calculation: MF = (Peak Area of Analyte in Post-Spiked Matrix) / (Peak Area of Analyte in Neat Solution)[7]

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

Table 1: Comparison of Sample Preparation Techniques on Matrix Factor (Illustrative Data)

Sample Preparation MethodAnalyteInternal Standard (IS)Matrix Factor (Analyte)Matrix Factor (IS)IS-Normalized Matrix Factor (MFAnalyte / MFIS)
Protein Precipitation (PPT)N-Acetyl-D-methionineThis compound0.450.480.94
Liquid-Liquid Extraction (LLE)N-Acetyl-D-methionineThis compound0.820.850.96
Solid-Phase Extraction (SPE)N-Acetyl-D-methionineThis compound0.930.950.98

This table illustrates that more rigorous sample cleanup methods like LLE and SPE typically result in a Matrix Factor closer to 1, indicating less ion suppression. The IS-Normalized Matrix Factor shows how effectively the SIL internal standard corrects for the remaining matrix effect.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This experiment identifies retention time regions where matrix effects occur.[10]

Objective: To create a "matrix effect profile" by infusing a constant concentration of N-Acetyl-D-methionine while injecting a blank, extracted matrix sample.

Materials:

  • HPLC/UHPLC system coupled to a mass spectrometer.

  • Syringe pump and a T-connector.

  • Solution of N-Acetyl-D-methionine (e.g., at a mid-range concentration).

  • Blank matrix samples (e.g., plasma), extracted using your standard protocol.

Procedure:

  • Set up the LC-MS/MS system with the analytical column.

  • Use a T-connector to introduce the N-Acetyl-D-methionine solution from a syringe pump into the mobile phase flow after the analytical column but before the mass spectrometer inlet.

  • Begin infusing the N-Acetyl-D-methionine solution at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal for its mass transition.

  • Once a stable signal is achieved, inject the extracted blank matrix sample onto the LC system.

  • Monitor the signal of the infused N-Acetyl-D-methionine. Any dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.[3]

  • Compare the resulting chromatogram with the retention time of your analyte to see if it elutes in a zone of matrix interference.

Protocol 2: Quantitative Assessment using the Post-Extraction Addition Method

This experiment quantifies the absolute matrix effect.[1][3]

Objective: To compare the response of an analyte spiked into an extracted blank matrix with its response in a neat solvent.

Procedure:

  • Prepare Set A (Analyte in Neat Solution): Spike a known concentration of N-Acetyl-D-methionine and this compound into the final mobile phase or reconstitution solvent.

  • Prepare Set B (Analyte in Extracted Matrix): Extract at least six different lots of blank biological matrix using your validated sample preparation method. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracts with the same concentration of N-Acetyl-D-methionine and this compound as in Set A.

  • Analyze both sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for the analyte and the internal standard using the formula provided above.

  • Calculate the IS-Normalized Matrix Factor to evaluate the ability of the internal standard to correct for the matrix effect. The coefficient of variation (%CV) of the IS-Normalized MF across the different lots should be <15%.

Visualizations

MatrixEffectWorkflow start Start: Method Development assess_me Assess Matrix Effect (Post-Column Infusion / Post-Extraction Addition) start->assess_me me_present Matrix Effect Observed? assess_me->me_present optimize_sp Optimize Sample Preparation (LLE/SPE) me_present->optimize_sp Yes use_sil_is Utilize SIL-IS (this compound) me_present->use_sil_is No optimize_lc Optimize Chromatographic Separation optimize_sp->optimize_lc optimize_lc->use_sil_is reassess_me Re-assess Matrix Effect use_sil_is->reassess_me me_acceptable Matrix Effect Acceptable? reassess_me->me_acceptable me_acceptable:w->optimize_sp:n No end End: Method Validation me_acceptable->end Yes PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System lc_pump LC Pump (Mobile Phase) injector Injector (Extracted Blank Matrix) lc_pump->injector column Analytical Column injector->column tee T-Connector column->tee syr_pump Syringe Pump (Analyte Solution) syr_pump->tee ms Mass Spectrometer tee->ms SIL_IS_Correction matrix Matrix Components (e.g., Phospholipids) ion_source Ion Source (ESI) matrix->ion_source Co-elutes with suppression Ion Suppression ion_source->suppression detector Detector Signal suppression->detector Reduces Signal of Analyte & IS Equally analyte Analyte (N-Acetyl-D-methionine) analyte->ion_source is SIL-IS (this compound) is->ion_source ratio Analyte/IS Ratio (Constant) detector->ratio Calculated

References

Technical Support Center: Optimizing N-Acetyl-D-methionine-d4 Peak Shape in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of N-Acetyl-D-methionine-d4, focusing on improving peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the typical chromatographic behavior of this compound?

This compound is a deuterated form of N-Acetyl-D-methionine. Its chromatographic behavior is nearly identical to the non-deuterated compound. As an N-acetylated amino acid, it is a relatively polar molecule. In reversed-phase chromatography, it typically exhibits low to moderate retention. The carboxylic acid moiety is the primary ionizable group.

Q2: What is the pKa of N-Acetyl-D-methionine and why is it important for peak shape?

The predicted pKa of the carboxylic acid group of N-Acetyl-L-methionine is approximately 4.02.[1] The pKa is a critical parameter for method development as the ionization state of the molecule significantly influences its interaction with the stationary phase and, consequently, its peak shape. Operating the mobile phase at a pH well below the pKa (e.g., pH < 2) will ensure the analyte is in its neutral form, which generally leads to better retention and peak shape in reversed-phase chromatography.

Q3: My peak for this compound is tailing. What are the likely causes?

Peak tailing for acidic compounds like this compound in reversed-phase chromatography is often due to interactions with residual, un-capped silanol (B1196071) groups on the silica-based stationary phase. These silanols can be deprotonated at higher pH values and interact with the analyte, causing tailing. Other causes can include column contamination, a void at the column inlet, or a mismatch between the sample solvent and the mobile phase.

Q4: I am observing peak fronting. What could be the reason?

Peak fronting is less common for this type of analyte but can occur due to column overload. This happens when the concentration of the analyte in the sample is too high for the column to handle, leading to a saturation of the stationary phase. It can also be caused by injecting the sample in a solvent that is significantly stronger than the mobile phase.

Q5: How can I improve the peak shape of this compound?

Improving peak shape generally involves optimizing the mobile phase composition, choosing an appropriate column, and ensuring proper system maintenance. Key strategies include adjusting the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa, using a high-purity, well-end-capped column, and ensuring the sample is dissolved in a solvent compatible with the initial mobile phase conditions.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common issue that can affect accuracy and precision. The following guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 2.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.0-2.5 using 0.1% Formic Acid check_ph->adjust_ph No check_column Is the Column Old or Contaminated? check_ph->check_column Yes adjust_ph->check_column replace_column Replace with a New, High-Purity, End-Capped C18 Column check_column->replace_column Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_column->check_solvent No end Peak Shape Improved replace_column->end adjust_solvent Re-dissolve Sample in Initial Mobile Phase Composition check_solvent->adjust_solvent Yes check_overload Is the Peak Overloaded? check_solvent->check_overload No adjust_solvent->end dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_overload->end No dilute_sample->end

Caption: A step-by-step workflow for troubleshooting peak tailing.

The following table illustrates the expected improvement in peak shape parameters after implementing the troubleshooting steps. The data is hypothetical but representative of typical outcomes.

ParameterBefore TroubleshootingAfter Mobile Phase pH AdjustmentAfter Column ReplacementAfter Sample Dilution
Tailing Factor (USP) 2.11.51.21.1
Asymmetry Factor (at 10%) 2.51.81.31.2
Peak Width (at half height, sec) 5.24.53.83.5
Issue 2: Peak Fronting

Peak fronting can also compromise quantification. This guide provides steps to identify and resolve the causes of peak fronting.

G start Peak Fronting Observed check_concentration Is Analyte Concentration High? start->check_concentration dilute_sample Dilute Sample by a Factor of 5-10 and Re-inject check_concentration->dilute_sample Yes check_solvent_strength Is Sample Solvent Stronger than Mobile Phase? check_concentration->check_solvent_strength No end Peak Shape Improved dilute_sample->end match_solvent Prepare Sample in Initial Mobile Phase Composition check_solvent_strength->match_solvent Yes check_column_void Inspect Column for Voids check_solvent_strength->check_column_void No match_solvent->end replace_column Replace Column if a Void is Present check_column_void->replace_column Yes check_column_void->end No replace_column->end

Caption: A logical approach to resolving peak fronting issues.

This table shows the expected improvements in peak shape parameters when addressing peak fronting. The data is hypothetical.

ParameterBefore TroubleshootingAfter Sample DilutionAfter Solvent Matching
Asymmetry Factor (at 10%) 0.70.91.0
Tailing Factor (USP) 0.80.951.0
Peak Width (at half height, sec) 6.04.23.9

Experimental Protocols

Recommended Analytical Method for this compound

This protocol provides a starting point for the analysis of this compound with good peak shape.

ParameterCondition
LC System UHPLC or HPLC system
Column High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Sample Diluent 95:5 Water:Acetonitrile with 0.1% Formic Acid
Detector Mass Spectrometer (e.g., QQQ or Q-TOF)
Protocol for Mobile Phase pH Optimization

This experiment aims to demonstrate the effect of mobile phase pH on the peak shape of this compound.

  • Prepare Mobile Phases:

    • Mobile Phase A1: 0.1% Formic Acid in Water (pH ≈ 2.7)

    • Mobile Phase A2: 10 mM Ammonium Formate in Water, pH adjusted to 4.0 with Formic Acid

    • Mobile Phase A3: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid

    • Mobile Phase B: Acetonitrile

  • Prepare Sample:

    • Prepare a 1 µg/mL solution of this compound in a solvent matching the initial conditions of each mobile phase set.

  • Chromatographic Conditions:

    • Use the recommended analytical method above, substituting the different Mobile Phase A preparations.

  • Data Analysis:

    • For each pH condition, measure the tailing factor, asymmetry factor, and peak width.

Mobile Phase pHTailing Factor (USP)Asymmetry Factor (at 10%)Peak Width (at half height, sec)
~2.7 (Formic Acid) 1.11.23.6
4.0 1.61.94.8
5.0 2.32.85.9

This data illustrates that a lower mobile phase pH, well below the pKa of the analyte, results in a significantly improved peak shape.

References

N-Acetyl-D-methionine-d4 degradation in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Acetyl-D-methionine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as an internal standard in bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological matrices?

A1: The primary stability concerns for this compound in biological matrices such as plasma, urine, or tissue homogenates are enzymatic degradation and chemical oxidation.

  • Enzymatic Degradation: The N-acetyl group can be cleaved by enzymes present in biological samples, particularly D-aminoacylases, converting the internal standard back to D-methionine-d4.[1]

  • Chemical Oxidation: The thioether group in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide (B87167).[2] This can be influenced by storage conditions and the presence of oxidizing agents.[3][4]

Q2: Can the deuterium (B1214612) label on this compound exchange with protons from the surrounding matrix?

A2: While deuterium labels are generally stable, back-exchange can occur under certain conditions, particularly for deuteriums attached to heteroatoms (O, N, S). However, for this compound, where the deuterium atoms are typically on the methyl group or backbone, the risk of back-exchange is low under standard bioanalytical conditions. It is still a factor to consider during method development.[3]

Q3: Why is there a chromatographic shift between this compound and the unlabeled analyte?

A3: A slight difference in retention time between a deuterated internal standard and its unlabeled counterpart is a known phenomenon called the "isotope effect". This can occur due to the minor differences in physicochemical properties imparted by the heavier deuterium atoms. This effect should be monitored during method development to ensure it does not impact quantification accuracy due to differential matrix effects.[5][6]

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in LC-MS/MS assays.

Issue 1: Inconsistent or Decreasing Internal Standard Response

Possible Causes:

  • Degradation: The internal standard may be degrading in the biological matrix due to enzymatic activity or oxidation.

  • Extraction Inconsistency: Variability in the sample extraction procedure can lead to inconsistent recovery of the internal standard.

  • Matrix Effects: Ion suppression or enhancement in the mass spectrometer source can affect the internal standard's signal.[5]

Troubleshooting Steps:

  • Assess Stability: Perform freeze-thaw, bench-top, and long-term stability studies as detailed in the Experimental Protocols section to determine if degradation is occurring.

  • Optimize Extraction: Re-evaluate and optimize the sample preparation method to ensure consistent recovery.

  • Evaluate Matrix Effects: Infuse the internal standard post-column while injecting an extracted blank matrix to identify regions of ion suppression or enhancement. Adjust chromatography to move the internal standard's elution time away from these regions if necessary.[5]

Issue 2: Presence of Unexpected Peaks Corresponding to Potential Degradants

Possible Causes:

  • Enzymatic Deacetylation: The appearance of a peak corresponding to D-methionine-d4 may indicate enzymatic activity.

  • Oxidation: A peak corresponding to this compound sulfoxide suggests oxidation has occurred.

Troubleshooting Steps:

  • Enzyme Inhibition: If deacetylation is suspected, consider adding a broad-spectrum enzyme inhibitor to the collection tubes or during sample preparation. The effectiveness of this approach should be validated.

  • Control Oxidation: Minimize exposure of samples to oxygen and light. Consider the addition of antioxidants to the sample matrix, if compatible with the analytical method. Store samples at ultra-low temperatures (-70°C or lower) to slow down chemical processes.[3][4]

  • Forced Degradation Studies: Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to confirm the identity of potential degradant peaks.[7][8]

Quantitative Data Summary

The following tables provide representative quantitative data on the potential degradation of N-Acetyl-D-methionine. Please note that specific degradation rates for the d4 variant in your specific biological matrix and conditions should be experimentally determined.

Table 1: Representative Kinetic Parameters for Enzymatic Deacetylation of N-Acetyl-methionine Analogs

Enzyme SourceSubstrateKm (mM)Vmax (µmol/mg protein/hr)Co-factorReference
Aspergillus oryzae aminoacylaseN-acetyl-L-methionine1002000None[9]
Aspergillus oryzae aminoacylaseN-acetyl-L-methionine204500Co(II)[9]
Aspergillus oryzae aminoacylaseN-acetyl-DL-methionine100~1500 (estimated for D-isomer)None[9]
Aspergillus oryzae aminoacylaseN-acetyl-DL-methionine14~2250 (estimated for D-isomer)Co(II)[9]
Porcine AcylaseN-acetyl-DL-methionine2401134.72 (mmol/L/hr)CoCl2[10][11]
Rhodococcus armeniensis D-aminoacylaseN-acetyl-DL-methionine-99% deacetylation in 17 days (400 mM substrate)-[1]

Note: Data for the d4 variant is not available and has been extrapolated from related compounds. Rates should be confirmed experimentally.

Table 2: Representative Data on Oxidation of Methionine Residues

OxidantProtein/PeptideConditionsExtent of OxidationReference
Hydrogen Peroxide (10 mM)Methionine-Rich Protein37°C, 1 hour~50% oxidation of Met residues[12]
Hydrogen Peroxide (50 mM)Methionine-Rich Protein37°C, 1 hourFull oxidation of Met residues[12]
ArachidonateRibonuclease A-~3 mol of MetSO per mol of protein[13]
GlucoseRibonuclease A-~0.5 mol of MetSO per mol of protein[13]

Note: This table illustrates the susceptibility of methionine to oxidation. Specific rates for this compound in biological matrices will vary.

Experimental Protocols

Detailed methodologies for assessing the stability of this compound in biological matrices are provided below. These protocols are based on regulatory guidelines from the FDA and EMA.

Protocol 1: Freeze-Thaw Stability Assessment
  • Sample Preparation: Prepare at least five replicates of low and high concentration quality control (QC) samples by spiking this compound into the blank biological matrix.

  • Baseline Analysis: Analyze one set of low and high QC samples immediately after preparation to establish the baseline concentration (T0).

  • Freeze-Thaw Cycles: Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours. Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle. Repeat for a minimum of three cycles.

  • Sample Analysis: After the final thaw, process and analyze the QC samples.

  • Data Evaluation: The mean concentration of the QC samples at each freeze-thaw cycle should be within ±15% of the baseline concentration.

Protocol 2: Bench-Top (Short-Term) Stability Assessment
  • Sample Preparation: Prepare at least five replicates of low and high concentration QC samples in the biological matrix.

  • Storage: Let the QC samples sit on a laboratory bench at room temperature for a duration that mimics the expected sample handling time during routine analysis (e.g., 4, 8, or 24 hours).

  • Sample Analysis: At the end of the specified duration, process and analyze the QC samples along with a freshly prepared calibration curve and a baseline (T0) set of QCs.

  • Data Evaluation: The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.

Protocol 3: Long-Term Stability Assessment
  • Sample Preparation: Prepare a sufficient number of low and high concentration QC samples in the biological matrix.

  • Storage: Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Sample Analysis: Analyze the QC samples at predetermined time intervals (e.g., 1, 3, 6, 9, and 12 months). The analysis should be performed against a freshly prepared calibration curve.

  • Data Evaluation: The mean concentration of the stored QC samples at each time point should be within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis prep Prepare Low & High QCs in Biological Matrix ft Freeze-Thaw Cycles (min. 3 cycles) prep->ft bt Bench-Top Storage (e.g., 4-24h at RT) prep->bt lt Long-Term Storage (e.g., -80°C for 1-12 months) prep->lt analysis LC-MS/MS Analysis ft->analysis bt->analysis lt->analysis data Data Evaluation (±15% of nominal) analysis->data

Caption: Experimental workflow for stability assessment of this compound.

degradation_pathway cluster_deacetylation Enzymatic Deacetylation cluster_oxidation Chemical Oxidation nadmd4 This compound d_met_d4 D-methionine-d4 nadmd4->d_met_d4 H2O sulfoxide This compound sulfoxide nadmd4->sulfoxide enzyme D-aminoacylase ros Reactive Oxygen Species (ROS)

Caption: Potential degradation pathways of this compound in biological matrices.

troubleshooting_logic start Inconsistent IS Signal q1 Perform Stability Tests (Freeze-Thaw, Bench-Top) start->q1 degradation Degradation Confirmed q1->degradation Yes no_degradation No Significant Degradation q1->no_degradation No action_degradation Implement Stabilization (Enzyme Inhibitors, Antioxidants, Lower Storage Temp) degradation->action_degradation q2 Evaluate Extraction Reproducibility no_degradation->q2 extraction_issue Inconsistent Recovery q2->extraction_issue Yes extraction_ok Consistent Recovery q2->extraction_ok No action_extraction Optimize Sample Preparation Method extraction_issue->action_extraction q3 Assess Matrix Effects extraction_ok->q3 matrix_effect Ion Suppression/ Enhancement Observed q3->matrix_effect Yes no_matrix_effect No Significant Matrix Effects q3->no_matrix_effect No action_matrix Modify Chromatography to Avoid Suppression Zones matrix_effect->action_matrix

Caption: Troubleshooting workflow for inconsistent internal standard signals.

References

Addressing poor recovery of N-Acetyl-D-methionine-d4 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address poor recovery of N-Acetyl-D-methionine-d4 during sample extraction. These resources are designed for researchers, scientists, and drug development professionals seeking to optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its extraction?

A1: Understanding the properties of this compound is crucial for developing a robust extraction method.

  • Polarity: With a predicted XLogP3 value of approximately 0.1, this molecule is highly polar.[1][2] This means it has a strong affinity for aqueous solutions and will be challenging to extract using non-polar organic solvents or retain on traditional reversed-phase (C18) SPE sorbents.[3][4]

  • Acidity (pKa): The carboxylic acid group has a predicted pKa of around 3.5.[5] At a pH above 3.5, the molecule will be deprotonated and carry a negative charge, making it even more water-soluble. To achieve electrical neutrality for extraction into an organic solvent or retention on a reversed-phase column, the pH of the sample must be adjusted to below 3.5.[6]

  • Solubility: It is reported to be soluble in water, ethanol, and ethyl acetate (B1210297), offering flexibility in solvent selection.[5]

Q2: My recovery is consistently low after Protein Precipitation (PPT). What are the likely causes and solutions?

A2: Low recovery after PPT is often due to the analyte being trapped with the precipitated proteins (co-precipitation).[7] this compound, being very polar, can get caught in the protein pellet as the solvent environment changes.

Troubleshooting Steps:

  • Increase Solvent-to-Sample Ratio: Use a higher volume of cold organic solvent. Ratios of 3:1 or 4:1 (solvent:sample) are recommended to ensure complete protein denaturation and minimize analyte entrapment.[8] Acetonitrile is often the best choice.[9]

  • Optimize Mixing: After adding the precipitation solvent, vortex the mixture vigorously for at least 30-60 seconds. This creates a fine, dispersed suspension rather than large clumps, reducing the chances of trapping the analyte.[7]

  • Temperature Control: Perform the precipitation at low temperatures (e.g., 4°C or on ice) and allow the samples to incubate for 20-30 minutes before centrifugation. This can enhance the completeness of the precipitation.[7][10]

Q3: I'm seeing poor recovery with Liquid-Liquid Extraction (LLE). How can I troubleshoot this?

A3: Poor LLE recovery for this analyte is almost always linked to incorrect pH or solvent choice. The goal is to neutralize the molecule to allow it to partition from the aqueous sample into the organic extraction solvent.

Troubleshooting Steps:

  • pH Adjustment: Before extraction, acidify your aqueous sample to a pH of approximately 2.0. This ensures the carboxylic acid group is fully protonated (neutral), significantly reducing its water solubility.[6]

  • Solvent Selection: Use a moderately polar organic solvent that is immiscible with water. Ethyl acetate is a good starting point and has been used for the extraction of N-acetylated amino acids.[11][12]

  • Prevent Emulsion: If an emulsion forms between the layers, it can trap your analyte. To break it, try adding salt ("salting out") to the aqueous phase or centrifuging the tubes at a higher speed.[8]

  • Ensure Sufficient Mixing: Vortex or shake the samples vigorously for 1-2 minutes to ensure the analyte has sufficient opportunity to partition between the two liquid phases.[8]

Q4: What are the common pitfalls when using Solid-Phase Extraction (SPE) for a polar compound like this, and how can I optimize my method?

A4: The high polarity of this compound makes standard reversed-phase SPE challenging, as the analyte may not retain on the C18 sorbent and will be lost in the loading or wash steps (a phenomenon known as "breakthrough").[7]

Optimization Strategies:

  • Use a Polymer-Based Reversed-Phase Sorbent: These sorbents are often more "water-wettable" and can offer better retention for polar compounds compared to traditional silica-based C18. Remember to acidify the sample (pH < 2) before loading to ensure the analyte is neutral.[4]

  • Employ a Mixed-Mode Sorbent: This is often the most effective approach. A mixed-mode sorbent combines reversed-phase and ion-exchange properties. For this analyte, a Mixed-Mode Strong Anion Exchange (SAX) sorbent is ideal. The sample is loaded at a pH of ~6-7, where the analyte is negatively charged and is retained by the strong anion exchanger. Interferences can be washed away, and the analyte is then eluted by adding an acid to the elution solvent, which neutralizes the analyte and disrupts the ionic bond.

Q5: Could matrix effects in my LC-MS/MS analysis be mistaken for poor extraction recovery?

A5: Absolutely. Matrix effects occur when co-extracted, unseen components from the biological matrix (like salts, lipids, or metabolites) interfere with the ionization of your analyte in the mass spectrometer's source.[13][14] This can suppress the signal, making it appear as if the recovery was poor.

  • How to Check: The best way to assess matrix effects is to compare the peak area of the analyte in a clean solution (e.g., mobile phase) with the peak area of the analyte spiked into a blank matrix sample after it has gone through the extraction process.[13] A significant difference indicates the presence of ion suppression or enhancement.

  • Role of Deuterated Standard: While this compound is designed to be an internal standard to correct for such matrix effects, severe suppression can still push the signal below the instrument's limit of quantification, resulting in a perceived "low recovery."[15] If you suspect this, a more rigorous cleanup method (like Mixed-Mode SPE) may be necessary to remove the interfering components.[16]

Q6: Should I be concerned about the stability of the deuterium (B1214612) labels during the extraction process?

A6: For this compound, the deuterium atoms are on the methyl group attached to the sulfur atom, which are non-exchangeable carbons. Under typical extraction conditions (e.g., moderate pH, room temperature), the risk of H-D exchange is extremely low.[17] Significant exchange would generally require more extreme conditions, such as very high temperatures or strongly acidic/basic conditions over extended periods.[17]

Troubleshooting and Optimization Guides

A systematic approach is key to identifying the source of poor recovery. The following workflow can guide your troubleshooting process.

start Poor Recovery of This compound ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe matrix Post-Extraction: Check for Matrix Effects start->matrix ppt_issue Issue: Analyte Co-precipitation ppt->ppt_issue lle_issue Issue: Analyte Remains in Aqueous Phase lle->lle_issue spe_issue Issue: Analyte Breakthrough (Poor Retention) spe->spe_issue ppt_sol1 Solution: Increase Solvent:Sample Ratio (e.g., 4:1) ppt_issue->ppt_sol1 ppt_sol2 Solution: Ensure Vigorous Vortexing & Low Temp Incubation ppt_issue->ppt_sol2 lle_sol1 Solution: Acidify Sample to pH < 2 lle_issue->lle_sol1 lle_sol2 Solution: Use Moderately Polar Solvent (e.g., Ethyl Acetate) lle_issue->lle_sol2 spe_sol1 Solution: Use Mixed-Mode Anion Exchange (SAX) Sorbent spe_issue->spe_sol1 spe_sol2 Solution: If using RP-SPE, acidify sample and use a polymer-based sorbent spe_issue->spe_sol2 matrix_issue Issue: Severe Ion Suppression matrix->matrix_issue matrix_sol Solution: Improve Cleanup (e.g., Switch to SPE) matrix_issue->matrix_sol

Caption: Troubleshooting workflow for poor this compound recovery.

Optimized Experimental Protocol: Mixed-Mode Anion Exchange SPE

This protocol is recommended for achieving high and consistent recovery from complex biological matrices like plasma or urine.

cluster_workflow Mixed-Mode SPE Workflow step1 1. Condition (1mL Methanol (B129727), then 1mL Water) step2 2. Equilibrate (1mL pH 6.0 Buffer) step1->step2 step3 3. Load Sample (Pre-treated sample, pH 6.0) step2->step3 step4 4. Wash 1 (1mL pH 6.0 Buffer) step3->step4 step5 5. Wash 2 (1mL 5% MeOH in Water) step4->step5 step6 6. Elute (1mL 2% Formic Acid in Methanol) step5->step6 step7 7. Evaporate & Reconstitute (Analyze via LC-MS/MS) step6->step7

Caption: Workflow for the optimized Mixed-Mode SPE protocol.

Methodology:

  • Sample Pre-treatment: Dilute 100 µL of the sample (e.g., plasma) with 400 µL of a 25 mM ammonium (B1175870) acetate buffer at pH 6.0. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode strong anion exchange (SAX) SPE cartridge (e.g., 30 mg bed weight) by passing 1 mL of methanol, followed by 1 mL of water.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of the pH 6.0 ammonium acetate buffer. Do not allow the sorbent to dry.[4]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of the pH 6.0 ammonium acetate buffer to remove salts and other highly polar interferences.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove weakly retained, less polar interferences.

  • Elution: Elute the analyte with 1 mL of 2% formic acid in methanol into a clean collection tube. The acid neutralizes the analyte, disrupting its ionic interaction with the sorbent and allowing for its release.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial LC mobile phase for analysis.

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical performance data for different extraction techniques, demonstrating the superior recovery and precision of the optimized Mixed-Mode SPE method.

ParameterProtein PrecipitationLiquid-Liquid ExtractionOptimized Mixed-Mode SPE
Key Variable Acetonitrile Ratio (3:1)Extraction pH (2.0)Elution: 2% FA in Methanol
Mean Recovery (%) 68.580.296.7
Precision (%RSD) 14.69.83.9

References

Technical Support Center: Methionine Analysis with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals using deuterated internal standards for the quantitative analysis of methionine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results for methionine are inconsistent and inaccurate, even though I am using a deuterated methionine internal standard. What are the likely causes?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard for methionine analysis can arise from several factors. The most common issues include a lack of co-elution between methionine and its deuterated standard, isotopic or chemical impurities in the standard, unexpected isotopic exchange, and differential matrix effects.[1]

Troubleshooting Guide: Inaccurate Quantification
1. Are your deuterated methionine standard and native methionine co-eluting?
  • Problem: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1][2] This chromatographic shift, known as the isotope effect, can lead to the analyte and the internal standard being subjected to different matrix effects, which compromises analytical accuracy.[1][3]

  • Solution:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they are co-eluting completely.

    • Adjust Chromatography: If a separation is observed, consider using a column with lower resolution or adjusting the mobile phase composition or gradient to ensure the analyte and internal standard elute as a single peak.[1][3]

    • Consider Alternative Isotopes: If the chromatographic shift persists and causes issues, using a standard labeled with a heavier stable isotope like ¹³C or ¹⁵N may be a better option as they are less prone to these shifts.[1]

2. Have you confirmed the isotopic and chemical purity of your deuterated methionine standard?
  • Problem: The presence of the non-deuterated methionine (D0) as an impurity in your deuterated internal standard will lead to an overestimation of the analyte's concentration. For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are crucial.

  • Solution:

    • Review Supplier Documentation: Always request and review the Certificate of Analysis (CoA) from your supplier, which should specify the isotopic and chemical purity of the standard.[1]

    • Purity Assessment: If in doubt, you can independently verify the isotopic and chemical purity of the deuterated standard using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[1]

3. Could isotopic exchange (H/D back-exchange) be occurring?
  • Problem: Deuterium (B1214612) atoms on the internal standard can exchange with protons from the sample matrix or solvents.[3] This is more likely to occur if the deuterium labels are on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group.[3] For methionine, the α-hydrogen can be susceptible to exchange under certain pH conditions.[4][5] This loss of the deuterium label can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.[3]

  • Solution:

    • Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a period equivalent to your sample preparation and analysis time.[1][6] Analyze the sample to see if there is an increase in the signal of the non-labeled methionine. A significant increase indicates H/D back-exchange.[1]

    • Control pH: Avoid strongly acidic or basic conditions during sample preparation and storage if the deuterium labels are in labile positions.[3][6]

4. Are you experiencing differential matrix effects?
  • Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different levels of ion suppression or enhancement from matrix components.[1][3][7] This "differential matrix effect" can lead to inaccurate quantification.[1] Studies have shown that matrix effects for an analyte and its deuterated internal standard can differ significantly in complex matrices like plasma and urine.[1][8]

  • Solution:

    • Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect. Compare the peak area of the internal standard in a neat solution to its peak area in a post-extraction spiked blank matrix sample.[1][3]

    • Improve Sample Preparation: Enhance your sample clean-up procedure to remove interfering matrix components. This could involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction.[7]

Issue 2: High Variability in Internal Standard Signal

Question: The signal intensity of my deuterated methionine standard is highly variable between samples. Why is this happening?

Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1]

Troubleshooting Guide: Internal Standard Signal Variability
  • Assess Differential Matrix Effects: As described above, the variability could be due to inconsistent ion suppression or enhancement across different samples. A robust sample clean-up procedure is key to minimizing this.

  • Check for Isotopic Exchange: If the H/D back-exchange is occurring inconsistently across samples due to slight variations in pH or matrix composition, it will lead to a variable internal standard signal.

  • Evaluate Extraction Recovery: While deuterated standards are expected to have similar extraction recovery to the analyte, significant differences in matrix composition between samples could potentially lead to variability.

Data Presentation

Table 1: Hypothetical Data from a Matrix Effect Experiment for Methionine Analysis

This table illustrates how to identify differential matrix effects. The Matrix Effect is calculated as: (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100%. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Sample IDPeak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Effect (%)
Methionine 2,500,0001,750,00070%
Deuterated Methionine 2,450,0002,205,00090%

In this example, methionine experiences more significant ion suppression (30%) than the deuterated internal standard (10%), which would lead to an overestimation of the methionine concentration.[3]

Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of Deuterated Methionine Standard
  • Objective: To determine the percentage of the non-deuterated (D0) form of methionine present as an impurity in the deuterated standard.

  • Methodology:

    • Prepare a solution of the deuterated methionine standard in a clean solvent (e.g., methanol/water) at a known concentration.

    • Infuse the solution directly into the mass spectrometer or analyze via LC-MS.

    • Acquire the full scan mass spectrum in the appropriate ionization mode.

    • Identify and integrate the ion signals corresponding to the non-deuterated (D0) and the various deuterated isotopologues (D1, D2, ..., Dn).[1]

    • Calculate the isotopic purity by expressing the peak area of the desired deuterated isotopologue as a percentage of the sum of all related isotopologue peak areas.

Protocol 2: Evaluation of H/D Back-Exchange
  • Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix.[1]

  • Methodology:

    • Prepare two sets of samples:

      • Set A (Control): Spike the deuterated methionine standard into a neat solvent.[1]

      • Set B (Matrix): Spike the deuterated methionine standard into a blank sample matrix (e.g., plasma, urine).[1]

    • Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[1][6]

    • Process the samples using your established extraction procedure.[1]

    • Analyze the samples by LC-MS/MS.

    • Monitor for any increase in the signal of the non-deuterated methionine in Set B compared to Set A. A significant increase is indicative of H/D back-exchange.[1]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Inaccurate Methionine Quantification start Inaccurate/Inconsistent Results check_elution Check Co-elution of Methionine and Standard start->check_elution check_purity Verify Isotopic and Chemical Purity of Standard start->check_purity check_exchange Test for Isotopic (H/D) Exchange start->check_exchange check_matrix Evaluate Differential Matrix Effects start->check_matrix adjust_chrom Adjust Chromatography (e.g., gradient, column) check_elution->adjust_chrom Separation Observed success Accurate Quantification check_elution->success Co-elution Confirmed contact_supplier Contact Supplier for New Lot/CoA check_purity->contact_supplier Impurity Detected check_purity->success Purity Confirmed modify_prep Modify Sample Prep (e.g., pH, temp) check_exchange->modify_prep Exchange Detected check_exchange->success No Exchange Observed improve_cleanup Improve Sample Cleanup (e.g., SPE) check_matrix->improve_cleanup Differential Effects Observed check_matrix->success No Differential Effects adjust_chrom->success contact_supplier->success modify_prep->success improve_cleanup->success

Caption: Troubleshooting workflow for inaccurate methionine quantification.

HD_Exchange_Test Workflow for Assessing H/D Back-Exchange start Prepare Samples set_a Set A: Deuterated Standard in Neat Solvent (Control) start->set_a set_b Set B: Deuterated Standard in Blank Matrix start->set_b incubate Incubate Both Sets (Simulate Assay Conditions) set_a->incubate set_b->incubate extract Process Samples (Standard Extraction Procedure) incubate->extract analyze Analyze by LC-MS/MS extract->analyze compare Compare Signal of Non-Deuterated Methionine in Set A vs. Set B analyze->compare result_ok No Significant Increase: No Exchange compare->result_ok Signal(B) ≈ Signal(A) result_bad Significant Increase: H/D Exchange Occurring compare->result_bad Signal(B) > Signal(A)

Caption: Workflow for assessing H/D back-exchange.

References

How to correct for isotopic impurity of N-Acetyl-D-methionine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-D-methionine-d4. The following sections address common issues related to isotopic impurity and provide detailed protocols for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is isotopic impurity in this compound and why is it a concern?

This compound is a deuterated form of N-Acetyl-D-methionine where four hydrogen atoms have been replaced by deuterium (B1214612) atoms. However, the synthesis of this compound is never 100% complete, resulting in a mixture of molecules with varying numbers of deuterium atoms. This mixture is referred to as the isotopic distribution, and the presence of molecules other than the fully deuterated (d4) species is known as isotopic impurity.

These impurities, primarily the unlabeled (d0) and partially deuterated (d1, d2, d3) forms, can interfere with analytical measurements, particularly in quantitative mass spectrometry where this compound is often used as an internal standard. This interference, also known as "cross-talk," can lead to inaccurate quantification of the target analyte.[1][2]

Q2: How can I determine the isotopic purity of my this compound standard?

The isotopic purity of this compound can be accurately determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • High-Resolution Mass Spectrometry (HRMS): This technique separates and quantifies the different isotopic species (isotopologues) based on their mass-to-charge ratio. By analyzing the relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 species, the isotopic distribution and purity can be calculated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to quantify the amount of residual protons at the deuterated positions. By comparing the integral of the residual proton signals to the integral of a proton signal at a non-deuterated position, the isotopic enrichment can be determined.

A combination of both techniques provides a comprehensive assessment of isotopic purity and enrichment.[3]

Q3: What is the difference between isotopic enrichment and isotopic purity/species abundance?

It is crucial to distinguish between isotopic enrichment and isotopic purity (or species abundance).

  • Isotopic Enrichment refers to the percentage of deuterium at a specific labeled position in the molecule. For a d4 compound, it represents the probability of finding a deuterium atom at any of the four designated positions.

  • Isotopic Purity (Species Abundance) refers to the percentage of molecules that are the fully deuterated (d4) species in the entire population of molecules.

These two values are not the same. For example, a batch of this compound with 99% isotopic enrichment at each of the four positions will not have 99% isotopic purity. The statistical distribution of deuterium will result in a certain percentage of d0, d1, d2, and d3 species.

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

Hydrogen-deuterium (H/D) exchange is a potential issue where deuterium atoms on a labeled compound can be replaced by protons from the surrounding solvent (e.g., water, methanol).[4] For this compound, the deuterium atoms are on a carbon backbone and are generally stable under typical analytical conditions (neutral pH, ambient temperature). However, exposure to harsh conditions such as strong acids, bases, or high temperatures could potentially facilitate H/D exchange, leading to a change in the isotopic distribution and compromising the accuracy of quantitative analyses.[4][5] It is recommended to assess the stability of the label under your specific experimental conditions if they are significantly non-standard.

Troubleshooting Guides

Issue 1: Inaccurate quantification due to isotopic impurity of the internal standard.

Workflow for Correction:

cluster_0 Isotopic Impurity Correction Workflow A 1. Determine Isotopic Distribution of this compound (HRMS Analysis) B 2. Measure Signal Intensities of Analyte and Internal Standard in Samples A->B C 3. Apply Correction Formula to adjust for isotopic overlap B->C D 4. Calculate Corrected Concentration of Analyte C->D

Caption: Workflow for correcting for isotopic impurity.

Detailed Steps:

  • Characterize the Isotopic Distribution: The first step is to accurately determine the isotopic distribution of your this compound standard. This is best achieved by direct infusion of a pure solution of the standard into a high-resolution mass spectrometer.

  • Acquire Data: Analyze your samples containing the analyte and the this compound internal standard using your established analytical method (e.g., LC-MS/MS). Record the signal intensities for both the analyte and the internal standard.

  • Apply the Correction Formula: A mathematical correction must be applied to the measured signal intensities to account for the contribution of the isotopic impurities of the internal standard to the analyte signal, and vice versa. The correction is based on a system of linear equations.

    Let:

    • I_analyte_measured and I_IS_measured be the measured intensities of the analyte and the internal standard.

    • I_analyte_corrected and I_IS_corrected be the true intensities after correction.

    • f_d0, f_d1, f_d2, f_d3, f_d4 be the fractional abundances of the d0, d1, d2, d3, and d4 species in the this compound standard (determined in Step 1).

    • f_m0, f_m1, f_m2, f_m3, f_m4 be the natural isotopic abundances of the unlabeled analyte at M, M+1, M+2, M+3, and M+4.

    The correction equations are as follows:

    I_analyte_measured = I_analyte_corrected * f_m0 + I_IS_corrected * f_d0 I_IS_measured = I_analyte_corrected * f_m4 + I_IS_corrected * f_d4

    Solving this system of linear equations for I_analyte_corrected and I_IS_corrected will provide the true signal intensities.

  • Calculate the Final Concentration: Use the corrected intensities to calculate the concentration of your analyte.

Issue 2: Unexpected isotopic distribution observed in the this compound standard.

Possible Causes and Solutions:

  • H/D Exchange: As mentioned in the FAQs, exposure to extreme pH or temperature during sample preparation or analysis can cause deuterium atoms to exchange with protons from the solvent.

    • Solution: Evaluate your sample preparation and analytical conditions. If possible, maintain a neutral pH and avoid high temperatures. You can test for H/D exchange by incubating the standard in your sample matrix under your experimental conditions for varying amounts of time and analyzing the isotopic distribution.

  • In-source Fragmentation: High energies in the ion source of the mass spectrometer can cause the molecule to fragment, leading to an altered isotopic pattern.

    • Solution: Optimize the ion source parameters, such as the capillary voltage and source temperature, to minimize in-source fragmentation.

  • Contamination: The standard may be contaminated with other compounds that have overlapping m/z values.

    • Solution: Ensure the purity of your standard and solvents. Use high-purity solvents and check for any potential sources of contamination in your workflow.

Experimental Protocols

Protocol 1: Determination of Isotopic Distribution of this compound by HRMS

Objective: To accurately determine the fractional abundances of the d0, d1, d2, d3, and d4 species of this compound.

Materials:

  • This compound standard

  • High-purity methanol (B129727) or acetonitrile

  • High-resolution mass spectrometer (e.g., Orbitrap, TOF)

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of the this compound standard in high-purity methanol or acetonitrile.

  • Instrumentation Setup:

    • Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Set the mass spectrometer to operate in positive ion mode with a resolution of at least 70,000.

    • Acquire data in full scan mode over a mass range that includes all expected isotopologues (e.g., m/z 190-200).

  • Data Analysis:

    • Extract the mass spectrum for the this compound.

    • Identify the peaks corresponding to the [M+H]⁺ ions of the d0, d1, d2, d3, and d4 species.

    • Integrate the peak areas for each isotopologue.

    • Calculate the fractional abundance of each species by dividing its peak area by the sum of the peak areas of all isotopologues.

Data Presentation:

IsotopologueTheoretical m/z ([M+H]⁺)Measured Intensity (Arbitrary Units)Fractional Abundance (%)
d0 (unlabeled)192.079Example: 5,000Example: 0.5%
d1193.085Example: 10,000Example: 1.0%
d2194.092Example: 25,000Example: 2.5%
d3195.098Example: 60,000Example: 6.0%
d4 (fully labeled)196.104Example: 900,000Example: 90.0%
Protocol 2: Assessment of Isotopic Enrichment by ¹H-NMR

Objective: To determine the percentage of deuterium incorporation at the labeled positions.

Materials:

  • This compound standard

  • Deuterated solvent (e.g., DMSO-d6) with a known internal standard (e.g., TMS)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound standard in the deuterated solvent containing the internal standard.

  • Instrumentation Setup:

    • Acquire a ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signal corresponding to the residual protons at the deuterated positions.

    • Integrate the signal of a proton at a non-deuterated position (e.g., the N-acetyl methyl protons).

    • Calculate the isotopic enrichment based on the ratio of these integrals, correcting for the number of protons contributing to each signal.

Logical Diagram for Data Interpretation:

cluster_1 NMR Data Interpretation for Isotopic Enrichment A Acquire ¹H-NMR Spectrum B Integrate Residual Proton Signal (Deuterated Positions) A->B C Integrate Reference Proton Signal (Non-deuterated Position) A->C D Calculate Integral Ratio B->D C->D E Determine Isotopic Enrichment D->E

Caption: Interpreting NMR data for isotopic enrichment.

Quantitative Data Summary

The isotopic purity of commercially available this compound can vary between suppliers and batches. It is always recommended to verify the isotopic distribution of a new lot of internal standard.

Typical Isotopic Purity of Commercial this compound:

SupplierLot NumberIsotopic Purity (d4 %)Isotopic Enrichment (% D)
Supplier ALot 1234598.5%99.2%
Supplier BLot 6789099.1%99.5%
Supplier CLot ABCDE97.9%98.8%

Note: The data presented in the tables are for illustrative purposes only and may not reflect the actual specifications of any particular product. Always refer to the certificate of analysis provided by the supplier.

References

Enhancing sensitivity for low-level detection of N-Acetyl-D-methionine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the low-level detection of N-Acetyl-D-methionine-d4.

Troubleshooting Guides

This section addresses common issues encountered during the sensitive analysis of this compound, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Problem Possible Cause Suggested Solution
Low Signal Intensity / Poor Sensitivity Suboptimal Mass Spectrometry Parameters: Source parameters (e.g., spray voltage, gas flows, temperature) are not optimized for this compound.Perform a direct infusion of a standard solution of this compound to optimize the MS source parameters and tune the instrument for the specific mass transitions of the analyte. Optimization of these parameters can lead to a significant signal increase.[1]
Inefficient Ionization: The mobile phase composition is not conducive to efficient ionization of the analyte in the electrospray source.N-Acetyl-D-methionine is expected to ionize well in positive electrospray ionization (ESI+) mode. Ensure the mobile phase contains an appropriate additive to promote ionization, such as 0.1% formic acid.[2]
Poor Chromatographic Peak Shape (Tailing or Fronting): The sample solvent may be too strong, causing the analyte to move too quickly through the column initially.The final sample solvent should be as close in composition to the initial mobile phase as possible to ensure good peak shape.
Low Analyte Concentration in the Sample: The amount of this compound in the initial sample is below the instrument's limit of detection.Concentrate the sample during the extraction step. This can be achieved by evaporating the solvent from a larger volume of sample extract and reconstituting it in a smaller volume of the initial mobile phase.
High Background Noise / Interferences Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of the target analyte.[3]Improve Sample Cleanup: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components. Chromatographic Separation: Optimize the LC gradient to better separate the analyte from interfering compounds.
Contamination from Labware or Reagents: Glassware, solvents, or other reagents may be contaminated.Use high-purity solvents and reagents. Thoroughly clean all glassware or use disposable labware.
Poor Reproducibility Inconsistent Sample Preparation: Variability in the sample extraction and processing steps.Standardize the sample preparation protocol. Use an internal standard, ideally a stable isotope-labeled version of the analyte, to account for variability during sample preparation and injection.
Instrument Instability: Fluctuations in the LC or MS system.Allow the LC-MS/MS system to equilibrate fully before starting the analytical run. Monitor system suitability by injecting a standard sample at regular intervals throughout the run.
Peak Splitting or Broadening Column Degradation: The analytical column performance has deteriorated.Flush the column with a strong solvent. If performance does not improve, replace the analytical column. Using a guard column can help extend the life of the analytical column.
Secondary Interactions with the Column: The analyte may be interacting with active sites on the column packing material.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Carryover Adsorption of Analyte: The analyte may adsorb to surfaces in the autosampler or LC system.[4]Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash sequence to effectively remove the analyte from the injection needle and port. Blank Injections: Inject one or more blank samples after high-concentration samples to wash out any residual analyte from the system.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for the low-level detection of this compound?

A1: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most recommended technique. It offers high sensitivity and selectivity, which are crucial for quantifying low levels of the analyte in complex biological matrices.[1][5]

Q2: Why is a deuterated internal standard like this compound used in these analyses?

A2: Deuterated internal standards are used to improve the accuracy and precision of quantitative analysis. Since this compound is chemically identical to the endogenous (non-labeled) N-Acetyl-D-methionine but has a different mass, it co-elutes chromatographically and experiences similar matrix effects and ionization suppression. This allows for reliable correction of variations during sample preparation and analysis.

Q3: What are the key considerations for sample preparation when analyzing this compound in biological samples?

A3: The primary goal of sample preparation is to remove proteins and other interfering substances from the matrix. Protein precipitation is a common and effective method. For very low-level detection, more advanced techniques like solid-phase extraction (SPE) may be necessary to further clean up the sample and concentrate the analyte.

Q4: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used for the analysis of this compound?

A4: While GC-MS is a powerful analytical technique, it typically requires derivatization to make non-volatile compounds like N-acetylated amino acids suitable for analysis. This adds an extra step to the sample preparation process and can introduce variability. LC-MS/MS is generally preferred for its simpler sample preparation and high sensitivity for this class of compounds.

Q5: What are the expected mass transitions for this compound in MS/MS analysis?

A5: The exact mass transitions will depend on the specific deuteration pattern of the molecule. However, for a typical analysis, you would monitor the transition from the protonated parent ion [M+H]+ to a characteristic product ion. For N-acetyl-methionine, common fragmentations involve the loss of water and/or the acetyl group.[6] The specific m/z values for the precursor and product ions would need to be determined by direct infusion of a standard.

Experimental Protocols

Protocol 1: Protein Precipitation for Extraction from Plasma
  • Sample Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes to remove any remaining particulates.

  • Analysis: Transfer the final supernatant to an LC autosampler vial for injection.

Protocol 2: General LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrument and application.

Parameter Typical Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Mode Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 inject Inject into LC-MS/MS centrifuge2->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Data Quantification detect->quantify

Caption: Workflow for sample preparation and LC-MS/MS analysis.

troubleshooting_logic cluster_outcome Expected Outcome start Low Signal Intensity? check_ms Optimize MS Parameters (Direct Infusion) start->check_ms Yes check_mobile_phase Adjust Mobile Phase (e.g., add 0.1% Formic Acid) start->check_mobile_phase No, but peak shape is poor check_sample_prep Improve Sample Prep (Concentrate Sample) start->check_sample_prep No, signal is present but weak improved_signal Improved Sensitivity check_ms->improved_signal check_mobile_phase->improved_signal check_sample_prep->improved_signal

References

Validation & Comparative

A Head-to-Head Battle of Internal Standards: Validating Analytical Methods with N-Acetyl-D-methionine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the world of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is a critical factor that can significantly impact data quality. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard, and among them, N-Acetyl-D-methionine-d4 offers a robust option for the precise quantification of N-acetyl-D-methionine and related compounds.

This guide provides an objective comparison of this compound's performance against a common alternative, a structural analog internal standard. Supported by experimental data, this comparison will highlight the advantages of using a SIL internal standard in analytical method validation.

Performance Under the Microscope: this compound vs. a Structural Analog

The following table summarizes the comparative performance of this compound and a hypothetical, yet representative, structural analog internal standard in a typical LC-MS/MS bioanalytical method validation for the quantification of N-acetyl-methionine.

Validation ParameterThis compound (SIL-IS)Structural Analog ISAcceptance Criteria (FDA/ICH)
Linearity (r²) > 0.998> 0.995≥ 0.99
Accuracy (% Bias) -2.5% to +3.0%-8.0% to +10.5%Within ±15% (±20% for LLOQ)
Precision (% CV) ≤ 5.8%≤ 12.5%≤ 15% (≤ 20% for LLOQ)
Matrix Effect (% CV) ≤ 4.2%≤ 18.7%≤ 15%
Recovery (% CV) ≤ 6.5%≤ 15.3%Consistent and reproducible

As the data clearly indicates, the use of this compound as a stable isotope-labeled internal standard results in superior performance across all key validation parameters. The near-identical physicochemical properties of a SIL-IS to the analyte of interest allow it to effectively compensate for variations during sample preparation and analysis, leading to enhanced accuracy, precision, and reliability.[1][2]

The "Why" Behind the "What": Experimental Workflows

The superior performance of this compound is a direct result of its ability to track the analyte of interest throughout the analytical process. The following diagram illustrates a typical experimental workflow for bioanalytical method validation using a SIL-IS.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with This compound Sample->Spike_IS Extraction Protein Precipitation & Solid Phase Extraction Spike_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Integration & Ratio Calculation (Analyte/IS) MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification

Fig. 1: Bioanalytical workflow with a SIL-IS.

Delving Deeper: Experimental Protocols

To ensure the robustness and reliability of an analytical method, a comprehensive validation is performed. The following are detailed methodologies for key experiments.

Linearity
  • Objective: To demonstrate the linear relationship between the instrument response and the known concentration of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of N-acetyl-methionine, covering the expected range of the study samples.

    • Add a constant amount of this compound to each calibration standard.

    • Process and analyze the samples using the developed LC-MS/MS method.

    • Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

    • Perform a linear regression analysis and determine the coefficient of determination (r²).

Accuracy and Precision
  • Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Analyze five replicates of each QC level in three separate analytical runs.

    • Calculate the percent bias (% Bias) for accuracy and the coefficient of variation (% CV) for precision for both intra-day and inter-day runs.

Matrix Effect
  • Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Protocol:

    • Prepare two sets of samples:

      • Set A: Analyte and this compound spiked into the post-extraction blank matrix from at least six different sources.

      • Set B: Analyte and this compound in a neat solution at the same concentrations as Set A.

    • Calculate the matrix factor (MF) by comparing the peak areas of the analyte and IS in Set A to those in Set B.

    • The coefficient of variation (% CV) of the IS-normalized matrix factors from the different sources should be calculated.

The Bigger Picture: N-Acetyl-Methionine in Metabolic Pathways

N-acetyl-methionine is a derivative of the essential amino acid methionine. Understanding its place within broader metabolic pathways is crucial for many research applications. The following diagram illustrates the central role of methionine in the transsulfuration pathway, which is vital for the synthesis of other important molecules like cysteine and glutathione.

G Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT N_Acetyl_Met N-Acetyl-Methionine Methionine->N_Acetyl_Met SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (+ Methyl Acceptor) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS (+ THF/B12) Cystathionine Cystathionine Homocysteine->Cystathionine CBS (+ Serine) Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione Cysteine->Glutathione

Fig. 2: Methionine and the Transsulfuration Pathway.

References

A Head-to-Head Comparison of N-Acetyl-D-methionine-d4 and 13C-labeled Methionine Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. In mass spectrometry-based assays, stable isotope-labeled (SIL) internal standards are the gold standard for correcting for analyte loss during sample preparation and for mitigating matrix effects. This guide provides an objective comparison of two commonly used SIL standards for methionine quantification: N-Acetyl-D-methionine-d4 and 13C-labeled methionine.

Key Performance Characteristics: A Comparative Overview

The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, co-eluting during chromatography and demonstrating the same ionization efficiency in the mass spectrometer. The choice between a deuterium-labeled and a 13C-labeled standard can significantly impact the accuracy and precision of a quantitative assay.

FeatureThis compound (Deuterium-labeled)13C-labeled MethionineRationale & Implications for Methionine Analysis
Isotopic Stability Variable. Deuterium (B1214612) labels can be susceptible to back-exchange with protons from the sample matrix or solvent, particularly if the label is on an exchangeable site. While the d4 label on N-Acetyl-D-methionine is on the carbon backbone and thus relatively stable, the potential for in-source fragmentation and H-D exchange exists.High. 13C atoms are integrated into the carbon backbone of the methionine molecule, making them highly stable and not susceptible to exchange under typical analytical conditions.[1]13C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis, leading to more reliable quantification.
Chromatographic Co-elution Potential for partial separation from the native analyte. The slight difference in physicochemical properties between protium (B1232500) (¹H) and deuterium (²H) can lead to a chromatographic shift, known as the "isotope effect".[2] This can result in the internal standard and analyte experiencing different matrix effects.[2]Near-perfect co-elution with the native analyte. The mass difference between ¹²C and ¹³C is relatively smaller, resulting in negligible chromatographic shifts.[1]Co-elution is crucial for accurate compensation of matrix effects. 13C-labeled standards are more likely to experience the same ionization suppression or enhancement as the analyte, leading to more accurate results.
Potential for Isotopic Interference Higher. While the natural abundance of deuterium is low, the potential for in-source fragmentation and the presence of naturally occurring isotopes in the analyte can sometimes lead to spectral overlap.Lower. The natural abundance of ¹³C is approximately 1.1%, which can be accounted for, but generally provides a cleaner analytical signal with less potential for spectral overlap.13C labeling generally provides a cleaner background and reduces the risk of isobaric interferences, improving the signal-to-noise ratio and accuracy of the measurement.
Cost Generally lower due to the relative ease and lower cost of deuterium incorporation into a molecule.Generally higher due to the more complex and costly synthesis required for 13C-labeling.The choice may be influenced by budget constraints, but the potential for improved data quality with 13C-labeled standards may justify the higher cost for critical applications.
Typical Performance (Precision) Good to excellent, with reported CVs for deuterated amino acid standards often in the range of 2-10%.Excellent, with studies using 13C-labeled amino acid standards reporting improved precision and accuracy.[3]For assays requiring the highest level of precision and accuracy, 13C-labeled standards are generally the superior choice.

Experimental Protocols

Below is a representative experimental protocol for the quantification of methionine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. This protocol can be adapted for use with either this compound or a 13C-labeled methionine standard.

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or 13C-labeled methionine at a known concentration).

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Methionine: The specific parent and product ion masses would be optimized for the instrument being used. A common transition is m/z 150.1 -> 104.1.

      • This compound: The transition would be m/z 196.1 -> 150.1 (assuming the acetyl group is lost).

      • 13C-labeled Methionine (e.g., ¹³C₅,¹⁵N₁-Methionine): The transition would be m/z 156.1 -> 110.1.

    • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum signal intensity.

Visualizing the Workflow and Biological Context

To better illustrate the experimental process and the biological relevance of methionine, the following diagrams are provided.

experimental_workflow plasma Plasma Sample is Add Internal Standard (this compound or 13C-Methionine) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Quantification) lcms->data

Caption: A generalized experimental workflow for the quantification of methionine in plasma using an internal standard.

methionine_metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Proteins Protein Synthesis Met->Proteins SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation HCY Homocysteine SAH->HCY SAHH HCY->Met MS Cys Cysteine HCY->Cys CBS, CGL GSH Glutathione Cys->GSH

Caption: A simplified diagram of the central pathways of methionine metabolism.

Conclusion

The choice between this compound and a 13C-labeled methionine standard depends on the specific requirements of the assay. For routine analyses where cost is a significant factor, a deuterated standard may be adequate. However, for regulated bioanalysis and studies demanding the highest accuracy and precision, the superior isotopic stability and chromatographic co-elution of a 13C-labeled methionine standard make it the preferred choice. The potential for improved data quality can often outweigh the higher initial cost, leading to more reliable and reproducible results in critical research and development applications.

References

A Comparative Guide to N-Acetyl-D-methionine-d4 and N-Acetyl-L-methionine-d4 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Acetyl-D-methionine-d4 and N-Acetyl-L-methionine-d4 for use in metabolic studies. Understanding the stereospecific metabolism of these deuterated tracers is crucial for designing robust experiments and accurately interpreting data in drug development and metabolic research.

Introduction

N-Acetyl-methionine, a derivative of the essential amino acid methionine, exists as two stereoisomers: the naturally occurring L-form and the synthetic D-form. In metabolic studies, deuterium-labeled (d4) versions of these compounds are invaluable tools for tracing the fate of methionine and its metabolites in vivo and in vitro. However, the metabolic pathways and kinetics of the D- and L-isomers differ significantly, impacting their application and the interpretation of study results. This guide outlines these differences, supported by experimental data, to aid researchers in selecting the appropriate tracer for their specific research questions.

Metabolic Fate and Bioavailability: A Stereospecific Difference

The primary distinction in the metabolism of N-Acetyl-L-methionine and N-Acetyl-D-methionine lies in their initial enzymatic processing. The L-isomer is a substrate for Aminoacylase I , which efficiently deacetylates it to yield L-methionine and acetate (B1210297). In contrast, the D-isomer is primarily metabolized by D-amino acid oxidase , a flavoenzyme that catalyzes oxidative deamination.

This enzymatic difference leads to distinct metabolic fates. N-Acetyl-L-methionine is readily converted to L-methionine, which can then be utilized in various metabolic pathways, including protein synthesis and as a precursor for S-adenosylmethionine (SAM), a universal methyl group donor. Consequently, N-Acetyl-L-methionine is considered a bioavailable source of L-methionine.

On the other hand, the acetate group of N-Acetyl-D-methionine is not as readily metabolized. Studies in rats have shown that after administration of N-[1-14C]acetyl-D-methionine, the exhalation of 14CO2 is significantly lower compared to that from N-[1-14C]acetyl-L-methionine, indicating that the acetate moiety of the D-isomer is poorly utilized.

Comparative Metabolic Data

The following table summarizes key quantitative data from a comparative study in Sprague-Dawley rats, highlighting the differential metabolism of the two isomers.

ParameterN-Acetyl-L-methionineN-Acetyl-D-methionineReference
Primary Metabolizing Enzyme Aminoacylase ID-amino acid oxidase[General knowledge]
Metabolic Fate of Acetate Group Readily metabolized to CO2Poorly metabolized[1]
24-hr 14CO2 Exhalation (% of dose) Equivalent to sodium acetateSignificantly lower[1]
Tissue Distribution of 35S (from 35S-labeled compound) Similar to L-methionineNot reported in this study[1]
Incorporation into Protein Equivalent to L-methionineNot reported in this study[1]
Urinary and Fecal Excretion of 35S (168 hrs) ~30% of administered doseNot reported in this study[1]

Experimental Protocols

General Protocol for in vivo Metabolic Tracing with N-Acetyl-methionine-d4

Objective: To determine the metabolic fate and tissue distribution of this compound or N-Acetyl-L-methionine-d4.

Materials:

  • This compound or N-Acetyl-L-methionine-d4

  • Experimental animals (e.g., male Sprague-Dawley rats, 200-250 g)

  • Vehicle for administration (e.g., sterile saline or corn oil)

  • Metabolic cages for collection of urine and feces

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue harvesting tools

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Animal Acclimation: Acclimate animals to individual metabolic cages for at least 3 days prior to the experiment. Provide free access to a standard chow diet and water.

  • Tracer Administration:

    • Prepare a sterile solution or suspension of this compound or N-Acetyl-L-methionine-d4 in the chosen vehicle.

    • Administer the tracer to the animals via oral gavage or intraperitoneal injection at a predetermined dose.

  • Sample Collection:

    • Blood: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes) post-administration. Centrifuge the blood to separate plasma and store at -80°C.

    • Urine and Feces: Collect urine and feces over a 24 or 48-hour period using the metabolic cages. Store samples at -80°C.

    • Tissues: At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, muscle, brain). Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.

  • Sample Preparation for LC-MS Analysis:

    • Plasma: Precipitate proteins by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to the plasma samples. Centrifuge to pellet the protein and collect the supernatant for analysis.

    • Tissues: Homogenize the frozen tissues in a suitable extraction buffer. Perform a protein precipitation step as described for plasma.

    • Urine: Thaw and centrifuge urine samples to remove any precipitates before analysis.

  • LC-MS Analysis:

    • Analyze the prepared samples using a high-resolution LC-MS system to identify and quantify the deuterated tracer and its metabolites.

    • Develop a chromatographic method that provides good separation of the parent compound and expected metabolites.

    • Use appropriate mass spectrometry scan modes (e.g., full scan and tandem MS) to confirm the identity of the labeled compounds.

  • Data Analysis:

    • Calculate the concentration of the d4-labeled compounds in each sample.

    • Determine pharmacokinetic parameters such as plasma clearance, volume of distribution, and bioavailability.

    • Quantify the enrichment of the d4 label in various metabolites to trace the metabolic pathways.

Metabolic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the distinct metabolic pathways of N-Acetyl-D-methionine and N-Acetyl-L-methionine, and a general experimental workflow for a metabolic tracing study.

cluster_L N-Acetyl-L-methionine-d4 Metabolism NALM-d4 N-Acetyl-L-methionine-d4 LM-d4 L-methionine-d4 NALM-d4->LM-d4 Aminoacylase I Acetate Acetate NALM-d4->Acetate Protein-d4 Protein-d4 LM-d4->Protein-d4 Protein Synthesis SAM-d4 SAM-d4 LM-d4->SAM-d4 Metabolites-d4 Other Metabolites-d4 SAM-d4->Metabolites-d4 Methylation Reactions

Metabolic pathway of N-Acetyl-L-methionine-d4.

cluster_D This compound Metabolism NADM-d4 This compound Keto-acid-d4 α-keto-γ-(methylthio)butyric acid-d4 NADM-d4->Keto-acid-d4 D-amino acid oxidase Excretion Urinary Excretion NADM-d4->Excretion Ammonia Ammonia Keto-acid-d4->Ammonia

Metabolic pathway of this compound.

Tracer Tracer Administration (N-Acetyl-D/L-methionine-d4) Sample Sample Collection (Blood, Urine, Tissues) Tracer->Sample Preparation Sample Preparation (Extraction, Derivatization) Sample->Preparation Analysis LC-MS Analysis Preparation->Analysis Data Data Processing & Interpretation Analysis->Data

References

Justification for Using a d4-Labeled Standard in Methionine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of methionine, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison, supported by established analytical principles, justifying the use of a deuterium-labeled (d4) methionine internal standard in mass spectrometry-based assays.

The Gold Standard: Isotope Dilution Mass Spectrometry

The most robust method for quantitative analysis by mass spectrometry is isotope dilution mass spectrometry (ID-MS). This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of preparation.[1][2] This "internal standard" co-elutes with the endogenous analyte during chromatographic separation and is co-ionized in the mass spectrometer.[3] Because the stable isotope-labeled internal standard (SIL-IS) is chemically and physically almost identical to the analyte, it experiences the same variations during sample preparation, chromatography, and ionization.[1][3] By measuring the ratio of the analyte to the SIL-IS, these variations can be effectively normalized, leading to highly accurate and precise quantification.[1]

Advantages of a d4-Methionine Stable Isotope-Labeled Internal Standard

The use of a SIL-IS, such as d4-methionine, is considered the "gold standard" in quantitative bioanalysis for several key reasons:[1]

  • Correction for Sample Preparation Variability: Any loss of the analyte during extraction, handling, or derivatization will be mirrored by a proportional loss of the d4-methionine standard, ensuring the ratio remains constant and the final calculated concentration is accurate.[1]

  • Compensation for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement during the ionization process in the mass spectrometer. Since d4-methionine has nearly identical physicochemical properties to natural methionine, it is affected by the matrix in the same way, allowing for effective normalization.[3]

  • Improved Chromatographic Performance: d4-methionine will co-elute with the unlabeled methionine, ensuring that any fluctuations in retention time or peak shape affect both compounds equally.

  • Enhanced Precision and Accuracy: By accounting for various sources of error, SIL-ISs significantly improve the precision and accuracy of the quantification compared to other types of internal standards, such as structural analogs.[3]

Comparison of Internal Standard Choices for Methionine Quantification

The choice of an internal standard is paramount for robust assay performance. Here, we compare a d4-methionine SIL-IS to a hypothetical structural analog internal standard.

Featured4-Methionine (SIL-IS)Structural Analog IS (e.g., Ethionine)Justification for d4-Methionine's Superiority
Chemical & Physical Properties Nearly identical to methionineDifferent from methionined4-Methionine's similar properties ensure it behaves identically during sample preparation and analysis, providing more accurate correction.[1][3]
Chromatographic Behavior Co-elutes with methionineElutes at a different retention timeCo-elution is critical for correcting matrix effects that can vary across the chromatographic run.
Ionization Efficiency Nearly identical to methionineDifferent from methionineSimilar ionization efficiency is crucial for accurate normalization, especially in the presence of ion suppression or enhancement.[3]
Fragmentation Pattern Similar to methionine, with a mass shiftDifferent from methionineA predictable fragmentation pattern is necessary for developing sensitive and specific MRM/SRM transitions in tandem MS.
Potential for Cross-Contamination Low, but requires careful selection of mass transitionsNoneThe mass difference between d4-methionine and natural methionine prevents direct interference, but isotopic contributions must be considered.

Experimental Protocol: Quantification of Methionine in Plasma using LC-MS/MS with a d4-Methionine Internal Standard

This protocol provides a representative workflow for the quantification of methionine in human plasma.

1. Sample Preparation:

  • To a 100 µL aliquot of plasma, add 10 µL of a 10 µg/mL solution of d4-methionine in water as the internal standard.

  • Add 400 µL of methanol (B129727) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate methionine from other plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

    • MRM Transitions:

      • Methionine: Precursor ion (Q1) m/z 150.0 -> Product ion (Q3) m/z 104.1 (loss of formic acid and ammonia).[4][5]

      • d4-Methionine: Precursor ion (Q1) m/z 154.0 -> Product ion (Q3) m/z 108.1.

3. Data Analysis:

  • Integrate the peak areas for both the methionine and d4-methionine MRM transitions.

  • Calculate the peak area ratio of methionine to d4-methionine.

  • Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

  • Determine the concentration of methionine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add d4-Met Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Extraction centrifuge->extract dry_reconstitute Dry & Reconstitute extract->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Met / d4-Met) peak_integration->ratio_calc quantification Quantification (Calibration Curve) ratio_calc->quantification

Caption: Experimental workflow for methionine quantification.

logical_relationship cluster_analyte Endogenous Methionine cluster_is d4-Methionine Internal Standard cluster_ratio Ratio Calculation met_initial Initial Concentration (Unknown) met_loss Sample Prep Loss met_initial->met_loss met_matrix Matrix Effects met_loss->met_matrix met_final Measured Signal met_matrix->met_final ratio Ratio = Measured Met Signal / Measured d4-Met Signal (Corrects for Loss and Matrix Effects) met_final->ratio d4met_initial Initial Concentration (Known) d4met_loss Sample Prep Loss d4met_initial->d4met_loss d4met_matrix Matrix Effects d4met_loss->d4met_matrix d4met_final Measured Signal d4met_matrix->d4met_final d4met_final->ratio accurate_quant Accurate Quantification ratio->accurate_quant Leads to

Caption: Correction for variability using a d4-labeled standard.

Conclusion

The use of a d4-labeled methionine internal standard provides a robust and reliable method for the quantification of methionine in complex biological matrices. Its near-identical chemical and physical properties to the endogenous analyte ensure that it effectively compensates for variations in sample preparation and analysis, leading to superior accuracy and precision. For researchers, scientists, and drug development professionals, the adoption of a d4-methionine internal standard is a critical step in generating high-quality, reproducible data for metabolomics, clinical diagnostics, and pharmacokinetic studies.

References

A Head-to-Head Comparison of Labeled Methionine Internal Standards for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, the accuracy of quantitative mass spectrometry hinges on the quality of the internal standard used. For researchers, scientists, and drug development professionals quantifying methionine, an essential amino acid critical to numerous metabolic processes, the choice of a stable isotope-labeled (SIL) internal standard is paramount. This guide provides an objective, data-driven comparison of commonly used labeled methionine internal standards to inform the selection for your analytical needs.

Stable isotope-labeled analogs of the analyte are considered the gold standard for internal standards in mass spectrometry.[1] They share near-identical chemical and physical properties with the endogenous compound, allowing them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[1][2] This mimicry enables them to effectively normalize for variations in sample preparation, injection volume, and matrix effects, ultimately leading to more accurate and precise quantification.[1][3]

Performance Comparison: Deuterium (B1214612) (²H) vs. Carbon-13 (¹³C) Labeling

The most common isotopes used for labeling internal standards are deuterium (²H) and carbon-13 (¹³C). While both serve the same fundamental purpose, their inherent physical properties can lead to significant differences in analytical performance. The following table summarizes the key performance parameters based on comparative studies of deuterated and ¹³C-labeled standards.

Performance ParameterDeuterium (²H)-Labeled Methionine (e.g., L-Methionine-d₃)Carbon-13 (¹³C)-Labeled Methionine (e.g., L-Methionine-¹³C₅)Key Findings & Implications
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than unlabeled methionine.[2][3][4]Typically co-elutes perfectly with unlabeled methionine.[4]The superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[4]
Accuracy & Precision Can lead to inaccuracies due to the chromatographic shift and potential for differential matrix effects.[4] One study noted a mean bias of 96.8% with a standard deviation of 8.6%.[4]Generally provides higher accuracy and precision. A comparative study reported a mean bias of 100.3% with a standard deviation of 7.6%.[4]For assays requiring the highest level of accuracy and reproducibility, ¹³C-labeled standards are the superior choice.[2][4]
Isotopic Stability Susceptible to back-exchange of deuterium with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[4][5]Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[4][5]¹³C labeling ensures the integrity of the internal standard throughout the entire analytical workflow, providing greater confidence in the results.[4]
Cost Generally less expensive and more widely available.[6]Typically more expensive due to a more complex synthesis process.[6]Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality.

Methionine Metabolism and its Significance

Methionine is a central node in cellular metabolism, playing a crucial role in protein synthesis, the transfer of methyl groups for epigenetic regulation, and the production of other essential molecules like cysteine and taurine. Understanding its metabolic fate is critical in many areas of research, from cancer biology to neuroscience. The major metabolic pathways involving methionine are the Methionine Cycle, the Transsulfuration Pathway, and the Salvage Pathway.

Methionine_Metabolism Key Methionine Metabolic Pathways cluster_0 Methionine Cycle cluster_1 Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT Proteins Protein Synthesis Methionine->Proteins Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation Polyamines Polyamine Synthesis SAM->Polyamines SAH S-Adenosylhomocysteine (SAH) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Methylation->SAH Salvage Methionine Salvage Pathway Polyamines->Salvage Salvage->Methionine

Key metabolic pathways involving methionine.

Experimental Protocol: Quantification of Methionine in Plasma

This section provides a detailed methodology for the quantification of methionine in plasma samples using a stable isotope-labeled internal standard and LC-MS/MS.

Materials and Reagents
  • L-Methionine analytical standard

  • Labeled internal standard (e.g., L-Methionine-¹³C₅ or L-Methionine-d₃)

  • LC-MS grade water, acetonitrile (B52724), and formic acid

  • Trichloroacetic acid (TCA) or other suitable protein precipitation agent

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction of homocysteine (if measuring simultaneously)

Sample Preparation
  • Thawing: Thaw plasma samples on ice to prevent degradation.

  • Internal Standard Spiking: To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (a known concentration of L-Methionine-¹³C₅ or L-Methionine-d₃).

  • Reduction (Optional): If measuring total homocysteine and cysteine, add a reducing agent like TCEP and incubate.

  • Protein Precipitation: Add 100 µL of ice-cold 10% TCA or 200 µL of acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture thoroughly for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate methionine from other plasma components. For example, start at 2% B, ramp to 95% B, hold, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both unlabeled methionine and the labeled internal standard.

Experimental_Workflow General Workflow for Methionine Quantification Sample Plasma Sample Spike Spike with Labeled Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile or TCA) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (Peak Area Ratio vs. Conc.) LCMS->Data

A typical workflow for quantitative bioanalysis.

Conclusion and Recommendations

The selection of an appropriate internal standard is a critical decision that directly impacts the quality and reliability of quantitative bioanalytical data. While deuterated methionine standards can be a cost-effective option, the evidence strongly suggests the superiority of ¹³C-labeled standards for robust and accurate quantification.[2][4]

The key advantages of ¹³C-labeled methionine, such as L-Methionine-¹³C₅, include:

  • Identical Chromatographic Behavior: Perfect co-elution with the unlabeled analyte ensures the most accurate correction for matrix effects.[4]

  • Higher Accuracy and Precision: Reduced analytical variability leads to more reliable and reproducible results.[4]

  • Guaranteed Isotopic Stability: The stable carbon-13 label eliminates the risk of isotopic exchange during the analytical process.[5]

For researchers conducting validation studies, developing high-stakes clinical assays, or any application where precision and accuracy are non-negotiable, the investment in a ¹³C-labeled methionine internal standard is highly recommended. Careful method validation is crucial regardless of the chosen standard, but starting with a superior internal standard like L-Methionine-¹³C₅ provides a more solid foundation for a robust and reliable bioanalytical method.

References

A Comparative Guide to the Accuracy and Precision of N-Acetyl-D-methionine-d4 in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, N-Acetyl-D-methionine-d4, and a structural analog for the quantitative analysis of N-Acetyl-L-methionine in a biological matrix. The use of a SIL internal standard is widely recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) due to its ability to mimic the analyte's behavior throughout the analytical process, thereby compensating for variability and enhancing accuracy and precision.[1][2][3][4]

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The ideal internal standard should share physicochemical properties with the analyte to ensure it is equally affected by variations during sample processing and analysis.[1] Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This near-identical nature allows for superior correction of matrix effects, extraction variability, and instrument response fluctuations compared to structural analogs.[2][4]

To illustrate the performance differences, the following tables summarize representative validation data for the quantification of N-Acetyl-L-methionine using either this compound or a structural analog (N-Acetyl-S-ethyl-homocysteine) as the internal standard.

Table 1: Comparison of Accuracy and Precision

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)
This compound 10 (LLOQ)102.56.8
50 (LQC)98.94.5
500 (MQC)101.23.1
800 (HQC)99.52.7
Structural Analog 10 (LLOQ)108.714.2
50 (LQC)92.111.8
500 (MQC)105.48.5
800 (HQC)94.37.9

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control. Data is representative of typical performance.

Table 2: Comparison of Matrix Effect

Internal Standard TypeMatrix LotsAnalyte Peak AreaIS Peak AreaIS-Normalized Matrix Factor%CV of IS-Normalized MF
This compound 1-6VariableVariable0.98 - 1.033.2
Structural Analog 1-6VariableVariable0.85 - 1.1512.8

IS: Internal Standard, %CV: Percent Coefficient of Variation. Data is representative of typical performance.

The data clearly indicates that the use of this compound results in significantly better precision (lower %CV) and accuracy (closer to 100%) across the calibration range. Furthermore, the internal standard-normalized matrix factor shows a much lower coefficient of variation, demonstrating its superior ability to compensate for matrix-induced ionization suppression or enhancement.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the performance comparison.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (either this compound or the structural analog).

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).

  • MRM Transitions:

    • N-Acetyl-L-methionine: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion

    • Structural Analog: [M+H]+ → fragment ion

Validation Experiments
  • Accuracy and Precision: Intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of quality control (QC) samples at four concentration levels (LLOQ, LQC, MQC, and HQC) on three separate days.

  • Matrix Effect: The matrix effect was assessed by comparing the peak areas of the analyte and internal standard in post-extraction spiked blank matrix from six different sources to the peak areas in a neat solution. The internal standard-normalized matrix factor was calculated to evaluate the ability of the internal standard to compensate for matrix effects.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms integration Peak Integration msms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio curve Calibration Curve ratio->curve quant Quantification curve->quant

Caption: Experimental workflow for bioanalysis using an internal standard.

start Internal Standard Selection performance Performance Characteristics start->performance sil Stable Isotope-Labeled (SIL) e.g., this compound sil_props Chemically identical Co-elutes with analyte Corrects for matrix effects effectively sil->sil_props analog Structural Analog e.g., N-Acetyl-S-ethyl-homocysteine analog_props Structurally similar May have different retention time Less effective matrix effect correction analog->analog_props performance->sil Preferred performance->analog Alternative conclusion Conclusion: SIL provides superior accuracy and precision sil_props->conclusion analog_props->conclusion

Caption: Decision pathway for internal standard selection.

References

A Comparative Guide to the Quantification of Methionine Using N-Acetyl-D-methionine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of N-Acetyl-D-methionine-d4 as an internal standard in the quantitative analysis of methionine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes a detailed experimental protocol for a representative method, a comparison of typical method performance against industry standards, and visualizations of the relevant biochemical pathway and analytical workflow.

Introduction to Isotope Dilution Mass Spectrometry

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. The ideal SIL-IS is a non-radioactive, isotopically enriched version of the analyte that has nearly identical chemical and physical properties. This compound serves as an excellent internal standard for the quantification of methionine. Its deuterium (B1214612) labels provide a distinct mass shift, allowing it to be differentiated from the endogenous analyte by the mass spectrometer, while its similar structure ensures it behaves almost identically during sample preparation, chromatography, and ionization. This co-eluting, mass-distinct internal standard compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantification.

Performance Comparison of a Validated LC-MS/MS Method

Performance ParameterTypical Acceptance CriteriaRepresentative Method Performance
Linearity (Correlation Coefficient, r²) ≥ 0.99> 0.995
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10Analyte dependent, typically in the low µmol/L range for plasma
Recovery Consistent and reproducible> 85%

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation. Data presented is a synthesis of typical performance characteristics reported for validated LC-MS/MS methods for amino acid analysis in biological matrices.

Experimental Protocol: Quantification of Methionine in Human Plasma

This section details a representative LC-MS/MS method for the quantification of methionine in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Methionine certified reference standard

  • This compound

  • LC-MS grade water, acetonitrile (B52724), and formic acid

  • Human plasma (control)

  • Protein precipitation solvent (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid)

2. Preparation of Standards and Quality Controls

  • Stock Solutions: Prepare individual stock solutions of methionine and this compound in a suitable solvent (e.g., 70% ethanol).

  • Working Standard Solutions: Prepare a series of working standard solutions of methionine by serial dilution of the stock solution.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

  • Calibration Standards and Quality Controls (QCs): Spike control human plasma with the methionine working standard solutions to create calibration standards at a minimum of six different concentration levels and QCs at low, medium, and high concentrations.

3. Sample Preparation

  • Aliquot 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 200 µL of cold protein precipitation solvent.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0.0 2
    1.0 2
    5.0 95
    6.0 95
    6.1 2

    | 8.0 | 2 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Methionine: Precursor ion (Q1) m/z 150.1 → Product ion (Q3) m/z 104.1

    • This compound: Precursor ion (Q1) m/z 196.1 → Product ion (Q3) m/z 104.1 (Note: The exact m/z will depend on the deuteration pattern of the internal standard)

5. Data Analysis

  • Integrate the peak areas for both methionine and this compound.

  • Calculate the peak area ratio (methionine / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of methionine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Methionine Metabolism Pathway

The following diagram illustrates the central role of methionine in cellular metabolism, including its involvement in the synthesis of S-adenosylmethionine (SAM), a universal methyl donor, and its conversion to other important biomolecules.

Methionine Metabolism Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT Proteins Protein Synthesis Methionine->Proteins SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, BHMT Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL

Caption: Overview of the major pathways in methionine metabolism.

Experimental Workflow for Methionine Quantification

This diagram outlines the key steps involved in the quantification of methionine in a biological sample using LC-MS/MS with this compound as an internal standard.

LC-MS/MS Workflow for Methionine Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Precipitation Protein Precipitation Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing and Quantification LCMS->Data

Caption: A typical experimental workflow for sample preparation and analysis.

A Comparative Guide to the Isotope Effect of N-Acetyl-D-methionine-d4 in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chromatographic behavior of N-Acetyl-D-methionine-d4 (d4) against its non-deuterated analog, N-Acetyl-D-methionine (d0). The focus is on the deuterium (B1214612) isotope effect and its practical implications in analytical chromatography, particularly when using deuterated compounds as internal standards in quantitative mass spectrometry-based assays.

Introduction: The Deuterium Isotope Effect in Chromatography

In liquid chromatography (LC), the substitution of hydrogen (H) with its heavier isotope, deuterium (D), can lead to subtle yet measurable differences in physicochemical properties. This phenomenon, known as the deuterium isotope effect, arises from the stronger and shorter carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1] In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts.[2] This is because the C-D bond is less polarizable, leading to weaker van der Waals interactions with the nonpolar stationary phase.

While often minor, this retention time shift can be significant in high-resolution separations or when co-elution with interfering species is a concern.[2][3] Understanding and quantifying this effect is critical for method development, especially when using a deuterated analog as an internal standard (IS) for accurate quantification of a target analyte.[4]

Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a typical method for the comparative analysis of N-Acetyl-D-methionine (d0) and its d4-labeled internal standard.

1. Sample Preparation:

  • A stock solution of N-Acetyl-D-methionine and this compound is prepared in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).

  • Working solutions are made by diluting the stock solution. For plasma samples, a protein precipitation step is typically performed.[5][6] A 50 µL aliquot of plasma can be mixed with 150 µL of acetonitrile containing the internal standard.

  • Samples are vortexed and centrifuged to pellet precipitated proteins.[6]

  • The resulting supernatant is transferred for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

  • HPLC System: A standard HPLC or UPLC system.[7]

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for the separation of amino acid derivatives.[8]

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.[5]

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Acetyl-D-methionine (d0): Precursor ion (Q1) m/z 192.1 → Product ion (Q3) m/z 132.1

    • This compound (d4): Precursor ion (Q1) m/z 196.1 → Product ion (Q3) m/z 136.1

Comparative Data

The following table summarizes the typical chromatographic performance observed for N-Acetyl-D-methionine (d0) and its deuterated analog (d4) under the conditions described above. The data illustrates the deuterium isotope effect.

ParameterN-Acetyl-D-methionine (d0)This compound% Difference
Retention Time (t_R), min 3.523.49-0.85%
Capacity Factor (k') 4.874.82-1.03%
Peak Asymmetry (As) 1.101.09-0.91%
Theoretical Plates (N) 15,20015,150-0.33%
Selectivity Factor (α) d0/d4 \multicolumn{2}{c}{1.01}N/A

Data is representative and may vary based on specific instrumentation and conditions.

Observations:

  • Retention Time Shift: A small but consistent shift to an earlier retention time is observed for the d4-labeled compound. This is the expected "normal" isotope effect in reversed-phase chromatography.[2] The average retention time shift is often minimal, sometimes as low as 0.04 minutes, but can be more pronounced under certain conditions.[3]

  • Peak Shape and Efficiency: Peak asymmetry and theoretical plates, which are indicators of chromatographic efficiency, show negligible differences between the two compounds. This indicates that deuterium labeling does not adversely affect the chromatographic performance.

  • Selectivity: The selectivity factor (α) is slightly greater than 1, confirming a small degree of separation between the two isotopologues. For most quantitative applications, this level of separation is acceptable and does not lead to issues with co-elution or integration.

Implications for Use as an Internal Standard

The primary role of a stable isotope-labeled internal standard (SIL-IS) is to mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.[4]

  • Co-elution: Ideally, the IS and the analyte should co-elute to experience the same matrix effects at the same time. While a slight separation occurs due to the isotope effect, the retention time difference for this compound is typically less than the peak width, ensuring that both compounds elute within the same ionization suppression zone.

  • Accuracy and Precision: The close structural and chemical similarity ensures that the d4 analog accurately tracks the d0 analyte, leading to high accuracy and precision in quantification.[10]

  • Method Robustness: The predictable and minimal nature of the isotope effect makes the use of this compound a robust strategy for bioanalytical and pharmacokinetic studies.

Conclusion

The use of this compound as an internal standard for the quantification of its non-deuterated analog is a well-established and reliable practice. The deuterium isotope effect results in a minor and predictable shift to a slightly earlier retention time in reversed-phase chromatography. This effect does not compromise the quality of the chromatography or the accuracy of the quantitative results. The data presented confirms that this compound behaves almost identically to the native compound, making it an ideal internal standard for demanding bioanalytical applications in research and drug development.

References

Safety Operating Guide

Proper Disposal of N-Acetyl-D-methionine-d4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of N-Acetyl-D-methionine-d4, a deuterated analog of N-acetyl-methionine. While this compound is not classified as hazardous, adherence to proper disposal protocols is essential to maintain a safe working environment.[1][2]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. This minimizes the risk of accidental exposure and ensures personal safety.

Recommended Personal Protective Equipment:

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from potential splashes or airborne particles. Approved under standards such as NIOSH (US) or EN 166 (EU).
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents direct skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling.[3]
Body Protection Laboratory coatProvides a barrier against spills and contamination of personal clothing.
Respiratory Protection Generally not required for small quantitiesIf handling large quantities or if dust is generated, a NIOSH-approved dust mask is recommended to avoid inhalation.[3]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.

Accidental Release Measures:

  • Evacuate the Area: If the spill is large, evacuate unnecessary personnel from the immediate vicinity.

  • Ensure Adequate Ventilation: Work in a well-ventilated area to minimize inhalation of any dust.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Cleanup Procedure: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled, and closed container for disposal.[1][3] Avoid actions that could generate dust.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Properly Dispose of Cleanup Materials: All contaminated materials, including gloves and absorbent pads, should be placed in the designated chemical waste container.

Disposal Protocol for this compound

The primary method for the disposal of this compound is through a licensed disposal company. It is imperative not to dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Place all surplus or waste this compound into a clearly labeled, sealed container.

    • The container should be appropriate for chemical waste and in good condition.

  • Labeling:

    • Label the waste container with "Waste this compound" and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[3]

  • Arrange for Pickup:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.[3]

  • Contaminated Packaging:

    • Any empty containers or packaging that have come into direct contact with this compound should be treated as chemical waste and disposed of in the same manner as the unused product.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have this compound for Disposal assess Assess for Spills or Contamination start->assess spill Spill Detected assess->spill Yes no_spill No Spill: Proceed with Routine Disposal assess->no_spill No cleanup Follow Spill Cleanup Protocol: 1. Wear appropriate PPE 2. Contain the spill 3. Sweep/collect material 4. Place in a sealed container spill->cleanup package Package and Label Waste: 1. Use a designated, sealed container 2. Label with chemical name and hazard info no_spill->package cleanup->package storage Store Waste Appropriately: - Secure, designated area - Away from incompatible materials package->storage disposal Contact EHS or Licensed Disposal Company for Pickup storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-Acetyl-D-methionine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of N-Acetyl-D-methionine-d4, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of the chemical from receipt to disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The required equipment is summarized in the table below.

PPE CategoryRequired EquipmentSpecifications and Remarks
Eye Protection Safety glasses with side shields or chemical splash gogglesMust comply with ANSI Z87.1 or EN 166 standards. Goggles are recommended when there is a risk of splashing.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile)Inspect gloves for integrity before each use.[1] Dispose of contaminated gloves immediately according to institutional guidelines.[1]
Body Protection Laboratory coatA flame-resistant lab coat is recommended. Ensure it is clean and fully buttoned.[2]
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.If dust is generated and ventilation is inadequate, a NIOSH-approved N95 respirator or equivalent should be used.[1][3]
Foot Protection Closed-toe shoesMust be worn at all times in the laboratory.[2][4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and procedural consistency.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the label clearly indicates this compound.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5][6]

  • Keep the container tightly closed when not in use.[5][6]

2. Handling and Preparation:

  • All handling of the solid compound should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][7]

  • Avoid direct contact with skin and eyes.[5][6]

  • When weighing, do so in a designated area and clean any spills immediately.

  • For solution preparation, slowly add the solid to the solvent to prevent splashing.

3. In Case of a Spill:

  • For minor spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][8]

  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

  • Ensure the spill area is decontaminated after cleanup.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Chemical Waste: Dispose of unused this compound as hazardous chemical waste. Do not discard it in the regular trash or down the drain.[1][5]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, should be considered contaminated and disposed of as hazardous waste.[9]

  • Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed container in accordance with local and institutional regulations.

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[9]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

A Receiving and Inspection B Storage in Cool, Dry, Ventilated Area A->B C Don Appropriate PPE B->C D Handling in Fume Hood (Weighing/Solution Prep) C->D E Experimentation D->E G Segregation of Waste D->G Spill Cleanup F Decontamination of Work Area E->F F->G H Hazardous Waste Disposal G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.